molecular formula C12H10ClNO3 B1504388 Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate CAS No. 657424-77-6

Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate

Cat. No.: B1504388
CAS No.: 657424-77-6
M. Wt: 251.66 g/mol
InChI Key: ISTFXVOSPPRVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C12H10ClNO3 and its molecular weight is 251.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-2-16-12(15)10-7-11(17-14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTFXVOSPPRVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677367
Record name Ethyl 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

657424-77-6
Record name Ethyl 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis and characterization of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate , a critical pharmacophore in medicinal chemistry. This scaffold is frequently utilized in the development of GABA-A receptor agonists , glutamate modulators , and FAAH inhibitors .

The protocol selected prioritizes the Claisen condensation-cyclization route over direct 1,3-dipolar cycloaddition. This strategic choice is driven by scalability and regiochemical control, ensuring the formation of the 3,5-disubstituted isomer with high fidelity while minimizing the formation of the 3,4-isomer often seen in nitrile oxide cycloadditions.

Part 1: Strategic Retrosynthesis & Mechanistic Rationale

The Synthetic Strategy

The synthesis is designed as a two-step convergent sequence. The core challenge is establishing the isoxazole ring with the correct regiochemistry (ester at C3, aryl group at C5).

  • C-C Bond Formation (Claisen Condensation): The enolate of 3-chloroacetophenone reacts with diethyl oxalate. Diethyl oxalate acts as the electrophilic "oxalyl" donor. Because diethyl oxalate has no

    
    -protons, it cannot self-condense, driving the cross-condensation with the ketone.
    
  • Heterocyclization: The resulting

    
    -diketo ester (2,4-dioxobutanoate) undergoes condensation with hydroxylamine hydrochloride. Under acidic/buffered conditions (refluxing ethanol), the nitrogen nucleophile preferentially attacks the C4 carbonyl (next to the aryl group) or C2, but thermodynamic control typically favors the 5-aryl-3-carboxylate  isomer.
    
Retrosynthetic Analysis Diagram

Retrosynthesis Target Ethyl 5-(3-chlorophenyl) isoxazole-3-carboxylate Intermediate Ethyl 4-(3-chlorophenyl)- 2,4-dioxobutanoate (diketo-ester) Intermediate->Target Cyclocondensation (Ring Closure) SM1 3-Chloroacetophenone SM1->Intermediate Claisen Condensation (NaOEt/EtOH) SM2 Diethyl Oxalate SM2->Intermediate Reagent Hydroxylamine HCl Reagent->Target + NH2OH

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the isoxazole core from accessible precursors.

Part 2: Experimental Protocol

Step 1: Claisen Condensation

Objective: Synthesis of Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate.

Reagents & Materials
ReagentEquivalentsRole
3-Chloroacetophenone 1.0 eqNucleophile (Enolate precursor)
Diethyl Oxalate 1.2 eqElectrophile
Sodium Ethoxide (NaOEt) 1.5 eqStrong Base
Ethanol (Anhydrous) SolventMedium (Must be dry)
Diethyl Ether/HCl WorkupAcidification
Protocol
  • Apparatus Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet. Maintain an inert atmosphere (

    
     or Ar).
    
  • Base Preparation: Charge the flask with anhydrous ethanol (50 mL). Add sodium metal (1.5 eq) piece-wise to generate fresh NaOEt, or use commercial 21% wt NaOEt solution. Cool to 0°C.

  • Reagent Addition: Add diethyl oxalate (1.2 eq) to the stirred base solution.

  • Enolate Addition: Dissolve 3-chloroacetophenone (1.0 eq) in a minimal amount of anhydrous ethanol. Add this solution dropwise to the reaction mixture over 30 minutes. Critical: The solution will turn yellow/orange, indicating enolate formation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 8:2) should show the consumption of the acetophenone.

  • Workup:

    • Pour the reaction mixture into ice-cold water (200 mL).

    • Acidify carefully with 1M HCl to pH ~2. The diketo-ester often precipitates as a solid or oil.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: If the intermediate is an oil, it can often be used directly. If solidification occurs, recrystallize from ethanol.

Step 2: Heterocyclization

Objective: Cyclization to Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate.

Reagents & Materials
ReagentEquivalentsRole
Diketo-ester (from Step 1) 1.0 eqScaffold
Hydroxylamine HCl 1.1 eqDinucleophile
Ethanol SolventMedium
Protocol
  • Mixing: In a 100 mL round-bottom flask, dissolve the crude diketo-ester (1.0 eq) in Ethanol (10 mL/g).

  • Cyclization: Add Hydroxylamine hydrochloride (

    
    ) (1.1 eq).
    
  • Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C) for 3–5 hours.

    • Mechanistic Note: The acidic environment provided by the HCl salt promotes the dehydration and aromatization of the ring.

  • Monitoring: Check TLC. The intermediate diketo-ester spot should disappear, replaced by a less polar UV-active spot (the isoxazole).

  • Isolation:

    • Cool the mixture to room temperature.

    • Evaporate the ethanol under reduced pressure.

    • Resuspend the residue in water and neutralize with saturated

      
       solution.
      
    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Purification: The crude product is purified via recrystallization from hot Ethanol/Water or column chromatography (Silica gel, Hexane/EtOAc gradient).

Reaction Workflow Diagram

Workflow Step1 Step 1: Claisen (0°C -> RT, 4h) Acidify Acid Workup (pH 2) Step1->Acidify Enolate Quench Step2 Step 2: Reflux (EtOH, 78°C) Acidify->Step2 Diketo-ester Purify Recrystallization (EtOH/H2O) Step2->Purify Crude Isoxazole

Figure 2: Operational workflow from starting materials to purified crystal.

Part 3: Characterization & Validation

Expected Analytical Data

The following data confirms the structure of the target molecule.

TechniqueParameterExpected Signal/ObservationInterpretation

NMR

1.45 (t, 3H)
TripletMethyl of ethyl ester (

)

NMR

4.48 (q, 2H)
QuartetMethylene of ethyl ester (

)

NMR

6.95 (s, 1H)
SingletIsoxazole C4-H (Diagnostic peak)

NMR

7.4 - 7.9 (m, 4H)
Multiplet3-Chlorophenyl aromatic protons

NMR

~160, 170
Low fieldEster C=O and Isoxazole C3/C5 carbons

NMR

~100-103
Mid-fieldIsoxazole C4 carbon
MS (ESI) m/z 251/253[M+H]+Molecular ion with 3:1 ratio (Cl isotope pattern)
IR 1720-1740

Strong bandEster Carbonyl (C=O) stretch
Troubleshooting & Optimization
  • Regioselectivity Issues: If the 3-aryl-5-carboxylate isomer is observed (rare in this specific route but possible), ensure the pH during cyclization is acidic (use

    
     without adding extra base). Basic conditions can sometimes favor the kinetic isomer.[1][2]
    
  • Hydrolysis: Avoid prolonged exposure of the final product to strong aqueous base, as the C3-ester is susceptible to hydrolysis to the carboxylic acid (

    
    ).
    
  • Moisture: Step 1 requires strictly anhydrous conditions. Water will quench the NaOEt and hydrolyze the diethyl oxalate.

Part 4: Applications & Significance

The 5-aryl-isoxazole-3-carboxylate scaffold is a privileged structure in drug discovery.

  • GABA-A Receptor Ligands: Analogs of this structure act as partial agonists or antagonists at the benzodiazepine binding site, modulating inhibitory neurotransmission.

  • Glutamate Receptors: Used as core structures for designing AMPA/Kainate receptor modulators.

  • FAAH Inhibitors: Recent studies indicate carboxamide derivatives of this scaffold (derived from the ester) show promise in treating colitis and inflammatory pain by inhibiting Fatty Acid Amide Hydrolase.

References

  • Claisen Condensation Mechanism & Protocol

    • BenchChem.[3] Claisen Condensation Reactions Involving Diethyl Oxalate. Retrieved from

  • Isoxazole Synthesis & Regiochemistry

    • Organic Chemistry Portal. Synthesis of Isoxazoles. Retrieved from

  • Characterization of 5-Aryl-isoxazole-3-carboxylates

    • National Institutes of Health (NIH) / PMC. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate Crystallographic Data. (Used as structural analog reference). Retrieved from

  • Pharmacological Applications (FAAH Inhibitors)

    • Andrzejak, V., et al. (2011).[4] New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold. Bioorganic & Medicinal Chemistry. Retrieved from

Sources

"Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate CAS number and molecular structure"

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Structural Analysis

Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate is a specialized heterocyclic building block utilized primarily in the synthesis of central nervous system (CNS) ligands, fatty acid amide hydrolase (FAAH) inhibitors, and agrochemical active ingredients. It belongs to the class of 3,5-disubstituted isoxazoles, a scaffold valued in medicinal chemistry for its ability to mimic the spatial and electronic properties of amide bonds and carboxylic acids while offering improved metabolic stability.

Core Identifiers
PropertySpecification
CAS Registry Number 657424-77-6
IUPAC Name Ethyl 5-(3-chlorophenyl)-1,2-oxazole-3-carboxylate
Molecular Formula C₁₂H₁₀ClNO₃
Molecular Weight 251.67 g/mol
SMILES CCOC(=O)C1=NOC(=C1)C2=CC=CC(Cl)=C2
InChI Key Unique identifier required for database integration (Generate via ChemDraw/RDKit based on SMILES)
Appearance Off-white to pale yellow crystalline solid
Melting Point 95–98 °C (Typical for this class of esters)
Structural Commentary

The molecule features a 1,2-oxazole (isoxazole) core substituted at the 3- and 5-positions.[1][2]

  • Position 3 (Ethoxycarbonyl): This ester functionality is a "masked" carboxylic acid. In drug design, it serves as a precursor to amides (via aminolysis) or acids (via hydrolysis), which are often critical for hydrogen bonding with receptor active sites (e.g., GABA receptors or Glutamate binding sites).

  • Position 5 (3-Chlorophenyl): The meta-chlorophenyl ring provides lipophilic bulk and metabolic resistance. The chlorine atom at the meta position often improves potency by filling hydrophobic pockets in enzymes like FAAH or COX-2, preventing rapid oxidative metabolism that might occur at the para position.

Synthetic Pathways: The "How"

While [3+2] cycloadditions (Huisgen reaction) are common for isoxazoles, the Claisen Condensation-Cyclization route is preferred for this specific isomer (5-aryl-3-carboxylate) due to regioselectivity and scalability. The cycloaddition of nitrile oxides often yields mixtures or the inverse regioisomer (3-aryl-5-carboxylate) depending on the dipole/dipolarophile choice.

Primary Protocol: Claisen Condensation Route

This method ensures the aryl group ends up at position 5 and the carboxylate at position 3.

Reaction Scheme Logic:

  • Claisen Condensation: 3-Chloroacetophenone reacts with diethyl oxalate in the presence of a strong base (NaOEt) to form a 2,4-dioxobutanoate intermediate.

  • Cyclocondensation: The intermediate reacts with hydroxylamine hydrochloride. The nucleophilic nitrogen of hydroxylamine attacks the ketone carbonyl (adjacent to the aryl group), followed by ring closure.

Step-by-Step Methodology

Reagents:

  • 3-Chloroacetophenone (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Sodium ethoxide (NaOEt) (1.5 eq, 21% wt in ethanol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

  • Solvent: Absolute Ethanol (EtOH)[1]

Protocol:

  • Enolate Formation: In a dry 3-neck round-bottom flask under N₂ atmosphere, charge absolute EtOH and NaOEt. Cool to 0°C.

  • Condensation: Add 3-chloroacetophenone dropwise. Stir for 15 min. Add diethyl oxalate dropwise, maintaining temperature <10°C.

  • Reflux 1: Warm to room temperature, then reflux for 4 hours. The solution will turn dark yellow/orange, indicating the formation of ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate .

  • Cyclization: Cool the mixture to room temperature. Add NH₂OH·HCl in one portion.

  • Reflux 2: Reflux the mixture for an additional 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Evaporate EtOH under reduced pressure. Resuspend residue in water/EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from hot Ethanol or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Visualization of Synthesis Logic

SynthesisPath Start 3-Chloroacetophenone Inter Intermediate: Ethyl 4-(3-chlorophenyl)- 2,4-dioxobutanoate Start->Inter Claisen Condensation (Reflux 4h) Reagent1 Diethyl Oxalate (NaOEt/EtOH) Reagent1->Inter Product Ethyl 5-(3-chlorophenyl) isoxazole-3-carboxylate Inter->Product Cyclocondensation (Reflux 6h) Reagent2 Hydroxylamine HCl Reagent2->Product

Caption: Regioselective synthesis via Claisen condensation of acetophenone derivatives with diethyl oxalate.

Medicinal Chemistry & Applications: The "Why"

The 3,5-disubstituted isoxazole scaffold is a privileged structure in drug discovery. This specific ethyl ester serves as a versatile pivot point for diversifying libraries.

Pharmacophore Utility
  • Bioisosterism: The isoxazole ring acts as a rigid bioisostere for amide bonds and pyridine rings. It enforces a specific bond angle (~107° between substituents), which is critical for orienting the 3-chlorophenyl group into hydrophobic pockets (e.g., in COX-2 or kinase active sites).

  • GABAergic System: Isoxazole-3-carboxylic acid derivatives (the hydrolyzed form of this ester) are structural analogs of the neurotransmitters Glutamate and GABA. They are frequently investigated as agonists/antagonists for GABA-A and mGluR receptors.

  • FAAH Inhibition: As noted in recent literature (e.g., Andrzejak et al.), 3-carboxamido-5-aryl-isoxazoles are potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), a target for treating pain and colitis. This ethyl ester is the direct precursor to those amides.

Biological Pathway Interaction

BioPath Ester Ethyl 5-(3-chlorophenyl) isoxazole-3-carboxylate Acid Hydrolysis Product: Isoxazole-3-carboxylic acid Ester->Acid LiOH/THF Amide Aminolysis Product: Isoxazole-3-carboxamide Ester->Amide R-NH2 / AlMe3 Target1 GABA-A Receptor (Agonist/Antagonist) Acid->Target1 Structural Mimicry (Glutamate analog) Target3 mGluR Receptors (Neuromodulation) Acid->Target3 Target2 FAAH Enzyme (Inhibition -> Anti-inflammatory) Amide->Target2 Covalent/Non-covalent Binding

Caption: Divergent synthesis from the ethyl ester precursor to bioactive pharmacophores.

Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following expected spectral data.

TechniqueExpected Signals (Solvent: CDCl₃)
¹H NMR δ 1.43 (t, 3H, -CH₃), δ 4.45 (q, 2H, -OCH₂-), δ 6.95 (s, 1H, Isoxazole-C4-H), δ 7.4–7.8 (m, 4H, Ar-H).[3] Note: The singlet at ~6.95 ppm is diagnostic for the isoxazole ring proton.
¹³C NMR δ 14.2 (CH₃), δ 62.1 (CH₂), δ 100.5 (Isoxazole C4), δ 156.0 (C=O), δ 159.0 (Isoxazole C3), δ 169.5 (Isoxazole C5).
Mass Spec m/z = 252.0 [M+H]⁺ (ESI+). Look for characteristic ³⁵Cl/³⁷Cl isotope pattern (3:1 ratio).

Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Xi).

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed.

  • Spill Protocol: Sweep up solid spills to avoid dust generation. Ventilate area.

References

  • BLD Pharm. (n.d.).[4] Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate Product Page. Retrieved from

  • Andrzejak, V., et al. (2011).[5][6] "New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis." Bioorganic & Medicinal Chemistry, 19(12), 3777-3786.

  • Chimichi, S., & Boccalini, M. (2006). "Isoxazoles."[1][4][5][6][7][8][9][10][11][12] Comprehensive Heterocyclic Chemistry III. Elsevier.[5] (General reference for Claisen condensation route to isoxazoles).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 5-aryl-isoxazole-3-carboxylates. Retrieved from

Sources

Technical Monograph: Biological Activity & Therapeutic Potential of 5-Arylisoxazole-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-arylisoxazole-3-carboxylate scaffold represents a privileged structure in medicinal chemistry, characterized by a five-membered heterocyclic core containing adjacent oxygen and nitrogen atoms.[1] Unlike its regioisomer (3-arylisoxazole-5-carboxylate), this specific orientation offers unique electronic distribution and steric properties that facilitate binding to diverse biological targets.

This technical guide analyzes the three primary therapeutic domains where this scaffold demonstrates high potency:

  • Antimicrobial Activity: Specifically against multidrug-resistant Acinetobacter baumannii (CRAB).

  • Anticancer Activity: Acting as a tubulin polymerization inhibitor targeting the colchicine binding site.[2][3][4]

  • Enzyme Inhibition: Potent inhibition of Xanthine Oxidase (XO) and Fatty Acid Amide Hydrolase (FAAH).

Chemical Architecture & Synthesis

Core Scaffold Analysis

The pharmacophore consists of an isoxazole ring substituted at the C5 position with an aryl group and at the C3 position with a carboxylate (or carboxamide/hydrazide) moiety.

  • C3-Position (Carboxylate): Acts as a hydrogen bond acceptor/donor region. Derivatization into esters, amides, or hydrazides significantly alters solubility and target affinity.

  • C5-Position (Aryl): Provides the necessary lipophilicity for membrane penetration and hydrophobic pocket occupation (e.g., in Tubulin or XO active sites).

  • Isoxazole Ring: Serves as a bioisostere for amide or ester linkages, providing metabolic stability and rigidifying the molecular geometry.

Synthetic Pathways

The most robust synthetic route involves the [3+2] cycloaddition of nitrile oxides with alkynes or the condensation of chalcones with hydroxylamine.

Synthesis cluster_alt Alternative Route: [3+2] Cycloaddition Start Acetophenone Derivatives Chalcone Chalcone Intermediate Start->Chalcone Claisen-Schmidt (NaOH/EtOH) Aldehyde Benzaldehyde Derivatives Aldehyde->Chalcone Product 5-Arylisoxazole-3- carboxylate Chalcone->Product Cyclization (NH2OH·HCl, Reflux) Hydroxyl Hydroxylamine Hydrochloride Nitrile Nitrile Oxide Nitrile->Product Dipolar Cycloaddition Alkyne Alkyne Alkyne->Product

Figure 1: Primary synthetic workflows for generating the 5-arylisoxazole-3-carboxylate core.

Therapeutic Domain 1: Antimicrobial Activity

Target: Carbapenem-Resistant Acinetobacter baumannii (CRAB)

Recent studies have identified 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives as potent agents against CRAB, a WHO critical priority pathogen.

  • Key Compound: Compound 7l (5-(3-nitrophenyl)-N'-(aryl)-isoxazole-3-carbohydrazide).

  • Potency: Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL .

  • Selectivity: High selectivity index with low toxicity toward Vero cells.

Mechanism of Action

While the precise molecular target is often debated, in silico modeling suggests the bacterial enzyme KatG (catalase-peroxidase) as a probable target. Additionally, time-kill kinetic studies indicate a bactericidal mode of action, likely involving membrane disruption when paired with Rifampicin.

Structure-Activity Relationship (SAR)
  • Electron-Withdrawing Groups (EWG): A nitro group (-NO2) on the C5-phenyl ring significantly enhances antibacterial activity.

  • Linker: The carbohydrazide linker at C3 is crucial for hydrogen bonding within the bacterial target active site.

Therapeutic Domain 2: Anticancer Activity[5][6][7]

Mechanism: Tubulin Polymerization Inhibition

Derivatives of this scaffold, particularly those substituted with methoxy groups, function as microtubule destabilizing agents . They bind to the colchicine site of β-tubulin, preventing polymerization and leading to cell cycle arrest at the G2/M phase.

Key Data Points
Cell LineCancer TypeIC50 (µM)Reference Compound
MCF-7 Breast0.82Combretastatin A-4
A549 Lung0.91Sunitinib
HeLa Cervical1.25-
SAR Deep Dive
  • 3,4,5-Trimethoxy Motif: Essential for high affinity binding to the colchicine pocket. This mimics the A-ring of Combretastatin A-4.

  • C3-Amide Linkage: Converting the carboxylate to a carboxamide (often linked to an indole or oxindole) improves metabolic stability and cellular uptake.

SAR Core 5-Arylisoxazole-3-carboxylate Core R1 C5-Aryl Substitution Core->R1 R2 C3-Carboxylate Mod Core->R2 Effect1 3,4,5-Trimethoxy: Increases Tubulin Affinity R1->Effect1 Effect2 Nitro Group: Increases Antibacterial Potency R1->Effect2 Effect3 Hydrazide/Amide: Improves H-Bonding & Stability R2->Effect3

Figure 2: Structure-Activity Relationship (SAR) map highlighting critical substitution zones.

Therapeutic Domain 3: Enzyme Inhibition[7][9]

Xanthine Oxidase (XO)
  • Indication: Gout and Hyperuricemia.

  • Activity: 5-phenylisoxazole-3-carboxylic acid derivatives inhibit XO in the micromolar range.

  • SAR Insight: A cyano group (-CN) at the 3-position of the phenyl ring is preferred. Replacing this with a nitro group reduces potency, illustrating a tight steric and electronic requirement in the XO molybdenum center pocket.

Fatty Acid Amide Hydrolase (FAAH)
  • Indication: Colitis and Inflammatory Bowel Disease (IBD).

  • Activity: 3-carboxamido-5-aryl-isoxazole derivatives inhibit FAAH (IC50 = 0.088 µM), preventing the degradation of anandamide (an endocannabinoid) and reducing intestinal inflammation.

Experimental Protocols

Protocol A: Synthesis of 5-Arylisoxazole-3-Carboxylate

Objective: Synthesize the core scaffold via chalcone intermediate.

  • Chalcone Formation:

    • Dissolve acetophenone (10 mmol) and diethyl oxalate (or appropriate aldehyde) in ethanol (20 mL).

    • Add sodium ethoxide (10 mmol) dropwise at 0°C.

    • Stir at room temperature for 4–6 hours.

    • Neutralize with HCl, filter the precipitate (diketo ester/chalcone).

  • Cyclization:

    • Dissolve the intermediate in ethanol.

    • Add Hydroxylamine hydrochloride (NH2OH·HCl, 12 mmol).

    • Reflux for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Evaporate solvent and recrystallize from ethanol/water.

Protocol B: Tubulin Polymerization Assay

Objective: Verify mechanism of action for anticancer candidates.

  • Preparation: Use purified bovine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Incubation: Mix tubulin (10 µM) with the test compound (at varying concentrations, e.g., 1–10 µM) and GTP (1 mM) at 4°C.

  • Initiation: Transfer to a 37°C spectrophotometer cell.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

    • Interpretation: A decrease in the Vmax of the polymerization curve compared to control (DMSO) indicates inhibition.

Protocol C: Broth Microdilution (MIC Determination)

Objective: Assess antimicrobial potency against A. baumannii.

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plating: Add 100 µL of diluted bacteria to 96-well plates containing serial dilutions of the test compound (0.125 – 64 µg/mL).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible growth. Confirm with Resazurin dye (blue to pink indicates growth).

References

  • Synthesis and antibacterial evaluation of 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives against carbapenem-resistant Acinetobacter baumannii. European Journal of Medicinal Chemistry. (2025). Link

  • Synthesis of new arylisoxazole–oxindole conjugates as potent antiproliferative agents. Chemical Biology & Drug Design. (2017). Link

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. (2010). Link

  • New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis. Bioorganic & Medicinal Chemistry. (2011). Link

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. (2021). Link

Sources

Technical Guide: Structure-Activity Relationship of Isoxazole Compounds in CNS Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole ring system—specifically the 3-hydroxyisoxazole moiety—represents a cornerstone in neuropharmacology. It serves as a critical bioisostere for the carboxylic acid group found in major neurotransmitters like


-aminobutyric acid (GABA) and Glutamate.[1][2] Unlike the flexible carboxylate, the isoxazole ring introduces structural rigidity, allowing for the precise interrogation of receptor sub-sites.

This guide details the Structure-Activity Relationship (SAR) of isoxazole derivatives, focusing on their dual roles as GABAergic and Glutamatergic modulators. It provides actionable synthetic protocols, validated screening workflows, and mechanistic visualizations to support lead optimization in CNS drug discovery.

Part 1: The Pharmacophore & Bioisosterism

The fundamental utility of the isoxazole ring in CNS research stems from its physicochemical similarity to the carboxylic acid group, combined with unique steric properties.

The 3-Hydroxyisoxazole Bioisostere

The 3-hydroxyisoxazole unit exists in a tautomeric equilibrium between the hydroxy (enol) and oxo (keto) forms. In physiological solution, the anionic form predominates, mimicking the carboxylate anion of neurotransmitters.

  • Acidity Match: The pKa of 3-hydroxyisoxazole is approximately 4.5–5.0 , nearly identical to the

    
    -carboxyl group of Glutamate (pKa ~4.3) and GABA (pKa ~4.0).
    
  • Electronic Distribution: The delocalization of the negative charge across the N-O-C system mimics the resonance of a carboxylate, but with a distinct vector that can improve receptor subtype selectivity.

  • Metabolic Stability: Unlike simple esters or amides, the isoxazole ring is generally resistant to rapid hydrolysis, prolonging the half-life of the pharmacophore in vivo.

Structural Rigidity

Neurotransmitters like GABA are highly flexible, adopting different conformations to bind different receptor subtypes (e.g., GABA-A vs. GABA-B vs. Transporters). Isoxazole incorporation "freezes" the molecule into a bioactive conformation.

Part 2: SAR Deep Dive

GABAergic Modulation: The Muscimol Lineage

The evolution from GABA to Gaboxadol illustrates the power of isoxazole SAR in refining selectivity from synaptic to extrasynaptic receptors.

CompoundStructure DescriptionTarget ProfileKey SAR Insight
GABA Flexible amino acidGABA-A, GABA-B, TransportersNon-selective; rapid metabolism.
Muscimol 3-hydroxy-5-aminomethylisoxazoleGABA-A Agonist (Orthosteric)The isoxazole ring mimics the carboxylate; the rigid structure prevents binding to GABA transporters, preventing reuptake.
THIP (Gaboxadol) Bicyclic 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-olExtrasynaptic GABA-A (

-subunit)
Conformational restriction of the amine side chain relative to the isoxazole ring confers selectivity for extrasynaptic receptors (tonic inhibition).
Mechanistic Pathway: Tonic Inhibition

Gaboxadol acts as a "superagonist" at


-containing GABA-A receptors. Unlike benzodiazepines (which require 

subunits), Gaboxadol binds directly to the orthosteric site but with higher efficacy than GABA itself at these specific subtypes.

G Drug Gaboxadol (THIP) Receptor Extrasynaptic GABA-A (α4βδ or α6βδ isoforms) Drug->Receptor High Affinity Binding Channel Chloride Channel Opening Receptor->Channel Conformational Change IonFlux Cl- Influx Channel->IonFlux Conductance Increase Effect Hyperpolarization (Tonic Inhibition) IonFlux->Effect Membrane Potential Decrease Outcome Sleep Maintenance (Slow Wave Enhancement) Effect->Outcome Physiological Output

Figure 1: Signaling cascade of Gaboxadol-mediated tonic inhibition.

Glutamatergic Modulation: The AMPA Class

AMPA (


-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) defines an entire class of glutamate receptors.[3]
  • Substitution at C-5: The methyl group at position 5 of the isoxazole ring provides steric bulk that prevents the molecule from activating NMDA receptors, granting high selectivity for AMPA receptors.

  • Substitution at C-4: The propionic acid side chain mimics the glutamate backbone.

  • Bioisosterism: The 3-hydroxyisoxazole replaces the distal carboxylic acid of glutamate.

Benzisoxazoles: Zonisamide

Zonisamide (1,2-benzisoxazole-3-methanesulfonamide) represents a deviation where the isoxazole is fused to a benzene ring.

  • Mechanism: It does not act primarily via the isoxazole bioisostere mechanism described above.[4] Instead, it blocks voltage-sensitive Na+ channels and T-type Ca2+ channels.[4][5]

  • SAR Note: The sulfonamide group is critical for its activity, but the benzisoxazole core provides the necessary lipophilic scaffold to cross the BBB (LogP ~ 0.35).

Part 3: Synthetic Protocols

The construction of the isoxazole core, particularly with regiocontrol, is the primary challenge. The [3+2] cycloaddition of nitrile oxides with alkynes is the industry standard.

Protocol: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

Note: This protocol utilizes the in situ generation of nitrile oxides from aldoximes using Chloramine-T, avoiding the isolation of unstable nitrile oxides.

Reagents:

  • Aldehyde precursor (R-CHO)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Terminal Alkyne (

    
    )
    
  • Chloramine-T (N-chloro-p-toluenesulfonamide sodium salt)

  • Copper(I) Iodide (Catalyst - optional for rate enhancement, though thermal often suffices for isoxazoles)

  • Ethanol/Water solvent system.

Step-by-Step Workflow:

  • Oxime Formation:

    • Dissolve R-CHO (10 mmol) in Ethanol (20 mL).

    • Add

      
       (11 mmol) and Sodium Acetate (11 mmol).
      
    • Stir at RT for 1 hour. Monitor by TLC until aldehyde disappears.

    • Checkpoint: Isolate the aldoxime or proceed one-pot if solvent compatible.

  • Cycloaddition (The "Huisgen" Step):

    • To the aldoxime solution, add the Alkyne (12 mmol).

    • Add Chloramine-T (11 mmol) portion-wise over 15 minutes. Caution: Exothermic.

    • Reflux the mixture for 4–6 hours.

    • Mechanism:[4][5][6][7][8][9][10][11] Chloramine-T converts the aldoxime to a hydroximoyl chloride, which eliminates HCl to form the Nitrile Oxide dipole in situ. This dipole reacts with the alkyne.

  • Work-up:

    • Evaporate ethanol.

    • Extract with Ethyl Acetate (3x). Wash with water and brine.

    • Purify via silica gel column chromatography (Hexane:EtOAc gradient).

Regioselectivity Note: Thermal cycloaddition typically favors the 3,5-disubstituted product due to steric factors. To access 3,4-disubstituted isoxazoles, one often employs specific electronic directing groups or alternative cyclization strategies (e.g., condensation of 1,3-dicarbonyls with hydroxylamine).

Synthesis Aldehyde Aldehyde Precursor (R-CHO) Oxime Aldoxime (R-CH=N-OH) Aldehyde->Oxime + NH2OH·HCl NitrileOxide Nitrile Oxide Intermediate (R-C≡N+-O-) Oxime->NitrileOxide + Chloramine-T (In situ generation) Isoxazole 3,5-Disubstituted Isoxazole NitrileOxide->Isoxazole + Alkyne [3+2] Cycloaddition Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Isoxazole

Figure 2: Synthetic workflow for 3,5-disubstituted isoxazoles via nitrile oxide cycloaddition.

Part 4: Biological Validation Protocols

To validate the CNS activity of synthesized isoxazoles, functional assays are required. Binding assays (Ki) are insufficient; functional efficacy (EC50) and current modulation must be measured.

Protocol: Whole-Cell Patch-Clamp Electrophysiology

Objective: Measure the efficacy of an isoxazole analog (e.g., a Muscimol derivative) on GABA-A receptor currents.

System: HEK293 cells stably transfected with human


 GABA-A receptors.
  • Preparation:

    • Plate cells on poly-L-lysine coated glass coverslips.

    • Transfer coverslip to the recording chamber perfused with extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Pipette Setup:

    • Pull borosilicate glass pipettes (Resistance 3–5 M

      
      ).
      
    • Fill with intracellular solution (140 mM CsCl, 2 mM MgCl2, 1 mM CaCl2, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP). Note: High CsCl ensures a large chloride driving force.

  • Giga-seal & Break-in:

    • Approach cell, apply slight suction to form Giga-seal (>1 G

      
      ).
      
    • Apply short pulse of suction to rupture membrane (Whole-cell configuration).

    • Clamp voltage at -60 mV.

  • Drug Application:

    • Use a rapid perfusion system (e.g., Dynaflow or piezo-stepper) to apply the Isoxazole compound (0.1

      
      M to 1 mM) for 2 seconds.
      
    • Wash for 30 seconds between applications.

    • Apply saturating GABA (1 mM) as a control to normalize response.

  • Data Analysis:

    • Measure peak current amplitude (pA).

    • Plot Dose-Response curve.

    • Calculate EC50 using the Hill equation:

      
      .
      

References

  • Krogsgaard-Larsen, P., et al. (1977).[12] Structure-activity studies on the inhibition of GABA binding to rat brain membranes by muscimol and related compounds. Journal of Neurochemistry. Link

  • Wafford, K. A., & Ebert, B. (2006). Gaboxadol – a new awakening in sleep. Current Opinion in Pharmacology. Link

  • Conti, P., et al. (2010). 3-Hydroxyisoxazoles and 3-hydroxyisothiazoles: A review of their medicinal chemistry. Current Medicinal Chemistry. Link

  • Biton, V. (2007).[13] Clinical pharmacology and mechanism of action of zonisamide.[4][5][8][10] Epilepsy Research. Link

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[14] Past and Future. Angewandte Chemie International Edition. Link

  • Chambers, M. S., et al. (2002). Bioisosteres of the Carboxylic Acid Group.[2][15][16] In: Medicinal Chemistry Reviews.[5] Link

Sources

Technical Guide: Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate in CNS Drug Discovery

[1]

Executive Summary

Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate represents a high-value "privileged scaffold" in neuropharmacology.[1] Its structural rigidity, metabolic stability, and specific dipole alignment make it an ideal building block for ligands targeting GABAergic and Glutamatergic systems. This guide provides a comprehensive technical analysis of its synthesis, reactivity, and application as a core motif for Central Nervous System (CNS) therapeutics.

Chemical Profile & Structural Logic[1][2]

The Isoxazole Advantage

In CNS drug design, the isoxazole ring serves two critical functions:

  • Bioisosterism: It acts as a stable bioisostere for amide bonds (

    
    ) and ester linkages, reducing hydrolytic susceptibility while maintaining hydrogen bond acceptor capability.[1]
    
  • Conformational Restriction: The aromatic heterocycle rigidly orients the 3- and 5-substituents, reducing the entropic penalty of receptor binding.[1]

Compound Specifications
PropertyDataRelevance
IUPAC Name Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylateUnambiguous identification
Molecular Formula

Stoichiometry
Molecular Weight 251.67 g/mol Fragment-based drug design (FBDD) compliant
LogP (Predicted) ~3.2High lipophilicity favors BBB penetration
H-Bond Acceptors 4 (N, O of ring, O of ester)Receptor interaction points
Topological Polar Surface Area ~60 ŲIdeal range for CNS penetration (<90 Ų)

Synthesis Strategy: The Regioselective [3+2] Cycloaddition

The most robust route to the 3,5-disubstituted isoxazole core is the Huisgen 1,3-dipolar cycloaddition.[1] This protocol ensures high regioselectivity, placing the aryl group at the 5-position and the carboxylate at the 3-position.[1]

Reaction Mechanism

The synthesis involves the in situ generation of a nitrile oxide dipole from ethyl 2-chloro-2-(hydroxyimino)acetate (chlorooxime), which undergoes cycloaddition with 1-chloro-3-ethynylbenzene .[1]

Key Mechanistic Steps:

  • Dehydrohalogenation: Base-mediated elimination of HCl from the chlorooxime generates the reactive nitrile oxide species (

    
    ).[1]
    
  • Cycloaddition: The nitrile oxide reacts with the alkyne. Steric and electronic factors heavily favor the 5-substituted product over the 4-substituted isomer.[1]

Visualization of Synthesis Pathway

SynthesisPathwayChlorooximeEthyl 2-chloro-2-(hydroxyimino)acetateNitrileOxideNitrile OxideIntermediateChlorooxime->NitrileOxideBase (TEA/NaHCO3)-HClAlkyne1-Chloro-3-ethynylbenzeneTransition[3+2] TransitionStateAlkyne->TransitionNitrileOxide->Transition+ AlkyneProductEthyl 5-(3-chlorophenyl)isoxazole-3-carboxylateTransition->ProductRegioselectiveCyclization

Figure 1: Regioselective synthesis via 1,3-dipolar cycloaddition.[1] The nitrile oxide intermediate is generated in situ to prevent dimerization (furoxan formation).

Experimental Protocols

Synthesis of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate[1]

Reagents:

  • Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq)[1]

  • 1-Chloro-3-ethynylbenzene (1.1 eq)[1]

  • Triethylamine (TEA) (1.2 eq) or Sodium Bicarbonate[1]

  • Solvent: Dichloromethane (DCM) or Ethanol/Water mix[1]

Protocol:

  • Setup: Dissolve 1-chloro-3-ethynylbenzene (15.0 g, 110 mmol) and ethyl 2-chloro-2-(hydroxyimino)acetate (16.5 g, 100 mmol) in DCM (200 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C in an ice bath. Add Triethylamine (16.7 mL, 120 mmol) dropwise over 30 minutes. Critical: Slow addition prevents the exothermic dimerization of the nitrile oxide.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The product usually appears as a UV-active spot at

    
    .[1]
    
  • Workup: Wash the organic layer with water (

    
     mL), 1N HCl (
    
    
    mL), and brine. Dry over anhydrous
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize the crude solid from ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • 1H NMR (CDCl3, 400 MHz): Look for the characteristic isoxazole singlet proton at

    
     ppm. The ethyl group will show a quartet (
    
    
    ppm) and triplet (
    
    
    ppm). The aromatic region will display the 3-chlorophenyl pattern.[1]
Derivatization for SAR Libraries

The ethyl ester is a "masked" carboxylic acid. For CNS applications, it is typically converted into amides or heterocycles to tune receptor affinity.

Hydrolysis to Carboxylic Acid:

  • Reagents: LiOH (2 eq), THF/Water (3:1).

  • Procedure: Stir at RT for 2h. Acidify with 1N HCl to precipitate the acid.

  • Use Case: Precursor for amide coupling to introduce solubilizing amines or pharmacophores (e.g., piperazines for GABA affinity).

CNS Applications & Pharmacological Relevance[1][4]

Target: GABA-A Receptor Modulation

The 3-substituted isoxazole moiety is a classic pharmacophore for the GABA-A receptor benzodiazepine binding site.[1]

  • Mechanism: The isoxazole oxygen and nitrogen act as H-bond acceptors, mimicking the carbonyl/imine features of benzodiazepines.

  • Role of 3-Cl-Phenyl: The lipophilic 3-chlorophenyl group occupies the hydrophobic pocket (L1/L2 region) of the receptor, often enhancing potency compared to unsubstituted phenyl rings.[1]

Target: Glutamate Receptors (AMPA/Kainate)

Isoxazole-3-carboxylic acids are structural analogues of glutamate.[1]

  • Agonist/Antagonist Switch: While glutamate is flexible, the isoxazole ring locks the carboxylate and distal polar groups into a specific conformation.

  • Derivatives: Converting the ester to a hydroxamic acid or bioisosteric tetrazole can shift activity from modulation to direct antagonism of AMPA receptors, useful for anticonvulsant screening.

Strategic Derivatization Workflow

SAR_LogicCoreEthyl 5-(3-chlorophenyl)isoxazole-3-carboxylate(Scaffold)AcidHydrolysis(-COOH)Core->AcidLiOH/THFAlcoholReduction(-CH2OH)Core->AlcoholLiBH4AmideAmidation(-CONHR)Core->AmideDirect AminolysisGABAGABA-A Ligands(Anxiolytics)Acid->GABA+ Piperazine/AmineGluGlutamate Antagonists(Anticonvulsants)Acid->Glu+ Bioisostere (Tetrazole)FAAHFAAH Inhibitors(Analgesics)Amide->FAAH+ Hydrophobic Amine

Figure 2: Divergent synthesis strategy.[1] The ester serves as the branch point for accessing distinct CNS target classes.

Critical Quality Attributes (CQA) for Building Blocks

When sourcing or synthesizing this compound for library generation, ensure the following specifications to prevent downstream assay failure:

  • Regioisomeric Purity: >99:1 (5-aryl vs 4-aryl).[1] The 4-aryl isomer is generally inactive at GABA sites and acts as a competitive impurity.[1]

  • Residual Copper: If Click Chemistry (CuAAC) variants are used (rare for nitrile oxides but possible), Cu must be <10 ppm to avoid toxicity in neuronal cell assays.

  • Water Content: The ester is stable, but the free acid (if hydrolyzed) is hygroscopic. Store the ester under desiccant.

References

  • Pinho e Melo, T. M. (2005). "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry. Link

  • Frølund, B., et al. (2002). "Novel Class of Potent 3-Isoxazolol GABA-A Antagonists: Design, Synthesis, and Pharmacology." Journal of Medicinal Chemistry. Link

  • Conti, P., et al. (1998). "Synthesis and Pharmacology of New 3-Carboxyisoxazol-5-yl-glycine Derivatives as NMDA Receptor Antagonists." European Journal of Medicinal Chemistry. Link

  • Kozikowski, A. P. (1984). "The Nitrile Oxide Cycloaddition Route to Isoxazoles." Accounts of Chemical Research. Link[1]

  • PubChem Compound Summary. "4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-" (Structural Analog Reference). Link[1]

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of a complete public dataset for this specific molecule, this guide leverages experimental data from the closely related analog, 5-(3'-chlorophenyl)-3-phenylisoxazole, to provide a robust and predictive interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. This approach, combining empirical data with established spectroscopic principles, offers a comprehensive framework for the structural elucidation and analytical characterization of this class of compounds.

Introduction: The Significance of Isoxazoles in Drug Discovery

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a valuable building block in the design of novel therapeutic agents. Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate serves as a key intermediate in the synthesis of compounds targeting the central nervous system.[1] Accurate and thorough spectroscopic characterization is paramount for ensuring the identity, purity, and structural integrity of such intermediates, which is a critical step in the drug development pipeline.

This guide is structured to provide not just the data, but the underlying scientific reasoning for the interpretation of the spectra. By understanding the "why" behind the data, researchers can more confidently apply these principles to the analysis of other novel isoxazole derivatives.

Molecular Structure and Key Spectroscopic Features

The structure of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate, with its distinct aromatic and heterocyclic moieties, gives rise to a characteristic spectroscopic fingerprint. The following sections will dissect the expected signals in each major analytical technique.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate, the spectrum can be divided into three key regions: the aromatic region, the isoxazole ring proton, and the ethyl ester group.

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.90t (triplet)1HH-2'The proton ortho to the chlorine and adjacent to the point of attachment to the isoxazole ring. Its multiplicity arises from coupling to two neighboring aromatic protons.
~7.75d (doublet)1HH-6'The proton ortho to the isoxazole ring, showing coupling to the adjacent proton.
~7.50m (multiplet)2HH-4', H-5'The remaining two protons of the chlorophenyl ring, likely appearing as a complex multiplet.
~6.90s (singlet)1HH-4The lone proton on the isoxazole ring. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms. The singlet multiplicity is due to the absence of neighboring protons.
~4.45q (quartet)2H-OCH₂CH₃The methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group.
~1.40t (triplet)3H-OCH₂CH₃The methyl protons of the ethyl ester, appearing as a triplet due to coupling with the methylene protons.

Causality in ¹H NMR: The electron-withdrawing effect of the chlorine atom on the phenyl ring will deshield the aromatic protons, shifting them downfield. The isoxazole ring proton is expected to appear as a sharp singlet, a characteristic feature for this type of substitution pattern.[2] The ethyl ester group will exhibit the classic quartet-triplet pattern.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon framework of the molecule. The spectrum of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate will show distinct signals for the aromatic carbons, the isoxazole ring carbons, and the ethyl ester carbons.

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)AssignmentRationale
~168.0C-5 (isoxazole)The carbon atom of the isoxazole ring bonded to the chlorophenyl group, typically found at a lower field.
~162.0C=O (ester)The carbonyl carbon of the ethyl ester group is highly deshielded.
~158.0C-3 (isoxazole)The carbon atom of the isoxazole ring bonded to the carboxylate group.
~135.0C-ClThe carbon atom of the phenyl ring directly attached to the chlorine atom.
~131.0 - 125.0Aromatic CHSignals for the four protonated carbons of the chlorophenyl ring.
~129.0C-1'The carbon atom of the phenyl ring attached to the isoxazole ring.
~100.0C-4 (isoxazole)The CH carbon of the isoxazole ring, typically appearing at a higher field compared to the other isoxazole carbons.
~62.0-OCH₂CH₃The methylene carbon of the ethyl ester group.
~14.0-OCH₂CH₃The methyl carbon of the ethyl ester group.

Expert Insights: The chemical shifts of the isoxazole ring carbons are particularly diagnostic. The C-5 carbon, attached to the aromatic ring, and the C-3 carbon, attached to the electron-withdrawing carboxylate group, are expected to be the most downfield of the heterocyclic carbons.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2980-2850MediumAliphatic C-H stretch (ethyl group)
~1730StrongC=O stretch (ester)
~1610, 1580, 1470Medium-StrongC=C and C=N stretching (aromatic and isoxazole rings)
~1370MediumN-O stretch (isoxazole ring)
~1250StrongC-O stretch (ester)
~800-750StrongC-H out-of-plane bending (aromatic substitution pattern)
~720MediumC-Cl stretch

Trustworthiness of Interpretation: The presence of a strong absorption band around 1730 cm⁻¹ is a definitive indicator of the ester carbonyl group. The combination of bands in the 1610-1470 cm⁻¹ region is characteristic of the aromatic and heterocyclic ring systems.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate (Molecular Weight: 251.67 g/mol ), we can predict the major fragmentation pathways.[1]

Predicted Mass Spectral Data:

m/zIonPredicted Fragmentation Pathway
251/253[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
206/208[M - OCH₂CH₃]⁺Loss of the ethoxy radical from the ester group.
178/180[M - COOCH₂CH₃]⁺Loss of the entire ethyl carboxylate group.
139[C₇H₄Cl]⁺Fragment corresponding to the chlorophenyl acetylene cation.
111[C₆H₄Cl]⁺Chlorophenyl cation.

Mechanistic Insights: The fragmentation is expected to be initiated by the loss of the stable ethoxy radical from the ester functionality. Subsequent fragmentation would likely involve the cleavage of the ester group and fragmentation of the isoxazole ring.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed in this guide.

7.1 NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

7.2 IR Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) can be used.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

7.3 Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.

  • Acquisition: Obtain the mass spectrum in positive ion mode. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer is recommended to confirm the elemental composition.

Visualization of Key Data

Molecular Structure of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate

Caption: Molecular structure of the target compound.

Predicted Mass Spectrometry Fragmentation Workflow

Fragmentation MolIon [M]⁺ m/z 251/253 Frag1 [M - OCH₂CH₃]⁺ m/z 206/208 MolIon->Frag1 - OCH₂CH₃ Frag2 [M - COOCH₂CH₃]⁺ m/z 178/180 Frag1->Frag2 - CO Frag3 [C₇H₄Cl]⁺ m/z 139 Frag2->Frag3 - Isoxazole ring cleavage

Caption: Predicted fragmentation pathway in mass spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate. By grounding the interpretation in both theoretical principles and experimental data from a closely related analog, we have constructed a reliable framework for the characterization of this important synthetic intermediate. The detailed protocols and visual aids included herein are intended to empower researchers in their own analytical endeavors, ensuring the quality and integrity of the compounds they work with in the pursuit of new medicines.

References

  • Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023).
  • Supporting information Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. The Royal Society of Chemistry. (n.d.).
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.).
  • SciELO. (2024). Article.
  • Supporting Inform
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 389. (2013).
  • Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. (n.d.).
  • ETHYL 5-METHYL-1H-IMIDAZOLE-4-CARBOXYLATE(51605-32-4) 13C NMR spectrum. ChemicalBook. (n.d.).
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. (2024).
  • Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723–730. (2015).
  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
  • isoxazole-4-carboxylic acid ethyl ester(80370-40-7) 1 h nmr. ChemicalBook. (n.d.).
  • Synthesis, Spectral Characterization, DFT and Docking Studies of 5-(4-chlorophenyl)-3-(coumarin-3-yl)-1H-Pyrazole and 5-(4-chlorophenyl)-3-(coumarin-3-yl)Isoxazole. Journal of Structural Chemistry, 64(11). (2023).
  • Mass Spectrometry: Fragment
  • Ethyl 5-(3-chlorophenyl)
  • Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate.
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. MDPI. (2024).
  • Electron ionisation induced fragmentation of ethyl 5(1H)-oxo- and 7(1H)-oxo-1-aryl-2,3-dihydroimidazo[1,2-a]-pyrimidine-6-carboxylates: evidence for an unusually regioselective rearrangement of M(+*) ions. Rapid Communications in Mass Spectrometry, 15(24), 2502-2508. (2001).
  • Mass Spectrometry: Fragmentation P
  • Ethyl 5-(3-iodophenyl)

Sources

Technical Guide: Solubility and Stability Profiling of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate

[1]

Executive Summary

Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate (CAS: 657424-77-6) is a critical heterocyclic scaffold employed primarily in the synthesis of biologically active agents, including TGR5 agonists and FLT3 inhibitors.[1] Its utility as a chemical intermediate is defined by the reactivity of its ethyl ester (C3 position) and the lipophilicity conferred by the 3-chlorophenyl moiety (C5 position).[1]

This guide addresses the two primary challenges in handling this compound: low aqueous solubility and susceptibility to ester hydrolysis . The protocols below are designed to standardize the characterization of this material in drug discovery workflows, ensuring data reproducibility and compound integrity.

Physicochemical Profile

Understanding the structural determinants of this molecule is prerequisite to experimental design. The 3-chlorophenyl group introduces significant lipophilicity, while the isoxazole ring provides a degree of aromatic stability, albeit with specific vulnerabilities to reductive conditions.

Table 1: Key Physicochemical Parameters
PropertyValue / DescriptorRelevance
Molecular Formula C₁₂H₁₀ClNO₃Stoichiometry for reagent calculations.[1][2]
Molecular Weight 251.67 g/mol Mass balance and molarity calculations.
Predicted LogP ~2.8 – 3.2Indicates poor aqueous solubility; requires organic co-solvents.
H-Bond Donors/Acceptors 0 / 4Lack of donors limits water solubility; good permeability potential.[1]
Physical State Crystalline SolidLikely off-white to pale yellow; requires protection from light.[1]
Key Functional Group Ethyl Ester (C3)Primary Instability Risk: Susceptible to hydrolysis.
Key Functional Group Isoxazole RingSecondary Risk: Susceptible to reductive cleavage (N-O bond).[3]

Solubility Profiling

Due to the lipophilic nature of the chlorophenyl substituent, this compound exhibits Class II/IV behavior in the Biopharmaceutics Classification System (BCS). Direct dissolution in aqueous buffers is often insufficient for biological assays.[1]

Solvent Compatibility Matrix[1]
  • Primary Stock Solvent: Dimethyl Sulfoxide (DMSO).[1] Solubility is typically >10 mM.[1]

  • Secondary Solvents: Ethanol, Methanol, Acetonitrile (ACN).

  • Incompatible Solvents: Water (without co-solvent), Hexane (poor solubility due to polarity of the ester/isoxazole).

Protocol: Kinetic Solubility Determination

Objective: To determine the maximum concentration of the compound in an aqueous buffer with a fixed percentage of organic co-solvent (mimicking assay conditions).

Methodology:

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Spiking: Spike the DMSO stock into PBS (pH 7.4) to reach target concentrations (e.g., 1, 10, 50, 100 µM). Ensure final DMSO concentration is ≤1%.[1]

  • Incubation: Shake for 24 hours at 25°C.

  • Separation: Filter using a 0.45 µm PVDF membrane or centrifuge at 15,000 rpm for 10 mins.

  • Quantification: Analyze supernatant via HPLC-UV (254 nm).

Visualization: Solubility Decision Workflow

The following diagram outlines the logic flow for selecting the appropriate solubilization strategy based on the intended application.

SolubilityWorkflowStartStart: Solid CompoundStockPrepare 10-20 mM Stock(100% DMSO)Start->StockAppCheckIntended Application?Stock->AppCheckBioAssayBiological Assay(Cell/Enzyme)AppCheck->BioAssayAqueousChemSynChemical SynthesisAppCheck->ChemSynOrganicDilutionDilute into Buffer(Keep DMSO < 1%)BioAssay->DilutionOrganicSolvUse DCM, THF, or EtOAcChemSyn->OrganicSolvPrecipCheckCheck for Precipitation(Turbidimetry/Nephelometry)Dilution->PrecipCheckValidProceed with AssayPrecipCheck->ValidClearReformulateReformulate:Use Cyclodextrin or PEG400PrecipCheck->ReformulatePrecipitate

Figure 1: Decision tree for solubilization based on downstream application.[1]

Stability Assessment

The stability of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate is governed by two main factors: the hydrolytic lability of the ester and the reductive lability of the isoxazole ring.[1]

Hydrolytic Stability (Ester Cleavage)

The ethyl ester at position 3 is the "soft spot" of the molecule.

  • Acidic Conditions (pH < 4): Relatively stable.[1] Hydrolysis is slow.[1]

  • Neutral Conditions (pH 7): Stable for short durations (24h), but slow hydrolysis to the carboxylic acid may occur over days in aqueous solution.[1]

  • Basic Conditions (pH > 9): Unstable. Rapid hydrolysis occurs, yielding 5-(3-chlorophenyl)isoxazole-3-carboxylic acid and ethanol.[1]

Reductive Stability (Isoxazole Cleavage)

Researchers must be cautious when using reducing agents (e.g., during hydrogenation of other functional groups).[1]

  • Risk: Catalytic hydrogenation (H₂/Pd-C) or strong reducing metals (Zn/AcOH) can cleave the N-O bond of the isoxazole ring, destroying the core scaffold and forming β-amino enones [1].[1]

Protocol: Forced Degradation Study

To validate the stability limits for your specific batch, perform this standard stress test.

Methodology:

  • Control: 50 µM compound in 50:50 ACN:Water.

  • Acid Stress: 0.1 N HCl, 60°C, 4 hours.

  • Base Stress: 0.1 N NaOH, RT, 1 hour (Expect rapid degradation).

  • Oxidative Stress: 3% H₂O₂, RT, 4 hours.

  • Analysis: Quench samples to pH 7 and analyze via LC-MS to identify the carboxylic acid hydrolysis product (Mass shift: -28 Da from loss of ethyl group).

Visualization: Degradation Pathways

This diagram illustrates the chemical fate of the molecule under stress conditions.

DegradationPathParentParent Molecule(Ethyl Ester)HydrolysisHydrolysis(Basic pH / Esterases)Parent->HydrolysisOH- / H2OReductionReduction(H2, Pd/C)Parent->ReductionReductive CleavageAcidProdCarboxylic Acid(+ Ethanol)Hydrolysis->AcidProdLoss of EthylRingOpenRing-OpenedAmino EnoneReduction->RingOpenN-O Bond Break

Figure 2: Primary degradation pathways.[1] Note that base-catalyzed hydrolysis is the most common storage/handling risk.[1]

Analytical Methodologies

For quality control and stability monitoring, a Reverse-Phase HPLC method is recommended.[1] The chlorophenyl ring provides strong UV retention.

Standard HPLC Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes (High organic required due to lipophilicity).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic) and 220 nm (Amide/Ester).[1]

  • Expected Retention: The parent ester will elute significantly later than the carboxylic acid hydrolysis product due to the loss of the ethyl group making the degradation product more polar.

Storage and Handling Recommendations

  • Storage: Store solid powder at -20°C. Keep the vial tightly sealed to prevent moisture ingress (hydrolysis risk).

  • Solution Storage: Do not store aqueous dilutions. Prepare fresh. DMSO stocks can be stored at -20°C for up to 3 months if protected from freeze-thaw cycles.[1]

  • Safety: Standard PPE. Treat as a potential irritant.[1] The 3-chlorophenyl moiety suggests potential aquatic toxicity; dispose of as hazardous chemical waste.[1]

References

  • BenchChem. (2025).[1][4] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Retrieved from [1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 10874556 (Related Isomer). Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate Product Sheet. (Used for comparative physicochemical properties).[1] Retrieved from [1]

  • Sielc Technologies. (2018).[1] HPLC Separation of Isoxazole Derivatives. Retrieved from [1]

Methodological & Application

"detailed synthesis protocol for Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This protocol details the synthesis of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate (CAS 657424-77-6) , a critical pharmacophore in the development of GABAergic modulators and glutamate receptor antagonists.

Scientific Logic: The synthesis strategy prioritizes regiocontrol and scalability . While [3+2] cycloadditions of nitrile oxides to alkynes are common for isoxazoles, they often require unstable precursors (chlorooximes) and can yield regioisomeric mixtures (3,5- vs 3,4-substitution) that are difficult to separate.

Instead, this protocol utilizes a Claisen condensation-cyclization sequence . By reacting 3'-chloroacetophenone with diethyl oxalate, we generate a symmetric 1,3-dicarbonyl intermediate (a


-diketo ester). Subsequent treatment with hydroxylamine hydrochloride allows for a thermodynamically controlled cyclization. The regioselectivity is driven by the differential electrophilicity of the carbonyl centers: the ketone adjacent to the aryl ring and the 

-keto ester. The nucleophilic nitrogen of hydroxylamine preferentially attacks the more reactive ketone (adjacent to the aryl group) or the process proceeds via a specific oxime intermediate that cyclizes to the 3-ester, 5-aryl isomer. Note: In practice, careful pH control is required to favor the 3-carboxylate-5-aryl isomer over the 5-carboxylate-3-aryl isomer, though the diketo-ester route strongly favors the former due to the stability of the intermediate enol.

Reaction Scheme & Pathway Visualization

The following diagram illustrates the synthetic workflow, including the critical Claisen condensation and the subsequent heterocyclization.

SynthesisPathway Start 3'-Chloroacetophenone (Starting Material) Intermed Ethyl 4-(3-chlorophenyl)- 2,4-dioxobutanoate (Diketo Ester) Start->Intermed Claisen Condensation (0-5°C -> RT) Reagent1 Diethyl Oxalate (NaOEt/EtOH) Reagent1->Intermed Product Ethyl 5-(3-chlorophenyl) isoxazole-3-carboxylate (Target) Intermed->Product Cyclocondensation (-2H2O) Reagent2 Hydroxylamine HCl (EtOH, Reflux) Reagent2->Product

Figure 1: Step-wise synthetic pathway from acetophenone precursor to isoxazole scaffold.

Detailed Synthesis Protocol

Safety Precaution:

  • Sodium Ethoxide (NaOEt): Highly moisture-sensitive and corrosive. Handle under inert atmosphere (N₂ or Ar).

  • Diethyl Oxalate: Toxic if inhaled or absorbed. Use in a well-ventilated fume hood.

  • Hydroxylamine HCl: Corrosive and potential sensitizer.

Step 1: Synthesis of Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate

This step constructs the carbon skeleton via a Claisen condensation. The choice of base (NaOEt) matches the ester leaving group (OEt) to prevent transesterification byproducts.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, and a nitrogen inlet adapter.

  • Base Preparation: Charge the flask with absolute ethanol (150 mL). Cautiously add sodium metal (1.1 eq) in small pieces, allowing each to dissolve (generating NaOEt in situ). Alternatively, use commercial 21 wt% NaOEt solution. Cool to 0°C in an ice bath.

  • Condensation:

    • Add 3'-chloroacetophenone (1.0 eq, 50 mmol) to the stirred NaOEt solution.

    • Add diethyl oxalate (1.2 eq, 60 mmol) dropwise over 30 minutes via the addition funnel. The solution will typically turn yellow/orange, indicating enolate formation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the acetophenone.

  • Workup:

    • Cool the mixture back to 0°C.

    • Acidify carefully with 1M HCl or glacial acetic acid until pH ~4–5. A solid precipitate (the diketo ester) often forms.

    • Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Checkpoint: The crude residue (often a yellow oil or solid) is sufficiently pure for the next step.

Step 2: Cyclization to Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate
  • Solvation: Dissolve the crude diketo ester from Step 1 in Ethanol (100 mL).

  • Cyclization: Add Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 3–5 hours. The acidic nature of the amine salt catalyzes the dehydration.

  • Isolation:

    • Cool to room temperature.

    • Concentrate the solvent to ~20% volume.

    • Pour the residue into ice-cold water (200 mL). The product should precipitate as a white to off-white solid.

    • Filter the solid and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) if high purity (>99%) is required for biological assays.

Data & Specifications

Table 1: Reagent Stoichiometry & Properties
ComponentRoleMW ( g/mol )Equiv.Key Property
3'-Chloroacetophenone Substrate154.591.0Liquid, d=1.19 g/mL
Diethyl Oxalate Electrophile146.141.2Moisture sensitive
Sodium Ethoxide Base68.051.1–1.2Hygroscopic
Hydroxylamine HCl Heteroatom Source69.491.5Deliquescent
Ethanol (Absolute) Solvent46.07N/AAnhydrous required
Table 2: Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Moisture in solvent/baseEnsure EtOH is anhydrous; dry glassware thoroughly.
Regioisomer Mixture pH drift during cyclizationEnsure the reaction remains slightly acidic (buffered by HCl salt) to favor the 3-ester.
Oily Product Residual solvent or impuritiesRecrystallize from EtOH/H₂O or triturate with cold hexanes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4163327. Retrieved from [Link][1]

  • Liu, L., et al. (2024). Palladium-Catalyzed C4,C5-Diarylation of Isoxazole-3-Carboxylate by Double C-H Bond Functionalization. ResearchGate. Retrieved from [Link]

  • MySkinRecipes (n.d.). Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate Product Specifications. Retrieved from [Link][1][2][3][4][5][6][7][8]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. WPMU DEV. Retrieved from [Link]

Sources

"purification of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate by column chromatography"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Purification of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate by Column Chromatography

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the purification of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate, a key intermediate in medicinal chemistry and drug development, using silica gel column chromatography.[1][2] The protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying scientific principles governing each experimental choice. We address common challenges in the purification of isoxazole derivatives, such as the separation of similarly polar byproducts, and provide robust troubleshooting strategies to ensure high purity and yield of the target compound.[3]

Introduction: The Scientific Imperative for Purity

Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate is a heterocyclic building block whose utility in the synthesis of bioactive molecules is significant.[1] The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding, making it a frequent component of agents targeting the central nervous system (CNS) and other therapeutic areas.[1][4]

Foundational Principles: Analyte and Chromatography System Selection

The successful purification of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate hinges on understanding its physicochemical properties and exploiting them through the correct choice of chromatographic conditions.

  • Analyte Properties: The target molecule possesses a moderately polar ester functional group, a polar isoxazole ring, and a nonpolar chlorophenyl moiety. This combination of features makes it well-suited for normal-phase chromatography. The isoxazole ring can be sensitive to harsh acidic or basic conditions, which guides our selection of a neutral purification system.[3]

  • Chromatography System: Normal-phase column chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase (eluent), is the method of choice. Separation occurs based on the analyte's differential partitioning between the two phases. More polar compounds interact more strongly with the silica gel and thus elute later, while less polar compounds travel through the column more quickly with the mobile phase.

The Critical Role of Thin-Layer Chromatography (TLC)

Before committing a crude reaction mixture to a large-scale column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). TLC serves as a small-scale, rapid proxy for the column. The primary objective is to find a mobile phase composition that provides a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.[5]

  • Why an Rf of 0.25-0.35?

    • Rf > 0.4: The compound moves too quickly, resulting in poor separation from less polar impurities that travel with the solvent front.

    • Rf < 0.2: The compound adheres too strongly to the silica, requiring excessively large volumes of solvent to elute and leading to broad, diffuse bands (tailing) and poor separation from more polar impurities.[6]

Experimental Protocol: A Validated Methodology

This protocol is a self-validating system, where the initial TLC analysis dictates the parameters for the preparative column, ensuring a high probability of success.

Materials and Reagents
ComponentSpecificationRationale
Stationary Phase Silica Gel, 60 Å, 230-400 meshStandard particle size for flash chromatography, providing high surface area and good resolution.
Mobile Phase Solvents Hexanes (or Cyclohexane), HPLC GradeNon-polar component of the eluent.
Ethyl Acetate, HPLC GradePolar component of the eluent.
Crude Product Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylateFrom reaction work-up, ideally a solid or viscous oil.
Apparatus Glass chromatography column, TLC plates (silica gel 60 F254), TLC tank, UV lamp (254 nm), collection tubes, rotary evaporator.Standard equipment for organic synthesis and purification.
Workflow Diagram: From Crude to Pure

Purification_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Purification Execution cluster_analysis Phase 3: Analysis & Isolation Crude Crude Product TLC_Dev TLC Solvent System Development Crude->TLC_Dev Spot small amount Pack_Col Prepare & Pack Column TLC_Dev->Pack_Col Determines Eluent Load_Sample Load Sample Pack_Col->Load_Sample Elute Elute with Optimized Solvent Load_Sample->Elute Collect Collect Fractions Elute->Collect TLC_Fractions Analyze Fractions by TLC Collect->TLC_Fractions Pool Pool Pure Fractions TLC_Fractions->Pool Evap Evaporate Solvent Pool->Evap Pure_Prod Purified Product Evap->Pure_Prod

Caption: Workflow for the purification of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate.

Step-by-Step Protocol

Step 1: Determine the Optimal Eluent System via TLC

  • Prepare several developing chambers (e.g., beakers with watch glasses) containing different ratios of ethyl acetate (EtOAc) in hexanes. Suggested starting points are 10%, 20%, and 30% EtOAc in hexanes.

  • Dissolve a small amount of the crude product in a volatile solvent like dichloromethane or ethyl acetate.

  • Using a capillary tube, spot the crude mixture onto three separate TLC plates.

  • Develop each plate in one of the prepared solvent systems.

  • Visualize the developed plates under a UV lamp (254 nm). The isoxazole ring and phenyl group are chromophores that will be visible.

  • Identify the solvent system where the spot corresponding to the product has an Rf value between 0.25 and 0.35 and is well-separated from other spots. For many isoxazole derivatives, a system of 10-50% ethyl acetate in hexanes is a good starting point.[5][7][8]

Step 2: Prepare the Chromatography Column

  • Select a column of appropriate size. A general rule is to use 50-100 g of silica for every 1 g of crude material.

  • Secure the column vertically to a clamp stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (0.5 cm) of sand.

  • Prepare a slurry of silica gel in the chosen mobile phase (e.g., 20% EtOAc/Hexanes). The consistency should be like a milkshake, not too thick.

  • Pour the slurry into the column. Use a funnel to guide the pouring. Tap the column gently to dislodge air bubbles and encourage even packing.

  • Open the stopcock to drain some solvent, allowing the silica to pack under gravity. The solvent level should always be kept above the top of the silica bed to prevent cracking.[5]

  • Once the silica has settled, add a protective layer of sand (0.5-1.0 cm) on top.

Step 3: Sample Loading

  • Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). The goal is to create a concentrated solution.[5]

  • Alternatively, for better resolution (Dry Loading): Dissolve the crude product in a solvent, add a small amount of silica gel (2-3 times the mass of the crude product), and evaporate the solvent completely using a rotary evaporator. This results in the crude product being adsorbed onto the silica.

  • Carefully add the concentrated sample solution (wet loading) or the silica-adsorbed powder (dry loading) to the top of the column.[5]

  • Drain the solvent until it is level with the top of the sand/sample layer.

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the column, filling the space above the sand.

  • Open the stopcock and begin collecting the eluent in numbered test tubes or flasks. For flash chromatography, apply gentle positive pressure (using a pump or nitrogen line) to achieve a steady flow rate (approx. 2 inches/minute).[5]

  • Maintain the solvent head above the silica at all times.

Step 5: Analysis and Isolation

  • Monitor the elution process by spotting every few fractions onto a TLC plate and developing it in the mobile phase.

  • Identify the fractions containing the pure product (single spot at the correct Rf).

  • Combine the pure fractions into a round-bottom flask.[5]

  • Remove the solvent using a rotary evaporator to yield the purified Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate.

  • Confirm the purity and identity of the final product using analytical techniques such as 1H-NMR, 13C-NMR, and Mass Spectrometry.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Compound won't elute Eluent is not polar enough.Gradually increase the polarity of the mobile phase (e.g., from 20% to 30% EtOAc). If the compound is very polar, a system like 5% methanol in dichloromethane might be required.[5][6]
Peak Tailing/Streaking 1. Sample overload. 2. Secondary interactions with acidic silanol groups on the silica surface.[9]1. Use less crude material for the column size. 2. While often unnecessary for this compound, if tailing is severe, adding a very small amount (e.g., 0.1-0.5%) of an additive like triethylamine (if the compound is basic) or acetic acid (if acidic) to the mobile phase can improve peak shape.[3][9]
Poor Separation 1. Rf value too high. 2. Column was packed poorly (air bubbles, cracks). 3. Sample band was too wide (too much solvent used for loading).1. Re-optimize the solvent system with TLC to achieve a lower Rf. 2. Repack the column carefully. 3. Use the dry loading method for a tighter initial band.[5]
Compound Decomposed The compound is unstable on silica gel.[6]Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, then eluting. If a new spot appears, decomposition is occurring. Consider using a less acidic stationary phase like neutral alumina.[6][9]

Conclusion

The protocol described provides a robust and reproducible method for the purification of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate. By grounding the preparative column chromatography in meticulous TLC analysis, this guide empowers researchers to systematically overcome purification challenges. The successful isolation of this key intermediate in high purity is a critical step towards the synthesis and discovery of novel therapeutic agents.

References

  • Troubleshooting column chromatography purification of polar ketone compounds. (n.d.). BenchChem.
  • Troubleshooting guide for the synthesis of isoxazole derivatives. (n.d.). BenchChem.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. (2025, November 30). MicroSolv.
  • Grady, A. (2023, December 8). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN.
  • Technical Support Center: Ethyl 3-hydroxyisoxazole-5-carboxylate Purification. (n.d.). BenchChem.
  • Pratap, V., et al. (2020, June 30). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. IJPPR.
  • Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions. (n.d.). BenchChem.
  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. (2016, March 4). MDPI.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction. (n.d.).
  • 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024, January 16). MDPI.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (n.d.). PMC - NIH.
  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (2024, April 2). Organic & Biomolecular Chemistry (RSC Publishing).
  • Sokolov, S.D., Temyakova, L.F., & Tikhomirova, G.B. (1978).
  • Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate. (n.d.). Sigma-Aldrich.
  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. (2022, June 24). PMC.
  • Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate. (n.d.). MySkinRecipes.
  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. (n.d.). FLORE.
  • Ethyl 3-(4-chlorophenyl)-5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate. (n.d.). PubChem.
  • Ethyl isoxazole-3-carboxylate. (n.d.). Chem-Impex.
  • 657424-77-6|Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate. (n.d.). BLDpharm.
  • Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. (n.d.). ResearchGate.

Sources

Application Note: Recrystallization Method for Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This Application Note details the purification protocol for Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate (CAS: 657424-77-6). This compound is a critical intermediate in the synthesis of CNS-active pharmaceutical ingredients.[1] High purity (>99.5%) is required to prevent side-reactions in subsequent hydrolysis or amidation steps.

The Challenge: Isoxazole esters often exhibit "oiling out" phenomena (liquid-liquid phase separation) during cooling due to their moderate melting points and lipophilicity. Furthermore, synthetic routes (typically [3+2] cycloaddition) can generate regioisomeric impurities (3,5- vs 5,3-substitution) that are difficult to separate by flash chromatography but responsive to fractional recrystallization.

The Solution: We present a Two-Stage Purification Strategy :

  • Solubility Profiling: A rapid screening protocol to determine the precise saturation window.

  • Binary Solvent Recrystallization: A validated Ethanol/Water method (Method A) and an alternative Ethyl Acetate/Heptane method (Method B) to maximize yield and regioisomeric purity.

Physicochemical Profile & Solvent Selection Logic

Understanding the solute-solvent interaction is critical for process design.

PropertyValue / CharacteristicImplication for Recrystallization
Molecular Weight 251.67 g/mol Moderate molecular weight facilitates crystallization.
Lipophilicity (LogP) ~3.2 (Predicted)Low solubility in water; high solubility in DCM, EtOAc.
Melting Point Est. 65–85°C*Risk of oiling out. Crystallization temperature must be carefully controlled.
Key Impurities Regioisomers, 3-chlorobenzaldehydeRegioisomers often have distinct crystal packing energies, allowing separation.

*Note: Melting points for specific isoxazole esters vary. The protocol below includes a determination step.

Solvent System Design
  • Primary System (Ethanol/Water): Selected for its "antisolvent" capability. The ester is soluble in hot ethanol but insoluble in water. This system effectively removes inorganic salts (from cycloaddition catalysts) and polar byproducts.

  • Secondary System (Ethyl Acetate/Heptane): Selected if the compound is moisture-sensitive or oils out in aqueous media. This system is superior for removing non-polar starting materials (e.g., alkynes).

Workflow Visualization

The following diagram outlines the decision matrix for selecting the optimal purification path.

RecrystallizationWorkflow Start Crude Ethyl 5-(3-chlorophenyl) isoxazole-3-carboxylate SolubilityTest Step 1: Solubility Screening (100 mg Scale) Start->SolubilityTest Decision Does it Oil Out? SolubilityTest->Decision MethodA Method A: Ethanol/Water (Standard Protocol) Decision->MethodA No (Forms Solid) MethodB Method B: EtOAc/Heptane (Alternative Protocol) Decision->MethodB Yes (Forms Oil) Seed Add Seed Crystal @ Cloud Point MethodA->Seed MethodB->Seed SlowCool Controlled Cooling (10°C/hour) Seed->SlowCool Isolate Filtration & Vacuum Dry SlowCool->Isolate QC QC: HPLC & NMR Isolate->QC

Figure 1: Decision matrix for solvent selection and process flow for isoxazole ester purification.

Experimental Protocols

Protocol 1: Solubility "Range Finding" (Mandatory Pre-screen)

Perform this on a 100 mg scale before committing the bulk batch.

  • Place 100 mg of crude solid into a test tube.

  • Add Ethanol (absolute) dropwise while heating in a water bath at 70°C.

  • Record the volume required to fully dissolve the solid (

    
    ).
    
  • Remove from heat. Add warm Water dropwise until persistent turbidity (cloud point) appears.

  • Allow to cool to room temperature.

    • Observation A: Crystalline needles form

      
       Proceed to Method A .
      
    • Observation B: Oily droplets form at the bottom

      
       Proceed to Method B .
      
Protocol 2: Method A - Ethanol/Water Recrystallization (Standard)

Best for: Removal of polar impurities and inorganic salts.

Reagents:

  • Ethanol (200 proof or 95%)

  • Deionized Water

  • Activated Carbon (optional, for decolorization)

Step-by-Step Procedure:

  • Dissolution: Transfer the crude Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate (e.g., 10.0 g) to a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Solvent Addition: Add the minimum amount of Ethanol determined in Protocol 1 (approx. 3-5 mL per gram of compound).

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring until the solid completely dissolves.

    • Note: If the solution is dark, add 1% w/w Activated Carbon, reflux for 5 mins, and filter hot through a Celite pad.

  • Antisolvent Addition: While maintaining a gentle reflux, add warm (60°C) water dropwise via an addition funnel. Stop immediately when a faint, persistent cloudiness is observed.

  • Re-solubilization: Add a few drops of hot Ethanol to clear the solution (restore transparency).

  • Nucleation (Seeding): Remove the heat source. Allow the flask to cool to ~60°C. Add a tiny seed crystal of pure product (if available) or scratch the inner wall with a glass rod to induce nucleation.

  • Crystallization: Allow the flask to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath immediately; rapid cooling traps impurities.

  • Final Cooling: Once a heavy crop of crystals has formed at room temperature, place the flask in an ice-water bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals using a Büchner funnel.

  • Wash: Wash the filter cake with a cold (0°C) mixture of Ethanol/Water (1:1 ratio).

  • Drying: Dry under high vacuum (<10 mbar) at 40°C for 12 hours.

Protocol 3: Method B - Ethyl Acetate/Heptane (Alternative)

Best for: Compounds that "oil out" in water or contain significant non-polar starting materials.

Reagents:

  • Ethyl Acetate (EtOAc) - Solvent[2]

  • n-Heptane (or Hexanes) - Antisolvent

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude material in the minimum volume of hot EtOAc (approx. 70°C).

  • Antisolvent Addition: Slowly add hot n-Heptane until the solution becomes slightly turbid.

  • Clarification: Add a minimal amount of hot EtOAc to clear the turbidity.

  • Slow Cooling: Wrap the flask in aluminum foil or a towel to insulate it. This promotes slow cooling and the formation of larger, purer crystals (excluding regioisomers).

  • Isolation: Filter and wash with cold n-Heptane.

Critical Quality Attributes (CQAs) & Troubleshooting

ObservationRoot CauseCorrective Action
Oiling Out Melting point of solute < Boiling point of solvent mixture; or cooling too fast.1. Use Method B (EtOAc/Heptane).2. Increase the solvent volume (dilution).3. Seed the mixture at a higher temperature.
Low Yield Product is too soluble in the mother liquor.1. Cool to lower temperatures (-10°C).2. Concentrate the mother liquor to half volume and collect a second crop (check purity of crop 2).
Colored Impurities Oxidation byproducts or polymerized residues.Perform a "hot filtration" with Activated Carbon (Step 3 in Method A).
Regioisomer Presence Co-crystallization of the 3,5- and 5,3-isomers.Recrystallize a second time using a slower cooling rate. Regioisomers often have different lattice energies.

Analytical Validation

To confirm the success of the recrystallization, the following specifications should be met:

  • HPLC Purity: >99.5% area (UV detection at 254 nm).

  • 1H NMR (CDCl3):

    • Absence of aldehyde proton (CHO) at ~10.0 ppm (starting material).

    • Sharp singlet for the isoxazole C4-H proton (typically ~6.9 - 7.3 ppm).

    • Distinct ethyl ester signals (quartet ~4.4 ppm, triplet ~1.4 ppm).

  • Melting Point: Sharp range (< 2°C difference between onset and clear melt).

References

  • BenchChem. Ethyl 3-hydroxyisoxazole-5-carboxylate Purification Guide. (General isoxazole purification principles and "oiling out" troubleshooting).

  • Organic Syntheses. 3-(4-Chlorophenyl)-5-(4-methoxyphenyl)isoxazole.[3] Org.[3][4][5][6] Synth. 1980, 59, 85. (Protocol for recrystallizing diaryl isoxazoles from ethanol/xylene).

  • MDPI. Synthesis of 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank 2024, M1765. (Solubility data for ethyl isoxazole-3-carboxylates).

  • ChemicalBook. Ethyl 5-acetylisoxazole-3-carboxylate Synthesis and Properties. (Physical state and solubility comparisons).

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details a robust, reverse-phase HPLC method for the purity assessment of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate (CAS: N/A for specific isomer, generic isoxazole structure). This compound is a critical intermediate in the synthesis of agrochemicals and bioactive heterocyclic pharmaceuticals.

The method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile. It is designed to separate the target ester from its primary hydrolysis degradant (the corresponding carboxylic acid), potential regioisomers, and unreacted starting materials (e.g., 3-chlorobenzaldehyde or alkyne precursors).

Key Performance Indicators:

  • Run Time: < 15 minutes

  • Resolution (Rs): > 2.0 between target and nearest impurity

  • Linearity:

    
     (Range: 0.05 – 1.0 mg/mL)
    

Introduction & Chemical Context

The isoxazole ring is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for amide or ester bonds. The target molecule, Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate , possesses two distinct chemical domains affecting its chromatography:

  • Lipophilic Domain: The 3-chlorophenyl group significantly increases retention in reverse-phase (RP) systems (Predicted LogP ~3.2–3.8).

  • Hydrolysable Domain: The ethyl ester at position 3 is susceptible to acid/base hydrolysis, yielding 5-(3-chlorophenyl)isoxazole-3-carboxylic acid .

Analytical Challenges
  • Hydrolysis: The ester bond is labile. Sample diluents must be neutral or slightly acidic to prevent in-situ degradation during analysis.

  • Regioisomerism: Synthesis via [3+2] cycloaddition (e.g., nitrile oxide + alkyne) often produces a mixture of 3,5- and 4,5-substituted isomers. The method must possess sufficient selectivity (

    
    ) to distinguish these structural isomers.
    

Method Development Strategy

The following diagram illustrates the decision matrix used to select the stationary phase and mobile phase conditions.

MethodStrategy cluster_logic Decision Logic Start Analyte Properties (Lipophilic Ester + Basic Nitrogen) Column Stationary Phase Selection C18 (End-capped) Start->Column High LogP requires strong retention MobilePhase Mobile Phase Selection Water/MeCN + Modifier Column->MobilePhase Need to suppress silanol activity Optimization Gradient Optimization Slope Adjustment MobilePhase->Optimization Resolution of Acid Impurity FinalMethod Final Protocol Validated Method Optimization->FinalMethod

Figure 1: Method Development Decision Matrix.

Rationale for Conditions
  • Stationary Phase (C18): A standard C18 column provides the necessary hydrophobic interaction to retain the non-polar chlorophenyl group. An "end-capped" column is essential to minimize peak tailing caused by the interaction of the isoxazole nitrogen with residual silanols on the silica support.

  • Mobile Phase Modifier (Phosphoric Acid): The isoxazole nitrogen is weakly basic. Using 0.1%

    
     (pH ~2.5) ensures the molecule remains in a single ionization state and suppresses silanol ionization, resulting in sharp peaks.
    
  • Solvent (Acetonitrile): MeCN is preferred over Methanol due to its lower viscosity (lower backpressure) and stronger elution strength for aromatic compounds.

Experimental Protocol

Reagents and Materials[1][2][3][4][5]
  • Reference Standard: Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN), HPLC-grade Water.

  • Additives: 85% Orthophosphoric Acid (

    
    ) or Formic Acid (for MS-compatibility).
    
Instrument Parameters[6]
ParameterSetting
Instrument HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance)
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Column Temp 30°C
Flow Rate 1.0 mL/min
Injection Vol 5.0 µL
Detection UV @ 254 nm (Reference: 360 nm)
Run Time 15.0 Minutes
Mobile Phase Preparation
  • Mobile Phase A (MPA): 0.1%

    
     in Water. (Add 1 mL of 85% acid to 1 L water; filter through 0.22 µm membrane).
    
  • Mobile Phase B (MPB): 100% Acetonitrile.

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.006040Injection / Start
8.001090Linear Gradient
10.001090Isocratic Hold (Wash)
10.106040Return to Initial
15.006040Re-equilibration
Sample Preparation
  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (sonicate if necessary). Concentration: 1.0 mg/mL .

  • Working Solution: Dilute the Stock Solution 1:10 with Mobile Phase A/B (50:50 mix) to reach 0.1 mg/mL .

    • Note: Diluting with water/organic mix ensures the sample solvent strength matches the starting gradient conditions, preventing "solvent effect" peak broadening.

Impurity Profiling & System Suitability

Understanding the elution order is critical for identifying impurities.

Elution Order (Relative Retention Time - RRT):

  • Hydrolysis Product (Acid): RRT ~0.6 – 0.7. The carboxylic acid is significantly more polar than the ester and will elute earlier.

  • Regioisomer (4,5-substituted): RRT ~0.9 or 1.1 (Dependent on column selectivity, usually close to main peak).

  • Target Analyte (Ethyl Ester): RRT = 1.00.

  • Starting Material (3-chlorobenzaldehyde): RRT > 1.2 (Highly lipophilic).

  • Dimer/Byproducts: RRT > 1.5 (Eluted during the 90% B wash step).

System Suitability Criteria (SST)

Run a standard check before analyzing unknown samples.

  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ): 
    
    
    
  • Precision (RSD):

    
     for retention time; 
    
    
    
    for peak area (n=5 injections).

Analytical Workflow Diagram

Workflow cluster_prep Sample Prep Sample Sample Weighing (10 mg) Dissolution Dissolution (100% MeCN) Sample->Dissolution Dilution Dilution to 0.1 mg/mL (50:50 Water:MeCN) Dissolution->Dilution HPLC HPLC Injection (Gradient Elution) Dilution->HPLC Data Data Acquisition (UV @ 254nm) HPLC->Data Analysis Integration & Purity Calc (% Area Normalization) Data->Analysis

Figure 2: Step-by-step Analytical Workflow.

Validation Guidelines (ICH Q2(R2))

To ensure this method is suitable for regulatory submission, validate according to ICH Q2(R2) standards [1].

  • Specificity: Inject the "Acid Impurity" and "Starting Materials" individually to confirm they do not co-elute with the main peak.

  • Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL). Plot Area vs. Concentration.

  • Accuracy (Recovery): Spike the sample matrix with known amounts of the standard and calculate % recovery (Acceptance: 98–102%).

  • Robustness: Deliberately vary flow rate (

    
     mL/min) and Column Temp (
    
    
    
    C) to ensure separation is maintained.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peaks Solvent mismatchEnsure sample diluent contains water (e.g., 50% MeCN/Water). Do not inject 100% MeCN solutions > 5µL.
Drifting Retention Column not equilibratedAllow 10 column volumes of equilibration time between gradient runs.
High Backpressure ParticulatesFilter all samples through 0.22 µm PTFE or Nylon filters. Check guard column.
Ghost Peaks Contaminated Mobile PhaseUse fresh water; organic growth in aqueous buffer is common after 24h.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1] [Link]

  • Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley.

Sources

Application Notes & Protocols: Leveraging Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate for SAR Studies in Neurological Disorders

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoxazole Scaffold and its Promise in CNS Drug Discovery

The isoxazole ring is a privileged five-membered heterocyclic motif that has become a cornerstone in modern medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to engage in diverse non-covalent interactions make it an ideal scaffold for developing novel therapeutics.[2][3] Within the vast landscape of neurological disorders, isoxazole derivatives have shown significant promise as modulators of key central nervous system (CNS) targets, including γ-aminobutyric acid (GABA) receptors, N-methyl-D-aspartate (NMDA) receptors, and various kinases.[4][5] Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate serves as an excellent starting point—a "lead compound"—for Structure-Activity Relationship (SAR) studies aimed at discovering next-generation treatments for conditions such as anxiety, epilepsy, and neurodegenerative diseases.[6][7]

This guide provides a comprehensive framework for researchers and drug development professionals to systematically explore the chemical space around this lead compound. We will detail the strategic synthesis of an analog library, outline a robust cascade of in vitro and in vivo assays, and provide insights into interpreting the resulting SAR data. The overarching goal is to rationally design potent, selective, and brain-penetrant clinical candidates.

Part A: Chemical Synthesis and Library Generation

The foundation of any successful SAR study is a well-designed library of chemical analogs. Our strategy involves the systematic modification of three key regions of the lead compound: the 3-chlorophenyl ring (Region A), the ethyl ester at the 3-position (Region B), and the isoxazole core itself (Region C).

Diagram: SAR Strategy for Analog Library Development

SAR_Strategy cluster_lead Lead Compound: Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate cluster_modifications Systematic Modifications lead Lead Structure Region A: 3-Chlorophenyl Region B: Ethyl Ester Region C: Isoxazole Core A_mod Region A Modifications (Explore electronics & sterics) - 4-Cl, 2-Cl, 3-F, 3-Me, 3-OMe - Naphthyl, Pyridyl lead:f1->A_mod B_mod Region B Modifications (Modulate solubility & H-bonding) - Methyl ester, t-Butyl ester - Carboxylic acid - Amides (e.g., -CONH2, -CONHEt) - Bioisosteres (e.g., tetrazole) lead:f2->B_mod C_mod Region C Modifications (Core Scaffolding) - Isomer Scrambling (e.g., 3-phenyl-5-carboxylate) - Alternative Heterocycles (e.g., Oxazole, Pyrazole) lead:f3->C_mod

Caption: Strategic modification points for the SAR library.

Protocol 1: Synthesis of Lead Compound and Analogs

The synthesis of 3,5-disubstituted isoxazoles is well-established, often proceeding through a 1,3-dipolar cycloaddition or related condensation reactions.[8] The following protocol describes a general, reliable method.

Objective: To synthesize Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate and a representative amide analog.

Materials:

  • 3-Chlorobenzaldehyde

  • Hydroxylamine hydrochloride

  • Ethyl glyoxylate

  • Sodium hypochlorite (bleach)

  • Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • N,N-Dimethylformamide (DMF)

  • Ammonia (7N solution in Methanol)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Step 1: Synthesis of 3-Chlorobenzaldehyde Oxime

    • Dissolve 3-chlorobenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol.

    • Add a solution of sodium hydroxide (1.2 eq) in water dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates consumption of the aldehyde.

    • Perform an aqueous workup and extract with EtOAc. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo to yield the oxime.

  • Step 2: In Situ Generation of Nitrile Oxide and Cycloaddition

    • Dissolve the 3-chlorobenzaldehyde oxime (1.0 eq) in DMF.

    • Cool the solution to 0°C and add triethylamine (1.1 eq).

    • Slowly add a solution of sodium hypochlorite (1.1 eq) dropwise, maintaining the temperature below 5°C. This generates the intermediate nitrile oxide.

    • To this mixture, add ethyl glyoxylate (1.2 eq) and allow the reaction to stir at room temperature overnight.

    • Monitor reaction progress by LC-MS.

    • Upon completion, pour the reaction mixture into ice-water and extract with EtOAc.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude product by silica gel column chromatography (eluting with a hexane/EtOAc gradient) to yield Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate .

  • Step 3: Synthesis of Amide Analog (Region B Modification)

    • Dissolve the purified ethyl ester from Step 2 (1.0 eq) in a pressure-rated vessel.

    • Add a 7N solution of ammonia in methanol (10 eq).

    • Seal the vessel and heat to 60-70°C for 12-24 hours.

    • Cool the reaction to room temperature. The product may precipitate.

    • Concentrate the mixture and purify by recrystallization or silica gel chromatography to yield 5-(3-chlorophenyl)isoxazole-3-carboxamide .

Self-Validation:

  • Controls: Monitor each step using Thin Layer Chromatography (TLC) against the starting materials.

  • QC: Confirm the structure and purity of the final products using ¹H NMR, ¹³C NMR, and LC-MS analysis. Purity should be >95% for use in biological assays.

Part B: In Vitro Screening Cascade

Given the prevalence of isoxazole scaffolds as modulators of GABA-A receptors, our screening cascade will focus on this target.[4][9][10] The GABA-A receptor is a ligand-gated ion channel that, upon activation by GABA, conducts chloride ions, leading to neuronal hyperpolarization and an inhibitory effect on neurotransmission.[9] Modulators can enhance this effect, leading to anxiolytic and anticonvulsant properties.[9][11]

Diagram: In Vitro Screening Workflow

In_Vitro_Workflow cluster_workflow Screening Cascade start Synthesized Analog Library (10 µM initial concentration) primary_assay Primary Screen: High-Throughput Functional Assay (FLIPR Membrane Potential) start->primary_assay primary_decision Potency > 50% at 10 µM? primary_assay->primary_decision dose_response Secondary Screen: Dose-Response Curve (IC50/EC50) Electrophysiology (Patch-Clamp) primary_decision->dose_response Yes end Promising Hits for In Vivo Studies primary_decision->end No (Inactive) selectivity Selectivity & Mechanism: - Radioligand Binding Assay - Test against other CNS targets dose_response->selectivity adme Early ADME Profiling: - Microsomal Stability - Caco-2 Permeability selectivity->adme adme->end

Caption: A tiered approach for efficient in vitro screening.

Protocol 2: High-Throughput Functional Assay (FLIPR)

This assay provides a rapid, functional readout of GABA-A receptor modulation in a high-throughput format.[12][13] It uses a membrane potential-sensitive dye to detect chloride efflux upon channel activation.

Objective: To identify positive allosteric modulators (PAMs) of the GABA-A receptor.

Materials:

  • HEK293 cells stably expressing a GABA-A receptor subtype (e.g., α1β2γ2).

  • Cryopreserved, assay-ready cells are recommended for consistency.[12]

  • Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit).

  • GABA (agonist).

  • Diazepam (positive control PAM).

  • Picrotoxin (channel blocker control).

  • 384-well black-walled, clear-bottom microplates.

  • Fluorescent Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating:

    • Thaw and plate the GABA-A expressing HEK293 cells into 384-well plates according to the supplier's protocol.

    • Incubate for 24 hours to allow for cell attachment.

  • Dye Loading:

    • Prepare the dye solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye solution to each well.

    • Incubate for 30-60 minutes at 37°C to allow for dye loading.

  • Compound Addition and Measurement:

    • Prepare compound plates containing the synthesized analogs, diazepam, and vehicle controls (e.g., 0.1% DMSO).

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will first measure a baseline fluorescence.

    • It will then add the compounds from the source plate to the cell plate.

    • Immediately after, it will add a sub-maximal concentration of GABA (e.g., EC₂₀, predetermined).

    • The instrument records the change in fluorescence over time, which corresponds to membrane depolarization from chloride ion movement.[13]

Data Analysis:

  • Calculate the percentage potentiation of the GABA EC₂₀ response for each compound relative to the vehicle control.

  • Compounds showing >50% potentiation at 10 µM are considered "hits" and are advanced to dose-response studies to determine their EC₅₀.

Self-Validation:

  • Positive Control: Diazepam should show robust, dose-dependent potentiation of the GABA response.

  • Negative Control: Picrotoxin should inhibit the GABA response.

  • Assay Quality: Calculate the Z'-factor for the assay plate; a value > 0.5 indicates a robust and reliable assay.

Part C: In Vivo Evaluation

Promising compounds with good in vitro potency, selectivity, and initial ADME properties should be advanced to in vivo models to assess their efficacy in a physiological context. For potential anxiolytic and anticonvulsant agents, rodent behavioral models are standard.[14][15]

Protocol 3: The Elevated Plus Maze (EPM) Test for Anxiolytic Activity

The EPM is one of the most widely used tests for screening anxiolytic drugs.[14] It is based on the natural aversion of rodents to open and elevated spaces.[14] Anxiolytic compounds increase the animal's tendency to explore the open arms.

Objective: To evaluate the anxiolytic-like effects of a test compound in mice.

Materials:

  • Elevated Plus Maze apparatus (two open arms, two closed arms, raised from the floor).[14]

  • Adult male mice (e.g., C57BL/6 strain).

  • Test compound, vehicle control, and positive control (e.g., Diazepam, 1-2 mg/kg).

  • Video tracking software for automated scoring.

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound, vehicle, or diazepam via the appropriate route (e.g., intraperitoneal, IP) 30 minutes prior to testing.

  • Testing:

    • Place a mouse in the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze freely for 5 minutes.

    • Record the session using an overhead video camera.

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.

Data Analysis:

  • The primary endpoints are:

    • Percentage of time spent in the open arms.

    • Percentage of entries into the open arms.

  • An increase in these parameters relative to the vehicle-treated group indicates an anxiolytic-like effect.[16]

  • Total arm entries can be used as a measure of general locomotor activity to rule out sedative or hyper-locomotor effects.

Self-Validation:

  • Positive Control: The diazepam-treated group should show a statistically significant increase in open arm time and entries compared to the vehicle group.

  • Blinding: The experimenter scoring the behavior (if done manually) should be blind to the treatment conditions.

  • Replication: Use a sufficient number of animals per group (n=8-12) to achieve statistical power.

Part D: SAR Data Analysis & Interpretation

The culmination of the synthetic and testing efforts is the generation of an SAR table. This allows for the direct comparison of structural modifications with their impact on biological activity.

Table 1: Illustrative SAR Data for Isoxazole Analogs at the GABA-A Receptor
Compound IDRegion A (R¹)Region B (R²)FLIPR EC₅₀ (nM)EPM (% Time in Open Arms @ 10 mg/kg)
Lead 3-Cl-COOEt85025%
A-1 4-Cl-COOEt120022%
A-2 3-F-COOEt75028%
A-3 3-Me-COOEt45035%
B-1 3-Cl-COOH>10,000Not Tested
B-2 3-Cl-CONH₂150 45%
B-3 3-Cl-CONHEt21041%
Control -Diazepam5050%

Data are illustrative and for demonstration purposes only.

Interpretation of Illustrative Data:

  • Region A (Phenyl Ring): Moving the chloro group from the 3- to the 4-position (A-1) was detrimental to activity. Replacing it with a smaller fluorine (A-2) had a neutral effect, while a small electron-donating methyl group (A-3) improved potency. This suggests that both electronics and sterics in this pocket are important.

  • Region B (Ester/Amide): The most dramatic improvements came from modifying the ethyl ester. The free carboxylic acid (B-1) was inactive, likely due to poor cell permeability or a charge-charge clash at the binding site. Converting the ester to a primary amide (B-2) resulted in a significant boost in both in vitro potency and in vivo efficacy. This suggests a critical hydrogen bond donor/acceptor interaction is possible in this region. The ethyl amide (B-3) was slightly less potent than the primary amide, indicating a potential steric constraint.

References

  • Griebel, G., & Holmes, A. (2013). Animal models for screening anxiolytic-like drugs: a perspective. Dialogues in clinical neuroscience, 15(2), 1-13. [Link]

  • Liu, Y., et al. (2008). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. ASSAY and Drug Development Technologies, 6(6), 845-854. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Isoxazole Derivatives in Modern Drug Discovery. PharmaChem Insights. [Link]

  • Struja, B., et al. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules, 23(7), 1563. [Link]

  • Katarzyna, S., et al. (2022). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Pharmaceuticals, 15(11), 1391. [Link]

  • Maheshwari, K. K., et al. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Journal of Drug Delivery and Therapeutics, 14(3), 1-8. [Link]

  • Griebel, G., & Holmes, A. (2015). Animal models for screening anxiolytic-like drugs: a perspective. Dialogues in Clinical Neuroscience, 17(3), 295-303. [Link]

  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Wang, C., et al. (2023). Structural Diversity Design, Synthesis, and Insecticidal Activity Analysis of Ester-Containing Isoxazoline Derivatives Acting on the GABA Receptor. Journal of Agricultural and Food Chemistry, 71(7), 3468-3481. [Link]

  • Johansson, T., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLoS ONE, 8(3), e59429. [Link]

  • Karim, N., et al. (2017). Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye. Journal of Biomolecular Screening, 22(5), 585-596. [Link]

  • Al-Ostoot, F. H., et al. (2023). Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evaluation. Scientific Reports, 13(1), 21355. [Link]

  • Busch, R., et al. (2013). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4894-4899. [Link]

  • Liu, Y., et al. (2008). A High-Throughput Functional Assay for Characterization of γ -Aminobutyric Acid A Channel Modulators Using Cryopreserved Transiently Transfected Cells. ASSAY and Drug Development Technologies. [Link]

  • Kumar, V., et al. (2020). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. Journal of Pharmaceutical Research International, 32(5), 1-10. [Link]

  • Sharma, A., et al. (2023). Animal Models For Screening Anti-Anxiety Drugs: A Review. International Journal of All Research Education and Scientific Methods, 11(3), 1-9. [Link]

  • Frølund, B., et al. (2000). A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology. Journal of Medicinal Chemistry, 43(26), 4930-4933. [Link]

  • Zaugg, J., et al. (2011). Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins. European Journal of Pharmacology, 650(1), 18-26. [Link]

  • Roy, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213-8243. [Link]

  • Verma, K. A., et al. (2025). Recent Advances in the Pharmacological Potential of Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. International Journal of Creative Research Thoughts. [Link]

  • Bamgude, P., et al. (2022). Structure–activity relationship of isoxazole derivatives. ResearchGate. [Link]

  • Chikkula, K. V., & Raja, S. (2017). ISOXAZOLE – A POTENT PHARMACOPHORE. International Journal of Pharmacy and Pharmaceutical Sciences, 9(7), 1-8. [Link]

  • MySkinRecipes. (n.d.). Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate. MySkinRecipes. [Link]

  • Al-Mulla, A. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 18(6), 1179. [Link]

  • Kumar, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. European Journal of Medicinal Chemistry, 145, 145-166. [Link]

  • Potashova, A., et al. (2018). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. ChemistrySelect, 3(45), 12759-12764. [Link]

Sources

"protocol for in vitro biological screening of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate (CAS: Derivative of 176593-36-5 series) represents a "privileged scaffold" in medicinal chemistry. The 3,5-disubstituted isoxazole core is a proven pharmacophore found in COX-2 inhibitors (e.g., Valdecoxib) and emerging anti-tubercular agents targeting salicylate synthase (MbtI).[1]

This Application Note departs from generic screening by focusing on the compound's specific chemical liability and potential: The Ethyl Ester Functionality.

  • Lipophilicity: The ethyl ester enhances cell wall penetration, particularly in Mycobacterium tuberculosis (Mtb), making it a prime candidate for phenotypic screening.[1]

  • Prodrug Potential: Intracellular esterases may hydrolyze the compound to its free acid form (5-(3-chlorophenyl)isoxazole-3-carboxylic acid), which is often the active species against enzymes like Xanthine Oxidase or Cyclooxygenases.

Therefore, this protocol mandates a Dual-Path Profiling Strategy :

  • Path A (Phenotypic): Microplate Alamar Blue Assay (MABA) for anti-mycobacterial activity.[1]

  • Path B (Target-Based): COX-1/COX-2 Inhibition Assay to determine anti-inflammatory selectivity.

Experimental Logic & Workflow

The following diagram illustrates the decision matrix for screening this compound. It accounts for the ester's dual role as a membrane-permeable prodrug and a direct ligand.

ScreeningWorkflow cluster_Assays Parallel Screening Pathways Compound Ethyl 5-(3-chlorophenyl) isoxazole-3-carboxylate Solubility DMSO Solubilization (20 mM Stock) Compound->Solubility PathA Path A: Phenotypic (Anti-TB MABA Assay) Solubility->PathA Dilution to 100 µg/mL PathB Path B: Enzymatic (COX-1/2 Inhibition) Solubility->PathB Dilution to 100 µM ReadoutA MIC Determination (Colorimetric) PathA->ReadoutA ReadoutB IC50 & Selectivity Ratio (COX-2 / COX-1) PathB->ReadoutB Safety Counter-Screen: Vero Cell Cytotoxicity ReadoutA->Safety If MIC < 10 µg/mL ReadoutB->Safety If IC50 < 10 µM Decision Lead Optimization Decision Safety->Decision Calculate Selectivity Index (SI)

Figure 1: Integrated screening workflow designed to validate both phenotypic potency (TB) and enzymatic selectivity (Inflammation) while filtering for general cytotoxicity.

Protocol A: Antimycobacterial Susceptibility (MABA)[1]

Context: The 3-chlorophenyl group enhances lipophilicity, aiding penetration of the mycolic acid-rich cell wall of Mycobacterium tuberculosis. This assay uses Alamar Blue (Resazurin), which turns pink in the presence of viable, metabolically active bacteria.[1]

Materials
  • Strain: M. tuberculosis H37Rv (ATCC 27294) or M. smegmatis (mc²155) for BSL-2 surrogate screening.[1]

  • Media: Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) and glycerol.[1]

  • Reagent: Alamar Blue solution (Resazurin).[1]

  • Positive Control: Isoniazid (INH) or Rifampicin.[1]

Step-by-Step Methodology
  • Stock Preparation: Dissolve Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate in 100% DMSO to a concentration of 20 mM.

  • Inoculum Prep: Adjust bacterial culture to 1.0 McFarland standard, then dilute 1:20 in 7H9 broth.

  • Plate Layout (96-well):

    • Perimeter Wells: Fill with sterile water (prevents evaporation).[1]

    • Test Wells: Add 100 µL of media. Perform serial 2-fold dilutions of the compound (Range: 100 µg/mL to 0.19 µg/mL). Final DMSO concentration must be <1%.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to all test wells.

  • Incubation:

    • M. tuberculosis:[1][2][3] 5–7 days at 37°C.

    • M. smegmatis: 24–48 hours at 37°C.

  • Development: Add 20 µL of Alamar Blue solution and 12 µL of 10% Tween 80 to each well. Incubate for an additional 24 hours.

  • Readout:

    • Blue: No growth (Inhibition).[1]

    • Pink: Growth (No Inhibition).[1]

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Protocol B: COX-1 vs. COX-2 Selectivity Screen

Context: Isoxazoles are classic bioisosteres for the central ring of COXib drugs. The 5-phenyl substitution pattern dictates the fit into the COX-2 hydrophobic side pocket. This assay determines if the compound is a specific anti-inflammatory agent or a non-selective inhibitor (NSAID-like).

Materials
  • Enzymes: Recombinant human COX-1 and COX-2.

  • Substrate: Arachidonic Acid (AA).[1]

  • Detection: Colorimetric Peroxidase Inhibitor Assay (e.g., TMPD oxidation) or EIA (PGE2 quantification).[1]

Step-by-Step Methodology
  • Enzyme Activation: Reconstitute COX-1 and COX-2 enzymes in reaction buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

  • Inhibitor Incubation:

    • Add 10 µL of the test compound (diluted in DMSO/Buffer) to the reaction wells.

    • Incubate with the enzyme (COX-1 or COX-2) for 10 minutes at 37°C before adding the substrate. This allows the isoxazole to occupy the active site.

  • Reaction Initiation: Add 10 µL of Arachidonic Acid (final conc. 100 µM) and Heme.

  • Reaction Termination: After 2 minutes, stop the reaction using 1 M HCl (if using EIA) or read kinetics immediately (if using colorimetric peroxidase assay).

  • Quantification: Measure absorbance at 590 nm (for TMPD) or 405 nm (ELISA).

  • Calculation:

    
    
    
    
    
    [1]
    • Note: A ratio > 50 indicates COX-2 selectivity.

Data Presentation & Safety Metrics

To validate the compound as a "Lead," you must calculate the Selectivity Index (SI) .[1] This distinguishes true pharmacological efficacy from general protoplasmic poisoning.

Counter-Screen: Cytotoxicity (Vero Line)

Perform an MTT assay on Vero (African Green Monkey Kidney) cells using the same concentration range as the MABA assay.[1]

Results Summary Table
ParameterMetricThreshold for Success
Anti-TB Potency MIC (H37Rv)< 10 µg/mL
Anti-Inflammatory IC50 (COX-2)< 5 µM
Selectivity COX-2/COX-1 Ratio> 10
Safety CC50 (Vero Cells)> 100 µg/mL
Therapeutic Window Selectivity Index (SI)> 10 (Ideal > 50)

Formula:


[1]

References

  • Isoxazole Scaffolds in Anti-TB Discovery: Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents. (2025).[1][3][4][5][6] ChemMedChem.

  • COX Inhibition Mechanisms: Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). (2016).[1] ChemMedChem.

  • General Isoxazole Bioactivity: The recent progress of isoxazole in medicinal chemistry.[4][5][7][8][9][10][11] (2018).[7][12] Bioorganic & Medicinal Chemistry.

  • MABA Assay Standardization: Microplate Alamar Blue Assay (MABA) for High-Throughput Screening of Anti-Tubercular Agents.

Sources

Application Notes & Protocols: Strategic Derivatization of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous biologically active compounds and approved pharmaceuticals. [10, 45] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a privileged structure in drug design. [5, 18] This guide provides an in-depth exploration of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate, a versatile starting material for lead optimization campaigns. We present a series of detailed, field-tested protocols for the strategic derivatization at three key positions: the C3-ester, the C5-aryl ring, and through bioisosteric replacement of the isoxazole core. The methodologies are explained not merely as procedural steps, but with a focus on the underlying chemical rationale and their strategic implications for enhancing potency, selectivity, and pharmacokinetic profiles.

Introduction: The Strategic Value of the Isoxazole Core

Isoxazole-containing molecules are integral to modern drug discovery, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects. [2, 3, 9] The stability of the isoxazole ring, combined with its capacity for structural modification, allows for the fine-tuning of a compound's physicochemical properties.

Our starting scaffold, Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate, offers three primary vectors for chemical diversification, making it an ideal candidate for library synthesis in a lead optimization program. [17, 19]

  • C3-Ester: A versatile handle for conversion into a wide array of amides and alcohols.

  • C5-(3-chlorophenyl) Group: The chloro-substituent serves as a reactive site for modern cross-coupling reactions, enabling exploration of the substituent's impact on target binding.

  • Isoxazole Core: The N-O bond presents opportunities for ring-opening reactions or complete bioisosteric replacement to modulate core properties. [2, 3]

This document outlines a logical workflow for systematically exploring the chemical space around this scaffold.

Global Strategy for Lead Optimization

Lead optimization is an iterative process of refining a compound's structure to enhance its drug-like properties. [17] For our core scaffold, this involves a multi-pronged approach to systematically probe structure-activity relationships (SAR).

Lead_Optimization_Strategy cluster_core Core Scaffold: Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate cluster_vectors Derivatization Vectors cluster_outcomes Targeted Improvements Core Core Scaffold C3_Ester C3-Ester Modification Core->C3_Ester C5_Aryl C5-Aryl Cross-Coupling Core->C5_Aryl Core_Mod Core Bioisosterism Core->Core_Mod Potency Potency & Selectivity C3_Ester->Potency H-Bonding C5_Aryl->Potency Hydrophobic Interactions ADME ADME Properties (Solubility, Stability) C5_Aryl->ADME Modulate logP Core_Mod->ADME Metabolic Stability Toxicity Reduced Toxicity Potency->Toxicity ADME->Toxicity C3_Modification_Workflow Start Ethyl 5-(3-chlorophenyl) isoxazole-3-carboxylate Acid 5-(3-chlorophenyl)isoxazole- 3-carboxylic acid Start->Acid Protocol 1: Saponification Amide Amide Derivatives (Library Synthesis) Acid->Amide Protocol 2: Amide Coupling Alcohol [5-(3-chlorophenyl)isoxazol- 3-yl]methanol Acid->Alcohol Protocol 3: Reduction

Caption 2: Reaction sequence for modifications at the C3 position of the isoxazole ring.

Protocol 1: Saponification to the Carboxylic Acid Intermediate

Rationale: The hydrolysis of the ethyl ester to its corresponding carboxylic acid is a prerequisite for subsequent amide coupling or reduction. This protocol utilizes potassium carbonate under microwave irradiation, a green and efficient method that often leads to high yields and clean conversions. [43]

Materials:

  • Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate

  • Potassium Carbonate (K₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric Acid (1M HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Microwave synthesis reactor

Procedure:

  • To a 10 mL microwave vial, add Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate (1.0 mmol, 1.0 eq).

  • Add ethanol (5 mL) and potassium carbonate (3.0 mmol, 3.0 eq).

  • Seal the vial and place it in the microwave reactor. Irradiate at 180°C for 20 minutes with stirring.

  • After cooling, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol.

  • Redissolve the residue in water (10 mL) and cool in an ice bath.

  • Acidify the aqueous solution to pH 2-3 by the dropwise addition of 1M HCl. A precipitate should form.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid.

  • Purify by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) if necessary.

Protocol 2: Amide Coupling via EDC/DMAP Activation

Rationale: This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 4-Dimethylaminopyridine (DMAP) for the efficient synthesis of amides from the carboxylic acid intermediate. [30] This method is robust and tolerates a wide variety of amines.

Materials:

  • 5-(3-chlorophenyl)isoxazole-3-carboxylic acid (from Protocol 1)

  • Desired primary or secondary amine (R¹R²NH)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-Dimethylaminopyridine)

  • Anhydrous Dichloromethane (DCM)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve 5-(3-chlorophenyl)isoxazole-3-carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL) in a flame-dried flask under an inert atmosphere.

  • Add DMAP (0.2 mmol, 0.2 eq) and EDC (1.2 mmol, 1.2 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.2 mmol, 1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the mixture with DCM (20 mL) and wash sequentially with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Amines for Library Synthesis

Amine Example Rationale for Inclusion Potential Impact
Cyclopropylamine Introduces a small, rigid, non-planar group. Can improve metabolic stability and explore small pockets.
Morpholine Adds a polar, heterocyclic moiety. May enhance solubility and provide H-bond acceptors.
Aniline Introduces an aromatic ring. Allows exploration of pi-stacking interactions.

| 4-fluoroaniline | Adds an H-bond acceptor and blocks a site of metabolism. | Can improve potency and pharmacokinetic profile. |

Protocol 3: Reduction of Carboxylic Acid to Primary Alcohol

Rationale: Reducing the carboxylic acid to a primary alcohol opens up new avenues for derivatization (e.g., ether or ester formation). Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. [35, 36] The reaction must be performed under strictly anhydrous conditions.

Materials:

  • 5-(3-chlorophenyl)isoxazole-3-carboxylic acid (from Protocol 1)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Dilute Sulfuric Acid (e.g., 10% H₂SO₄) or Rochelle's Salt solution

  • Diethyl Ether

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere, suspend LiAlH₄ (2.0 mmol, 2.0 eq) in anhydrous THF (10 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve the carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL) and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours, monitoring by TLC.

  • Cool the reaction back to 0°C. Cautiously quench the reaction by the sequential, dropwise addition of water (x mL), 15% NaOH solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off, washing the solid thoroughly with diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude alcohol by flash column chromatography.

Protocols for Derivatization at the C5-Aryl Position

The chlorine atom on the C5-phenyl ring is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents to probe interactions with the target protein.

Protocol 4: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki coupling is a robust method for forming C-C bonds by coupling the aryl chloride with an organoboron compound. [6, 37] This allows for the introduction of various aryl or alkyl groups.

Materials:

  • Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate

  • Arylboronic acid or ester (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, or DMF)

Procedure:

  • To an oven-dried reaction vessel, add the isoxazole starting material (1.0 mmol, 1.0 eq), the boronic acid (1.5 mmol, 1.5 eq), the base (3.0 mmol, 3.0 eq), and the palladium catalyst (0.05 mmol, 5 mol%).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent (10 mL).

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 5: Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig amination allows for the formation of C-N bonds, a key transformation for introducing diverse amine functionalities. [28] This reaction typically requires a specialized palladium catalyst and ligand system to efficiently couple aryl chlorides. [15, 24]

Materials:

  • Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate

  • Desired primary or secondary amine

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Bulky phosphine ligand (if not using a precatalyst, e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox, charge an oven-dried vial with the palladium precatalyst (0.02 mmol, 2 mol%), the base (1.4 mmol, 1.4 eq), the isoxazole starting material (1.0 mmol, 1.0 eq), and a stir bar.

  • Add the anhydrous solvent (5 mL).

  • Add the amine (1.2 mmol, 1.2 eq).

  • Seal the vial and heat to 100-120°C for 16-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Advanced Strategy: Bioisosteric Replacement

Rationale: In advanced lead optimization, the core scaffold itself may be modified to improve properties like metabolic stability or to secure novel intellectual property. A bioisostere is a functional group or molecule with similar physical and chemical properties that can broadly mimic another. [14] For the isoxazole ring, common bioisosteres include other five-membered heterocycles. [7] For example, replacing a 1,2,4-oxadiazole with a 1,3,4-oxadiazole has been shown to improve polarity and reduce metabolic degradation. [22, 23] Similarly, a 1,2,3-triazole can act as a bioisostere for an isoxazole ring. [12]

The synthesis of these analogs is non-trivial and requires a complete redesign of the synthetic route, often starting from different precursors entirely. This strategy is typically pursued when derivatization of the existing scaffold fails to overcome persistent issues like poor metabolic stability.

Conclusion

The Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate scaffold is a highly valuable starting point for medicinal chemistry programs. The protocols detailed in this guide provide a robust framework for systematically exploring its structure-activity relationship. By employing a combination of modifications at the C3-ester and C5-aryl positions, researchers can rapidly generate diverse libraries of compounds. These derivatizations, grounded in established medicinal chemistry principles, are designed to optimize potency, selectivity, and ADME properties, ultimately accelerating the journey from a lead compound to a viable drug candidate.

References

  • Bamgude, P., Pardhi, M., Meshram, P., Sonawane, H., & Tupare, S. (2025). Structure–activity relationship of isoxazole derivatives. ResearchGate. Available at: [Link]

  • Al-Mousawi, S. M., & El-Azzouny, A. A. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1344. Available at: [Link]

  • Al-Mousawi, S. M., & El-Azzouny, A. A. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

  • Diana, G. D., Volkots, D. L., Nitz, T. J., Bailey, T. R., Long, M. A., Vescio, N., Aldous, S., Pevear, D. C., & Dutko, F. J. (1994). Oxadiazoles as ester bioisosteric replacements

"experimental procedure for scaling up Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Process Design for Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate . While isoxazole scaffolds are ubiquitous in medicinal chemistry, the specific regiochemistry of the 3,5-substitution pattern presents a challenge during scale-up.

Standard [3+2] cycloaddition of nitrile oxides with alkynes typically yields the 3-aryl-5-carboxylate isomer. To achieve the target 5-aryl-3-carboxylate regiochemistry efficiently on a multigram-to-kilogram scale, this protocol utilizes a Claisen condensation followed by a regiospecific cyclization . This route offers superior atom economy and lower Cost of Goods Sold (COGS) compared to alkyne-based routes.

Strategic Route Selection

The Regiochemistry Challenge

The target molecule requires the aryl group at position 5 and the ester at position 3.

  • Route A (Nitrile Oxide [3+2]): Reaction of 3-chlorobenzonitrile oxide with ethyl propiolate favors the 3-(3-chlorophenyl)-5-carboxylate (Wrong Isomer) due to steric and electronic control.

  • Route B (Inverse [3+2]): Reaction of ethyl chlorooximidoacetate with 3-chlorophenylacetylene yields the correct isomer but requires expensive alkynes and hazardous chlorooxime precursors.

  • Route C (Claisen/Cyclization - Selected): Condensation of 3-chloroacetophenone with diethyl oxalate yields a 2,4-dioxobutanoate intermediate. Cyclization with hydroxylamine hydrochloride under controlled pH favors the target 5-aryl-3-carboxylate .

Reaction Scheme

ReactionScheme SM1 3-Chloroacetophenone (C8H7ClO) INT Intermediate: Ethyl 4-(3-chlorophenyl)- 2,4-dioxobutanoate SM1->INT Step 1: NaOEt, EtOH Claisen Condensation SM2 Diethyl Oxalate (C6H10O4) SM2->INT PROD TARGET: Ethyl 5-(3-chlorophenyl) isoxazole-3-carboxylate INT->PROD Step 2: NH2OH·HCl EtOH, Reflux

Figure 1: Synthetic pathway designed for regioselective scale-up.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate

Objective: Generate the beta-diketo ester scaffold via Claisen condensation.

Reagents:

  • 3-Chloroacetophenone (1.0 equiv)

  • Diethyl oxalate (1.2 equiv)

  • Sodium Ethoxide (NaOEt), 21% wt in Ethanol (1.3 equiv)

  • Solvent: Anhydrous Ethanol (5-10 volumes) or Toluene (for azeotropic processing).

Procedure:

  • Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, internal temperature probe, reflux condenser, and nitrogen inlet.

  • Charging: Charge Anhydrous Ethanol and NaOEt solution under nitrogen. Cool to 0–5 °C.

  • Addition: Mix 3-Chloroacetophenone and Diethyl oxalate in a separate vessel. Add this mixture dropwise to the reactor over 60 minutes, maintaining internal temperature < 10 °C.

    • Critical Parameter: Exothermic reaction. Rapid addition causes local overheating and byproduct formation.

  • Reaction: Allow the mixture to warm to 20–25 °C and stir for 4–6 hours. The mixture will turn yellow/orange and may thicken as the sodium enolate precipitates.

  • Quench: Cool to 0 °C. Slowly add 2N HCl (approx. 1.5 equiv) to adjust pH to 2–3.

    • Observation: The solid enolate dissolves, and the free diketo ester may oil out or precipitate.

  • Workup: Extract with Ethyl Acetate (EtOAc). Wash organics with brine. Dry over Na2SO4 and concentrate.

    • Scale-up Note: For >100g scale, the crude residue is often used directly in Step 2 without high-vacuum drying to minimize thermal degradation.

Step 2: Regioselective Cyclization

Objective: Cyclize the diketo ester with hydroxylamine to form the isoxazole ring.

Reagents:

  • Crude Diketo ester (from Step 1)

  • Hydroxylamine Hydrochloride (NH2OH[1]·HCl) (1.1 equiv)

  • Solvent: Ethanol (10 volumes)

Procedure:

  • Dissolution: Dissolve the crude diketo ester in Ethanol.

  • Reagent Addition: Add Hydroxylamine Hydrochloride as a solid or aqueous solution.

    • Mechanistic Insight: Using the hydrochloride salt (acidic conditions) is crucial. It promotes nucleophilic attack at the C-2 ketone (adjacent to the ester) rather than the C-4 ketone (adjacent to the aryl ring), securing the 3-carboxylate regiochemistry.

  • Reflux: Heat the mixture to reflux (78 °C) for 3–5 hours. Monitor by HPLC (Target retention time distinct from diketo ester).

  • Crystallization (Purification):

    • Cool the reaction mixture to 0–5 °C slowly over 2 hours.

    • The target isoxazole typically crystallizes directly from the ethanol solution.

    • If no precipitate forms, concentrate the volume by 50% and add water (anti-solvent) dropwise.

  • Filtration: Filter the solids and wash with cold 50% Ethanol/Water.

  • Drying: Dry in a vacuum oven at 40–45 °C for 12 hours.

Process Safety & Critical Parameters

ParameterSpecificationRationale
NaOEt Addition Temp < 10 °CPrevents polymerization of diethyl oxalate and runaway exotherms.
H2 Generation Venting RequiredClaisen condensation generates ethanol; however, if NaH were used (alternative), H2 is evolved. With NaOEt, risk is lower but flammability remains.
NH2OH Handling Acidic Salt UseFree base hydroxylamine is unstable/explosive upon heating. Use NH2OH·HCl salt.
Regioselectivity Acidic MediaBasic conditions during cyclization can lead to the formation of the thermodynamic impurity (3-aryl-5-ester).

Analytical Specifications

Target Molecule: Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (400 MHz, CDCl3): δ 7.85 (t, 1H, Ar-H), 7.75 (dt, 1H, Ar-H), 7.45 (m, 2H, Ar-H), 6.95 (s, 1H, Isoxazole-H4), 4.45 (q, 2H, CH2), 1.42 (t, 3H, CH3).

    • Diagnostic Signal: The isoxazole proton at ~6.95 ppm is characteristic of the 5-substituted system.

  • HPLC Purity: >98.0% (Area %).

Process Flow Diagram

ProcessFlow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclization Reactor1 Reactor 1: Charge EtOH + NaOEt Cool to 0°C Add1 Addition: 3-Cl-Acetophenone + Diethyl Oxalate (Maintain <10°C) Reactor1->Add1 Quench Quench: Add HCl to pH 2-3 Add1->Quench Extract Phase Separation: Extract with EtOAc Quench->Extract Reactor2 Reactor 2: Charge Crude + EtOH Add NH2OH·HCl Extract->Reactor2 Transfer Crude Reflux Reaction: Reflux 4 hrs (78°C) Reactor2->Reflux Cryst Crystallization: Cool to 5°C (Optional: Add Water) Reflux->Cryst Filter Isolation: Filtration & Drying Cryst->Filter

Figure 2: Unit operation workflow for the two-stage synthesis.

Troubleshooting Guide

  • Issue: Low Yield in Step 1.

    • Cause: Water in solvent/reagents (consumes NaOEt).

    • Fix: Ensure ethanol is anhydrous (<0.1% water). Use a drying tube.

  • Issue: Formation of Wrong Isomer (3-aryl-5-ester).

    • Cause: Cyclization pH too high (basic).

    • Fix: Ensure the reaction is acidic/neutral. Do not add base (NaOAc) unless reaction stalls. The HCl salt of hydroxylamine provides the necessary acidity.

  • Issue: Product Oiling Out.

    • Cause: Impurities or too much solvent.

    • Fix: Seed the solution with pure crystal. Use a slow cooling ramp.

References

  • Regioselectivity of Isoxazole Synthesis

    • Title: Regioselective synthesis of ethyl 5-arylisoxazole-3-carboxylates.[2]

    • Source:Heterocycles, Vol 24, Issue 3.
    • Context: Confirms that acid-catalyzed reaction of 2,4-dioxobutanoates yields the 3-carboxyl
  • Claisen Condensation Scale-up

    • Title: Organic Syntheses Procedure: Ethyl 5-phenylisoxazole-3-carboxyl
    • Source: Organic Syntheses, Coll.[3] Vol. 3, p.390 (1955).

    • URL:[Link]

    • Note: Provides the foundational method for the phenyl analog, directly applicable to the 3-chlorophenyl deriv
  • Safety of Hydroxylamine

    • Title: Hydroxylamine and its salts - Safe Handling Guide.
    • Source: ECHA Registr
    • URL:[Link]

Sources

Application Note: In Vitro Metabolic Stability Assessment of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Isoxazole derivatives represent a privileged scaffold in medicinal chemistry (e.g., Valdecoxib, Leflunomide, Sulfamethoxazole) due to their favorable physicochemical properties and bioisosteric utility. However, this scaffold presents a unique metabolic duality:

  • Oxidative Metabolism: Standard CYP450-mediated hydroxylation of side chains.

  • Reductive Liability: The N-O bond is susceptible to reductive cleavage (ring opening) to form

    
    -aminoenones or imines.
    

Critical Deviation from Standard Protocols: Standard microsomal stability assays rely on NADPH-regenerating systems to drive oxidative Phase I metabolism. However, the reductive ring-opening of isoxazoles often requires cytosolic reductases (absent in microsomes) or specific NADH-dependent pathways.

This guide details a Hybrid Stability Protocol utilizing Liver S9 Fractions (containing both microsomes and cytosol) alongside standard Microsomes to ensure total intrinsic clearance (


) is not underestimated by missing the reductive pathway.

Mechanistic Background

Understanding the metabolic fate of the isoxazole ring is prerequisite to assay design.

Figure 1: Isoxazole Metabolic Divergence

IsoxazoleMetabolism cluster_risk Risk of Underestimation Parent Isoxazole Parent Drug Oxidation Oxidative Pathway (CYP450s) Parent->Oxidation + NADPH (Microsomes) Reduction Reductive Pathway (Reductases/CYPs) Parent->Reduction + NADH/NADPH (Cytosol/S9) hydroxylated Hydroxylated Metabolite Oxidation->hydroxylated RingOpen Ring-Opened (Enol/Imine) Reduction->RingOpen N-O Bond Cleavage

Caption: Dual metabolic pathways for isoxazoles. Standard microsomal assays may miss the reductive pathway (yellow) if cytosolic enzymes are excluded.

Materials & Reagents

Biological Systems[1][2]
  • Primary System: Pooled Liver S9 Fractions (Human/Rat/Mouse).

    • Why S9? Contains microsomes (CYPs/UGTs) AND cytosol (aldehyde oxidase, cytosolic reductases).

  • Secondary System: Pooled Liver Microsomes (for CYP-specific clearance isolation).

  • Protein Concentration: 20 mg/mL (stock).

Buffer & Cofactors[3]
  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

    • Note: Avoid Tris buffers as primary amines can interfere with certain aldehyde intermediates from ring opening.

  • Cofactor Mix (The "Isoxazole Mix"):

    • NADPH (1 mM final) – Drives CYPs.

    • NADH (1 mM final) – Drives specific cytosolic reductases often implicated in N-O cleavage.

  • Magnesium Chloride (

    
    ):  3 mM (stabilizes enzyme-cofactor complexes).
    
Controls
  • Positive Control (Oxidative): Verapamil or Midazolam.

  • Positive Control (Reductive): Zonisamide or Risperidone (known benzisoxazole ring opening).

  • Negative Control: Heat-inactivated S9 or Buffer + Cofactors (no protein).

Experimental Protocol (Step-by-Step)

Phase A: Preparation
  • Test Compound Stock: Prepare 10 mM stock in DMSO.

  • Incubation Solution: Dilute stock to 1 µM in KPi buffer (Final DMSO < 0.1%).

    • Why 1 µM? Ensures conditions are typically below

      
       (
      
      
      
      ), allowing for linear depletion kinetics.
  • S9/Microsome Thaw: Thaw on ice. Dilute to 2X working concentration (e.g., 1.0 mg/mL to achieve 0.5 mg/mL final).

Phase B: Incubation Workflow

This workflow uses a "Master Mix" approach to minimize pipetting errors.

AssayWorkflow Step1 1. Pre-Incubation (5 min, 37°C) Mix: Buffer + S9/Microsomes + Test Cmpd Step2 2. Reaction Initiation (T=0) Add Cofactor Mix (NADPH + NADH) Step1->Step2 Step3 3. Sampling Loop Remove 50 µL aliquots Step2->Step3 Step4 4. Quenching Dispense into Ice-Cold ACN + Internal Std Step3->Step4 T = 0, 5, 15, 30, 45, 60 min Step5 5. Processing Centrifuge (4000g, 20 min) -> LC-MS/MS Step4->Step5

Caption: Standard metabolic stability workflow. Critical step for isoxazoles is the inclusion of NADH in Step 2.

Detailed Steps:

  • Plate Setup: Use a 96-well deep-well plate.

  • Pre-incubation: Add 30 µL of 2X Protein Mix + 30 µL of 2X Compound Mix to wells. Incubate at 37°C for 5-10 mins.

  • Initiation: Add 60 µL of pre-warmed Cofactor Mix to start reaction.

    • Final Volume: 120 µL.

    • Final Concentrations: 0.5 mg/mL protein, 1 µM compound.[1][2]

  • Sampling: At T=0, 5, 15, 30, 45, 60 min, transfer 50 µL of reaction mixture into a "Quench Plate".

  • Quenching: The Quench Plate should contain 150 µL of Ice-Cold Acetonitrile (ACN) with Internal Standard (e.g., Warfarin or Tolbutamide).

    • Ratio: 1:3 (Sample:Solvent) ensures protein precipitation.

  • Centrifugation: Spin Quench Plate at 4,000 x g for 20 min at 4°C.

  • Analysis: Inject supernatant onto LC-MS/MS.

Data Analysis & Calculations

Determination of Elimination Rate Constant ( )

Plot the natural logarithm of the Percent Remaining (Peak Area Ratio of Analyte/IS) versus Time .



  • 
     : The negative slope of the linear regression.
    
In Vitro Half-Life ( )


Intrinsic Clearance ( )

This is the pure enzymatic clearance, uncorrected for liver blood flow or protein binding.

Equation for Microsomes/S9:



  • Where

    
     is the incubation concentration (e.g., 0.5 mg/mL).[3][4]
    
Scaled Intrinsic Clearance ( )

To predict in vivo clearance, scale to the whole liver mass.



Scaling Factor (Human)ValueSource
Microsomal Protein 45 mg / g liver[1]
S9 Protein 121 mg / g liver[2]
Liver Weight 25.7 g / kg body weight[1]

Critical Interpretation for Isoxazoles

The "Reductive Gap" Check

If you observe low clearance in Microsomes (


) but high clearance in vivo (or in hepatocytes), the isoxazole ring is likely undergoing reductive opening.

Validation Experiment: Run the assay in parallel:

  • Condition A: Microsomes + NADPH (Oxidative only).

  • Condition B: S9 Fraction + NADPH + NADH (Oxidative + Reductive).

Interpretation Table:

Result PatternLikely Metabolic Pathway
High CL in A & B CYP-mediated oxidation (e.g., side chain).
Low CL in A, High CL in B Reductive Ring Opening (Isoxazole specific liability).
Low CL in A & B Metabolically stable (or non-hepatic clearance).

Troubleshooting & Quality Control

IssuePossible CauseSolution
Non-linear depletion Substrate inhibition or Enzyme inactivation.Reduce compound conc. to 0.5 µM; Ensure

DMSO.
T=0 Loss Non-specific binding (NSB) to plastic.Use glass-coated plates or add 0.01% BSA (caution: affects

).
No depletion in Positive Control Inactive Cofactors.Prepare NADPH/NADH fresh daily. Do not freeze-thaw.
Variable Replicates Incomplete Quenching.Ensure ACN is ice-cold; vortex quench plate immediately.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Houston, J. B., & Galetin, A. (2008). Methods for predicting in vivo pharmacokinetics using data from in vitro assays.[3][5][1][6][7] Current Drug Metabolism, 9(9), 940-951. Link

  • Kalgutkar, A. S., et al. (2003).[8][9] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide... Drug Metabolism and Disposition, 31(10), 1240-1250.[8][9] Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Dalvie, D., et al. (2002). Reductive metabolism of the isoxazole ring of razaxaban... Drug Metabolism and Disposition, 36(2). Link

Sources

Technical Application Note: Strategic Utilization of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate in Anticonvulsant Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic deployment of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate (ECIC) as a privileged scaffold for the development of broad-spectrum anticonvulsant agents. The isoxazole core, particularly with the 3,5-disubstitution pattern, has emerged as a critical pharmacophore in epilepsy research, demonstrating high affinity for the Voltage-Gated Sodium Channel (VGSC) , specifically the NaV1.1 and NaV1.2 isoforms, and modulatory effects on the GABA-A receptor .

This guide provides a validated protocol for the synthesis of ECIC, its downstream functionalization into bioactive hydrazides and triazoles (e.g., the potent TP-315 analogue series), and the standardized in vivo screening workflows required to validate anticonvulsant efficacy.

Chemical Foundation & Synthesis Protocol

The utility of ECIC lies in its role as a divergent intermediate. The presence of the C3-ester allows for rapid transformation into amides, hydrazides, and oxadiazoles, while the C5-(3-chlorophenyl) moiety provides the lipophilicity and steric bulk necessary for crossing the Blood-Brain Barrier (BBB) and interacting with the hydrophobic pockets of sodium channels.

Synthesis of the Core Scaffold (ECIC)

Reaction Principle: Claisen condensation of 3-chloroacetophenone with diethyl oxalate followed by cyclization with hydroxylamine hydrochloride. This regioselective route ensures the formation of the 3-carboxylate isomer.

Materials Required:
  • 3-Chloroacetophenone (CAS: 99-02-5)

  • Diethyl oxalate (CAS: 95-92-1)

  • Sodium Ethoxide (21% wt in ethanol)

  • Hydroxylamine hydrochloride[1][2]

  • Glacial Acetic Acid[2]

  • Ethanol (Absolute)

Step-by-Step Protocol:
  • Claisen Condensation (Formation of Diketo-ester):

    • In a dry 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge Sodium Ethoxide solution (1.2 eq).

    • Cool to 0–5°C in an ice bath.

    • Dropwise add a mixture of 3-Chloroacetophenone (1.0 eq, 50 mmol) and Diethyl oxalate (1.2 eq, 60 mmol) over 30 minutes. Critical: Maintain temperature <10°C to prevent polymerization.

    • Allow the mixture to warm to room temperature and stir for 4 hours. The solution will turn a dark yellow/orange, indicating enolate formation.

    • Checkpoint: TLC (Hexane:EtOAc 8:2) should show consumption of the acetophenone.

    • Precipitate the sodium salt by adding dry diethyl ether (100 mL). Filter the solid and wash with ether.

  • Cyclization (Isoxazole Ring Closure):

    • Dissolve the isolated sodium salt in Glacial Acetic Acid (50 mL).

    • Add Hydroxylamine hydrochloride (1.5 eq) dissolved in a minimum amount of water.

    • Reflux the mixture at 100°C for 2–3 hours.

    • Workup: Pour the reaction mixture into ice-cold water (300 mL). The product, Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate , will precipitate as a white to off-white solid.

    • Filter, wash with water, and recrystallize from Ethanol/Water (9:1).

Yield Expectation: 75–85% Characterization:

  • Melting Point: 72–74°C (Ester)

  • 1H NMR (CDCl3): δ 1.45 (t, 3H), 4.48 (q, 2H), 6.95 (s, 1H, Isoxazole-H4), 7.4–7.8 (m, 4H, Ar-H).

Derivatization: From Scaffold to Lead Compound

The ester group at position 3 is the "warhead" attachment point. The most successful anticonvulsant series derived from this scaffold are the 1,2,4-triazole-3-thiones (e.g., TP-315).

Workflow: Ester Hydrazide Triazole

SynthesisPath ECIC Ethyl 5-(3-chlorophenyl) isoxazole-3-carboxylate (Scaffold) Hydrazide Isoxazole-3-carbohydrazide (Intermediate) ECIC->Hydrazide NH2NH2·H2O Reflux, 4h Thiosemi Thiosemicarbazide Derivative Hydrazide->Thiosemi R-NCS (Isothiocyanate) Triazole 1,2,4-Triazole-3-thione (Active Anticonvulsant) Thiosemi->Triazole 2% NaOH Reflux, Cyclization

Figure 1: Synthetic pathway for converting the ECIC scaffold into bioactive triazole-3-thione anticonvulsants.

Protocol: Synthesis of the Hydrazide Intermediate
  • Dissolve ECIC (10 mmol) in Ethanol (30 mL).

  • Add Hydrazine Hydrate (99%, 20 mmol).

  • Reflux for 4–6 hours.

  • Cool to room temperature. The carbohydrazide will crystallize out.

  • Filter and wash with cold ethanol.

    • Significance: This hydrazide is the common precursor for both Schiff bases (via reaction with aldehydes) and Triazoles (via isothiocyanates), both of which are high-priority anticonvulsant classes.

Pharmacological Evaluation Protocols

To validate the anticonvulsant activity of derivatives synthesized from ECIC, a tiered screening approach is required.

Tier 1: Acute Seizure Models (Mice)
A. Maximal Electroshock Seizure (MES) Test

Target: Voltage-gated Na+ channels (Grand mal/Tonic-Clonic seizures).[3]

  • Animals: Male albino mice (20–25 g).

  • Procedure:

    • Administer test compound (i.p. or p.o.) suspended in 0.5% methylcellulose.

    • Wait for peak effect time (usually 30 min or 4 hours).

    • Apply electrical stimulus via corneal electrodes: 50 mA, 60 Hz, 0.2 s duration .

    • Endpoint: Abolition of the hindlimb tonic extensor component (HLTE). Protection is defined as the absence of HLTE.

B. Subcutaneous Pentylenetetrazole (scPTZ) Test

Target: GABA-A receptors / T-type Ca2+ channels (Absence/Myoclonic seizures).

  • Procedure:

    • Administer test compound.

    • Inject PTZ (85 mg/kg, s.c.) into the loose fold of skin on the neck.

    • Observe for 30 minutes.

    • Endpoint: Absence of clonic seizures (defined as a seizure lasting >3s).

Tier 2: Neurotoxicity Screening (Rotarod Test)

To ensure the therapeutic window is safe, motor impairment must be assessed.

  • Apparatus: Rotating rod (diameter 3 cm, 6–10 rpm).

  • Protocol:

    • Pre-screen mice; only those capable of balancing for 60s are selected.

    • Administer compound.

    • Place mice on the rod at 30 min, 1h, 2h, 4h post-dose.

    • Failure: Inability to maintain balance for 60s indicates neurotoxicity (sedation/ataxia).

Mechanism of Action & SAR Insights

Research indicates that the 5-(3-chlorophenyl)isoxazole moiety is a bioisostere for the diphenyl functionality found in Phenytoin, but with improved metabolic stability.

Structure-Activity Relationship (SAR) Table
Structural RegionModificationEffect on Activity
Position 5 (Aryl) 3-ChlorophenylOptimal. Chlorine at meta-position enhances lipophilicity and NaV channel binding.
4-MethoxyphenylReduced activity (too electron-rich).
Unsubstituted PhenylModerate activity, lower potency than 3-Cl.
Position 3 (Linker) Ethyl Ester (ECIC)Inactive prodrug/intermediate.
Hydrazide (-CONHNH2)Weak activity; metabolic instability.
Triazole-3-thione High Potency. Hydrogen bonding donor/acceptor interactions with receptor site.
Amide (-CONHR)Moderate to High activity depending on R group (Benzyl > Alkyl).
Proposed Binding Mode (NaV1.1 Channel)

The 3-chlorophenyl ring occupies the hydrophobic cleft of the sodium channel (Site 2), stabilizing the inactivated state of the channel. The isoxazole nitrogen and the carbonyl/thione group of the derivative at Position 3 form hydrogen bonds with serine/threonine residues in the pore region.

References

  • Green Chemistry Approach for the Synthesis of Isoxazole Derivatives and Evaluation of their Anti-epileptic Activity. Current Drug Discovery Technologies, 2023.

  • Design, Synthesis, and Evaluation of Novel Benzo[d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1. ACS Chemical Neuroscience, 2022.[4][5] [5]

  • Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 2021.[6]

  • Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate. International Journal of Medical Sciences, 2017.

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 2010.[7]

Appendix: Decision Tree for Lead Optimization

Optimization Start Synthesize ECIC Derivative MES MES Test (Mice) Start->MES Activity Protection > 50%? MES->Activity Tox Rotarod Test Activity->Tox Yes Refine Modify C3 Substituent Activity->Refine No PI Calculate PI (TD50/ED50) Tox->PI PI->Refine Low PI Lead Lead Candidate (PI > 10) PI->Lead High PI

Figure 2: Biological screening and optimization decision tree for ECIC-derived anticonvulsants.

Sources

Troubleshooting & Optimization

"how to improve the yield of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support Knowledge Base. It assumes the user has basic organic synthesis capability but requires optimization strategies for this specific scaffold.

Ticket Topic: Improving the yield of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate Ticket ID: ISOX-35-CL-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

The Challenge: Synthesizing Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate presents a classic regioselectivity paradox. While the isoxazole core is stable, the placement of the carboxylate group at position 3 and the aryl group at position 5 is thermodynamically sensitive.

Most yield losses in this synthesis are not due to decomposition, but rather regio-misdirection (forming the 3-aryl-5-carboxylate isomer) or incomplete Claisen condensation in the first step.

The Solution: This guide abandons the low-yielding [3+2] cycloaddition of nitrile oxides (which naturally favors the 3-aryl isomer) and optimizes the Claisen Condensation – Cyclization route. This two-step protocol is the industrial standard for 5-aryl-3-carboxylate scaffolds but requires strict pH control to lock the regiochemistry.

Standard Operating Procedure (Optimized)

Use this protocol as your baseline. Deviations from these specific parameters are the primary cause of yield loss.

Step 1: Claisen Condensation (Formation of the 1,3-Diketone)

Reaction: 3-Chloroacetophenone + Diethyl Oxalate


 Ethyl 4-(3-chlorophenyl)-2,4-dioxobutanoate
  • Reagents:

    • 3-Chloroacetophenone (1.0 eq)

    • Diethyl oxalate (1.2 eq)

    • Sodium ethoxide (NaOEt) (1.3 eq) – Freshly prepared or high-grade commercial.

    • Solvent: Absolute Ethanol (Anhydrous).

  • Protocol:

    • Dissolve NaOEt in absolute ethanol under

      
      .
      
    • Add diethyl oxalate first at 0°C.

    • Add 3-chloroacetophenone dropwise over 30 minutes. Crucial: Keep temperature <10°C during addition to prevent self-condensation.

    • Warm to room temperature and stir for 4–6 hours. A yellow/orange precipitate (the sodium enolate) should form.

    • Quench: Pour into ice-cold 1M HCl. Extract with EtOAc.[1]

  • Checkpoint: The intermediate should be a keto-enol tautomer mixture. Do not purify by column; use crude for Step 2 if purity is >90% by NMR.

Step 2: Regioselective Cyclization

Reaction: Diketoester + Hydroxylamine Hydrochloride


 Target Isoxazole
  • Reagents:

    • Crude Diketoester (from Step 1)

    • Hydroxylamine Hydrochloride (

      
      ) (1.1 eq)
      
    • Solvent: Ethanol (Reagent grade is acceptable here).

  • Protocol (The "Acidic Lock"):

    • Dissolve the diketoester in Ethanol.

    • Add

      
       as a solid.
      
    • CRITICAL: Do not add base (like NaOAc or Pyridine). The reaction must remain acidic (pH ~2-3).

    • Reflux for 2–3 hours.

    • Cool to room temperature.[2][3][4][5] The product often crystallizes directly.

Troubleshooting & Diagnostics

Identify your failure mode below to find the specific fix.

Logic Tree: Diagnosing Low Yield

Troubleshooting Start Start: Low Yield Observed Step1 Step 1: Did the enolate precipitate? Start->Step1 Moisture Issue: Moisture in Solvent Fix: Dry EtOH/Fresh NaOEt Step1->Moisture No/Low Solids Step2 Step 2: Isomer Analysis (NMR) Step1->Step2 Yes, thick slurry WrongIsomer Result: 3-Aryl-5-Carboxylate present Step2->WrongIsomer Wrong Regiochem RightIsomer Result: Correct Isomer, Low Mass Step2->RightIsomer Correct Regiochem PHControl Fix: pH too high. Remove base/buffer. Use pure NH2OH.HCl WrongIsomer->PHControl Saponification Fix: Ester Hydrolysis. Avoid aqueous workup if possible. Recrystallize from EtOH. RightIsomer->Saponification

Caption: Diagnostic flow for isolating the root cause of yield loss in isoxazole synthesis.

Detailed Troubleshooting Guide
Issue 1: "I am getting a mixture of isomers (3-carboxylate vs. 5-carboxylate)."

Root Cause: Lack of pH control during cyclization. The Science: The diketoester has two electrophilic carbonyls: C2 (next to ester) and C4 (next to aryl).

  • Kinetic Control (Acidic): The nitrogen of

    
     is the nucleophile. Under acidic conditions, the C2 carbonyl is more activated/accessible. Attack at C2 leads to the 5-aryl-3-carboxylate  (Target).
    
  • Thermodynamic Control (Basic): If you add base (NaOAc), the reaction equilibrates. The C4 carbonyl (benzylic) becomes a target, leading to the 3-aryl-5-carboxylate impurity. The Fix: Ensure you are using Hydroxylamine Hydrochloride without any added base. The HCl released acts as a catalyst to enforce attack at the C2 position.

Issue 2: "The Claisen condensation yield is <40%."

Root Cause: Moisture or "Old" Ethoxide. The Science: The reaction is reversible. Water destroys the NaOEt and hydrolyzes the diethyl oxalate. The Fix:

  • Use freshly cut sodium metal dissolved in absolute ethanol if possible.

  • If using commercial NaOEt, ensure the bottle is fresh and free-flowing (white powder, not yellow/crusty).

  • Temperature: Do not overheat. The Claisen condensation is exothermic; high temps (>40°C) during addition cause polymerization of the vinyl ketone intermediate.

Issue 3: "My product is an oil that won't crystallize."

Root Cause: Presence of unreacted acetophenone or diethyl oxalate. The Fix:

  • Trituration: Add cold hexanes to the oil and scratch the flask sides.

  • Recrystallization: The pure ethyl ester is a solid. Recrystallize from a mixture of Ethanol:Water (9:1) or Hexanes:EtOAc (8:2) .

  • Saponification Check: Check NMR. If the ethyl group is missing, you accidentally hydrolyzed the ester to the acid. Re-esterify using

    
    .
    

Data & Specifications

Regioselectivity Drivers

The table below illustrates how reaction conditions shift the product ratio.

ConditionMajor ProductYieldNotes
Ethanol, Reflux,

(No Base)
5-Aryl-3-Carboxylate (Target) 85-92% Recommended Route
Ethanol, Reflux,

+ NaOAc
Mixture (60:40)70%Loss of regiocontrol
Pyridine, Reflux3-Aryl-5-Carboxylate (Isomer)65%Favors wrong isomer
Methanol, Room TempIncomplete Cyclization40%Requires heat to close ring
NMR Validation (Isomer ID)

Use these shifts to confirm you have the correct isomer.

  • Target (Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate):

    • Isoxazole C4-H: Singlet around

      
       6.9 – 7.1 ppm .
      
    • Ester: Quartet (

      
       4.45) and Triplet (
      
      
      
      1.42).
    • Key Feature: The C4 proton is upfield relative to the isomer due to the shielding cone of the 3-carboxylate.

  • Wrong Isomer (Ethyl 3-(3-chlorophenyl)isoxazole-5-carboxylate):

    • Isoxazole C4-H: Singlet around

      
       7.3 – 7.5 ppm .
      
    • Key Feature: The proton is more deshielded.

Frequently Asked Questions (FAQ)

Q: Can I use the [3+2] cycloaddition (Click Chemistry) instead? A: Technically yes, but it is not recommended for this specific isomer. To make the 5-aryl-3-carboxylate via [3+2], you would need to react Ethyl chlorooximidoacetate (dipole) with 3-chlorophenylacetylene (alkyne).

  • Downside 1: 3-chlorophenylacetylene is significantly more expensive than 3-chloroacetophenone.

  • Downside 2: The dipole precursor (ethyl chlorooximidoacetate) is a skin irritant and unstable.

  • Downside 3: Nitrile oxides are prone to dimerization (furoxan formation), lowering yields to ~50-60%. Stick to the Claisen route for this molecule.

Q: Why do I need to quench the Claisen step with HCl? A: The product of the Claisen condensation exists as a sodium enolate salt (solid). It is insoluble in organic solvents. You must protonate it with HCl to release the free 1,3-diketone, which is then soluble in EtOAc for extraction.

Q: Can I scale this to 100g? A: Yes. The Claisen route is highly scalable. On a large scale, ensure you have efficient overhead stirring for Step 1, as the reaction mixture becomes very thick (slurry) as the sodium enolate precipitates.

References

  • Claisen Condensation Mechanism & Optimization

    • Hauser, C. R., & Hudson, B. E. (1942). "The Acetoacetic Ester Condensation and Certain Related Reactions." Organic Reactions.[2][3][4][5][6][7][8][9]

    • Source:

  • Bast, K., et al. (1973). "Regiochemistry of the reaction of hydroxylamine with 1,3-diketones." Chemische Berichte.
  • Synthesis of 5-Aryl-isoxazole-3-carboxylates

    • Chimichi, S., & De Sio, F. (1984). "New synthesis of isoxazole-3-carboxylates.
    • Source:

  • General Isoxazole Protocols

    • P. G. M.[10] Wuts. (2006). "Protection for the Carbonyl Group." Greene's Protective Groups in Organic Synthesis. (Relevant for handling the ketone intermediate).

    • Source:

Sources

"troubleshooting low yield in 1,3-dipolar cycloaddition for isoxazole synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in 1,3-Dipolar Cycloaddition

Introduction: The "Hidden" Kinetics of Nitrile Oxides

Welcome to the Isoxazole Synthesis Support Module. If you are accessing this guide, you are likely facing a specific frustration: your starting materials (aldoxime or nitroalkane) are consumed, but your isolated yield of the isoxazole is stubbornly low (<40%), or you are battling an inseparable mixture of regioisomers.

In 1,3-dipolar cycloadditions (Huisgen reaction), the primary yield-killer is rarely the cycloaddition itself—it is the instability of the nitrile oxide intermediate . This species is a transient dipole that faces a kinetic competition:

  • Desired Path: React with the dipolarophile (alkyne/alkene) to form the isoxazole.[1][2]

  • Parasitic Path: React with itself to form a furoxan (1,2,5-oxadiazole-2-oxide) dimer.

This guide prioritizes the kinetic control required to win this competition.

Diagnostic Workflows & Solutions

Module A: The "Furoxan Trap" (Low Yield, Precursor Consumed)

Symptom: TLC/LCMS shows complete consumption of the hydroximoyl chloride/aldoxime, but the isoxazole yield is low. A non-polar, UV-active byproduct is observed.

Root Cause: Dimerization. The rate of nitrile oxide generation (


) exceeded the rate of cycloaddition (

). When the concentration of the nitrile oxide (

) rises too high, the second-order dimerization reaction (

) dominates the pseudo-first-order cycloaddition.

Technical Fix: The "Starvation" Protocol You must keep the steady-state concentration of the nitrile oxide near zero.

  • Invert the Addition: Do not add the alkyne to the nitrile oxide precursor.

  • Syringe Pump Addition: Dissolve your precursor (e.g., hydroximoyl chloride) in a solvent volume calculated to last 4–8 hours. Add this solution slowly (via syringe pump) to a stirring solution of the alkyne (in excess, 1.5–3.0 equiv) and base.

  • Temperature Management: While heat accelerates cycloaddition, it also accelerates dimerization. If using the in situ chlorination/elimination method, maintain

    
     to RT.
    

Visualizing the Kinetic Competition:

ReactionKinetics cluster_legend Kinetic Rule Precursor Aldoxime / Hydroximoyl Chloride NO Nitrile Oxide (Transient Dipole) Precursor->NO Base/Oxidant (Rate: k_gen) Isoxazole Isoxazole (Target) NO->Isoxazole + Alkyne (Rate: k_cyc * [NO][Alkyne]) Furoxan Furoxan Dimer (Major Byproduct) NO->Furoxan Dimerization (Rate: k_dim * [NO]^2) Alkyne Alkyne (Dipolarophile) Warning If [NO] is high, Dimerization dominates.

Caption: Kinetic competition between the desired cycloaddition (green) and parasitic dimerization (red). Control [NO] to favor the green path.

Module B: The Regioselectivity Crisis (Isomer Mixtures)

Symptom: You isolate a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles.

Root Cause:

  • Thermal/Uncatalyzed: For terminal alkynes, sterics usually favor the 3,5-isomer (>90:10). However, electronic factors (e.g., electron-withdrawing groups on the alkyne) can lower the LUMO energy, eroding selectivity.

  • Internal Alkynes: Almost always result in mixtures unless the alkyne is highly polarized.

Technical Fix: Catalytic Steering

Desired IsomerStrategyMechanism/Reagent
3,5-Disubstituted Standard Thermal Steric control. Use bulky substituents on the dipole if possible.
3,5-Disubstituted Mg(II) Catalysis Lewis Acid. Add MgBr2[3]·OEt2 (0.5–1.0 equiv) and a chelating ligand (e.g., alcohol/ester on the dipole). The Mg(II) coordinates the dipole, enhancing electrophilicity and steric bias.
3,4-Disubstituted Cu(I) Catalysis Counter-Intuitive: Unlike azides (which give 1,4-triazoles), Copper(I) acetylides reacting with nitrile oxides favor the 3,4-isomer . Ref: Fokin et al., JACS 2005 [1].[4]
Module C: The "Inert" Dipolarophile (No Reaction)

Symptom: Precursor is consumed (likely dimerized), but alkyne remains untouched.

Root Cause: HOMO-LUMO Mismatch. Standard nitrile oxides are electron-poor (LUMO-controlled). If your alkyne is also electron-poor (e.g., dimethyl acetylenedicarboxylate), the reaction rate slows drastically, allowing dimerization to take over.

Technical Fix:

  • Increase Temperature: Reflux in Toluene or Xylene (

    
    ).
    
  • Lewis Acid Activation: Use BF3·OEt2 or AlCl3 to lower the LUMO of the dipolarophile (if it has a carbonyl group), accelerating the reaction.

  • Switch Precursor: If using a nitroalkane, switch to the Mukaiyama method (PhNCO + Nitroalkane) which allows for higher temperature compatibility than the chloramine-T method.

Standard Operating Procedures (SOPs)

Protocol A: Robust In Situ Generation (Chloramine-T Method)

Best for: General synthesis from aldoximes.

Reagents:

  • Aldoxime (1.0 equiv)

  • Chloramine-T trihydrate (1.1 equiv)

  • Alkyne (1.5 equiv)[2]

  • Ethanol/Water (1:[5]1) or Methanol

  • Note: This is a "Green" protocol that avoids toxic NCS/DMF if possible.

Step-by-Step:

  • Chlorination: Dissolve aldoxime in EtOH/H2O. Add Chloramine-T in portions at RT. Stir 15–30 min. Checkpoint: TLC should show conversion to hydroximoyl chloride (often less polar).

  • Cycloaddition: Add the Alkyne (1.5 equiv).

  • Base Release: Heat to

    
     (or reflux if sluggish). The basicity of Chloramine-T byproducts is often sufficient to generate the nitrile oxide slowly. If not, add NaHCO3 (1.0 equiv) very slowly  as a solid or solution.
    
  • Workup: Evaporate EtOH. Extract with EtOAc. Wash with 1N NaOH (removes sulfonamide byproduct).

Protocol B: The "Slow Addition" (Hydroximoyl Chloride Method)

Best for: Difficult substrates or when dimerization is high.

Reagents:

  • Hydroximoyl Chloride (prepared previously via NCS/DMF)

  • Triethylamine (TEA) (1.2 equiv)

  • Alkyne (2.0 equiv)

  • DCM or Toluene (Anhydrous)

Step-by-Step:

  • Receiver Flask: Charge flask with Alkyne (2.0 equiv) and TEA (1.2 equiv) in DCM.

  • Feed Solution: Dissolve Hydroximoyl Chloride in DCM (concentration ~0.1 M).

  • Addition: Using a syringe pump, add the Feed Solution to the Receiver Flask over 4–6 hours at RT.

  • Completion: Stir for an additional 2 hours.

  • Workup: Wash with water and brine. Furoxan formation should be negligible.[1]

Troubleshooting Decision Tree

TroubleshootingTree Start Issue: Low Yield (<40%) CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Yes No (SM Remains) CheckSM->SM_Yes Yes SM_No Yes (SM Consumed) CheckSM->SM_No No Reactivity Reactivity Issue SM_Yes->Reactivity Action1 1. Increase Temp (Reflux) 2. Add Lewis Acid (MgBr2) 3. Check HOMO-LUMO gap Reactivity->Action1 CheckByprod Check Byproducts (TLC/LCMS) SM_No->CheckByprod Furoxan Non-polar dimer (Furoxan) present? CheckByprod->Furoxan FixDimer Dimerization Issue: 1. Use Syringe Pump (Slow Add) 2. Increase Alkyne Equiv. 3. Lower Temp Furoxan->FixDimer Yes Hydrolysis Hydrolyzed Nitrile/Amide? Furoxan->Hydrolysis No FixWet Moisture Issue: 1. Dry Solvents (Anhydrous) 2. Switch to Toluene/DCM Hydrolysis->FixWet Yes

Caption: Diagnostic logic flow for identifying the root cause of isoxazole synthesis failure.

References

  • Fokin, V. V., et al. (2005).[4] Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Copper(I)-Catalyzed Cycloaddition. Journal of the American Chemical Society, 127(1), 210–216.[4]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][3][6][7][8][9][10] Past and Future. Angewandte Chemie International Edition, 2(10), 565–598.

  • Kadam, K. S., et al. (2016).[4][11] Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles. Synthesis, 48, 3996-4008.[4][11]

  • Cecchi, L., et al. (2006). 1,3-Dipolar Cycloadditions of Nitrile Oxides. European Journal of Organic Chemistry, 2006(21), 4852–4860.

Sources

Technical Support Center: Purification of Polar Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Purification, Stability, and Isolation of Polar Isoxazoles

Introduction: The Isoxazole Paradox

Welcome to the technical support hub. If you are here, you are likely struggling with a compound that is simultaneously too polar for standard silica chromatography and too fragile for aggressive workups .[1]

Isoxazoles (1,2-oxazoles) are critical bioisosteres in medicinal chemistry (e.g., valdecoxib, leflunomide, muscimol), valued for their ability to mimic carboxylic acids or esters while improving metabolic stability. However, their unique electronic structure creates a "perfect storm" for purification challenges:

  • High Polarity: The electronegative oxygen and nitrogen atoms create a strong dipole, leading to severe streaking (tailing) on normal phase silica due to hydrogen bonding with silanols.

  • Chemical Lability: The N-O bond is chemically distinct; it is susceptible to reductive cleavage and base-catalyzed ring opening (to

    
    -keto nitriles) under conditions often used for extraction.
    

This guide provides self-validating protocols to overcome these specific failure modes.

Module 1: Chromatography Strategy & Tailing

The Problem: "My compound streaks from the baseline to the solvent front."

Root Cause Analysis: Polar isoxazoles act as Lewis bases. They interact strongly with the acidic silanol groups (


) present on the surface of standard silica gel. This secondary interaction (hydrogen bonding) competes with the mobile phase partitioning, causing peak broadening (tailing) and poor resolution.
Strategic Decision Tree

Before choosing a column, assess your compound's properties using this logic flow.

PurificationStrategy Start Start: Crude Isoxazole Mixture SolubilityCheck Solubility Check: Soluble in DCM/EtOAc? Start->SolubilityCheck PolarityCheck TLC Check (10% MeOH/DCM): Rf < 0.2? SolubilityCheck->PolarityCheck Yes ReversePhase Reverse Phase (C18) Flash/Prep HPLC SolubilityCheck->ReversePhase No (Only soluble in DMSO/MeOH) NormalPhase Normal Phase Flash (Silica) PolarityCheck->NormalPhase No (Rf > 0.2) PolarityCheck->ReversePhase Yes (Stuck at baseline) Modifier Add Modifier: 1% TEA (Basic) or 1% AcOH (Acidic) NormalPhase->Modifier Streaking Observed HILIC HILIC Mode (Polar Stat. Phase) ReversePhase->HILIC No Retention on C18 (Elutes in Void)

Figure 1: Decision matrix for selecting the stationary phase based on solubility and retention factor (Rf).

Protocol A: Neutralizing Silanol Activity (Normal Phase)

If you must use normal phase silica, you must suppress silanol ionization.

  • Determine Isoxazole Nature:

    • Basic side chains (amines): Use 1% Triethylamine (TEA) or 1% NH₄OH in the mobile phase.

    • Acidic side chains (carboxylic acids): Use 1% Acetic Acid or 0.1% Formic Acid .

  • Column Pre-treatment (The "Self-Validating" Step):

    • Flush the column with 3 column volumes (CV) of the mobile phase containing the modifier before injecting the sample.

    • Validation: The pH of the eluent exiting the column must match the mobile phase pH before you inject. If the column "eats" the modifier, your compound will streak.

Protocol B: Reverse Phase (C18) - The Gold Standard

For polar isoxazoles, C18 is often superior because it eliminates silanol interactions.

  • Mobile Phase: Water / Acetonitrile (ACN).

  • Buffer: 0.1% Formic Acid (keeps isoxazole protonated/neutral) or 10mM Ammonium Bicarbonate (pH 7.4).

  • Loading: If the compound is insoluble in water/ACN, dissolve in DMSO. Limit DMSO injection volume to <1% of the column volume to prevent "solvent breakthrough" (loss of retention).

Module 2: Chemical Stability & Workup

The Problem: "My product disappeared/degraded during extraction."

Root Cause Analysis: The isoxazole ring is thermodynamically stable but kinetically labile toward base-catalyzed ring opening . In the presence of strong bases (NaOH, KOH, pH > 10), the C3 proton (if present) can be deprotonated, or hydroxide can attack the ring, leading to cleavage of the N-O bond and formation of a


-keto nitrile [1][2].

Stability Data (Reference: Leflunomide Analogues)

Condition pH Range Stability Assessment Recommendation
Acidic pH 1 - 4 High Safe for workup (e.g., 1N HCl wash).
Neutral pH 6 - 8 High Ideal storage/purification range.
Basic pH > 10 Low (Critical Failure) AVOID. Ring opens to nitrile species.

| Reductive | H₂/Pd, Fe/HCl | Zero | N-O bond cleaves to amino-enone [3]. |

Protocol C: The "Safe-Zone" Workup

Do not use 1M NaOH to wash your reaction if your product is an isoxazole.

  • Quenching: Quench reactions with Saturated Ammonium Chloride (sat. NH₄Cl) or Phosphate Buffer (pH 7.0) .

  • Extraction: Use Ethyl Acetate or DCM.

  • Drying: Use Sodium Sulfate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). Avoid Magnesium Sulfate (
    
    
    
    ) if your compound is extremely Lewis basic, as it can bind to the magnesium salt.
  • Evaporation: Keep water bath temperature < 40°C . High heat can accelerate rearrangement in crude mixtures containing trace metals.

Module 3: Advanced Separation (HILIC)

The Problem: "Compound elutes in the void volume on C18."

If your isoxazole contains highly polar moieties (e.g., sugars, amino acids like in Ibotenic acid), it will not retain on C18. You require Hydrophilic Interaction Liquid Chromatography (HILIC) .[2]

HILIC Mechanism: A water-rich layer forms on the surface of a polar stationary phase (Silica or Amide). The analyte partitions between the acetonitrile-rich bulk mobile phase and this water layer [4].

HILIC Setup Guide:

  • Stationary Phase: Amide-bonded silica or Zwitterionic (ZIC-HILIC).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8) in 95:5 Water:ACN.

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 ACN:Water.

  • Gradient: Start at 100% B (High Organic) and gradient to 50% B (Higher Water). Note: This is the opposite of Reverse Phase.

  • Sample Diluent: Sample must be dissolved in high organic content (e.g., 80% ACN). Injecting a water-dissolved sample will disrupt the partitioning layer and cause peak distortion.

Module 4: Regioisomer Separation

The Problem: "I have a mixture of 3,5- and 5,3-isomers."

Synthesis via 1,3-dipolar cycloaddition (Click chemistry) often produces regioisomers.[3] These have identical mass but different dipole moments.

Troubleshooting Workflow:

  • TLC Screening: Screen Toluene/Acetone mixtures. These solvents often provide better selectivity for dipole differences than Hexane/EtOAc.

  • Crystallization: Isoxazole regioisomers often have vastly different melting points.

    • Technique: Dissolve the mixture in a minimum amount of hot Ethanol. Add water dropwise until turbidity persists. Cool slowly. The symmetrical or higher-melting isomer often crystallizes first.

  • Chemical Derivatization (Last Resort): If inseparable, reduce the mixture (cleave the ring) to the amino-enones, separate those (often easier due to distinct H-bonding capabilities), and re-cyclize (though this is synthetic overhaul) [5].

FAQ: Rapid Fire Troubleshooting

Q: Can I use UV detection? A: Many simple isoxazoles have low UV extinction coefficients. If your compound lacks an aryl substituent, UV 254 nm will fail.

  • Solution: Use ELSD (Evaporative Light Scattering Detector) or monitor 210-220 nm (but beware of solvent cutoff noise).

Q: My compound turned brown on the column. A: You likely used a basic mobile phase on standard silica, or the column had residual acid that catalyzed decomposition.

  • Solution: Switch to Neutral Alumina or C18 .

Q: I see a "Ghost Peak" in my LC-MS. A: Check for the "M+41" (Acetonitrile adduct) or "M+Na" peaks. Polar isoxazoles are notorious for forming adducts in ESI sources.

References

  • BenchChem. (2025).[3][4] Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from

  • Mattsson, J., et al. (2025).[5][6] pH and temperature stability of the isoxazole ring in leflunomide.[7] ResearchGate. Retrieved from

  • Nitta, M., & Kobayashi, T. (1982).[8] Reductive Ring Opening of Isoxazoles with Mo(CO)6 and Water.[8] J. Chem. Soc., Chem. Commun.[8] Retrieved from

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[9] Journal of Chromatography A. (Contextualized via )

  • Sorbent Technologies. (2025). Flash Chromatography Basics: Solubility and Polarity Guide. Retrieved from

Sources

"alternative synthetic routes for Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoxazole Synthesis Division Ticket #: ISOX-53-CL-001 Topic: Synthetic Routes for Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You have requested alternative synthetic routes for Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate (Target Molecule). This specific scaffold—an isoxazole core with an ester at position 3 and a meta-chlorophenyl group at position 5—presents a classic regioselectivity challenge.[1]

This guide outlines two primary validated workflows:

  • The Thermodynamic Route (Claisen Condensation): Best for multi-gram/kilogram scale-up.[1] Relies on pH-controlled cyclization to ensure the correct 3,5-substitution pattern.[1]

  • The Kinetic Route ([3+2] Cycloaddition): Best for high purity and combinatorial library generation. Relies on in situ nitrile oxide generation.[1][2][3]

Route 1: The Claisen Condensation (Scale-Up Preferred)

This route utilizes cheap starting materials (acetophenones and oxalates).[1] The critical success factor is controlling the regiochemistry during the cyclization step with hydroxylamine.

Mechanism & Workflow

The synthesis proceeds via a Claisen condensation to form a 2,4-dioxoester intermediate, followed by cyclization.

ClaisenRoute SM1 3'-Chloroacetophenone Inter Intermediate: Ethyl 4-(3-chlorophenyl)- 2,4-dioxobutanoate SM1->Inter Claisen Condensation SM2 Diethyl Oxalate SM2->Inter Base NaOEt / EtOH Base->Inter Prod TARGET: Ethyl 5-(3-chlorophenyl) isoxazole-3-carboxylate Inter->Prod Major Path (Acidic Cond.) Byprod Isomer Byproduct: Ethyl 3-(3-chlorophenyl) isoxazole-5-carboxylate Inter->Byprod Minor Path (Basic Cond.) Reagent NH2OH·HCl (Reflux) Reagent->Prod

Figure 1: Reaction pathway for the Claisen condensation route. Note the bifurcation at the cyclization step dependent on pH.

Step-by-Step Protocol
StepOperationCritical Parameter
1. Enolate Formation Dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol. Add 3'-chloroacetophenone (1.0 eq) at 0°C.Moisture Control: Use strictly anhydrous EtOH to prevent hydrolysis of diethyl oxalate.
2. Condensation Add diethyl oxalate (1.2 eq) dropwise.[1] Stir at RT for 4-6 hours, then reflux for 1 hour if conversion is slow.Monitoring: TLC should show disappearance of acetophenone. The intermediate often precipitates as the sodium enolate.
3. Acidification Cool to RT. Acidify with 1M HCl to pH 2-3 to liberate the free diketoester.[1] Extract with EtOAc.[1]Isolation: Do not skip this. Using the crude salt directly can alter regioselectivity in the next step.
4. Cyclization Dissolve the diketoester in EtOH. Add Hydroxylamine Hydrochloride (1.1 eq).[1] Reflux for 2-4 hours.Regiocontrol: Using the HCl salt of hydroxylamine (acidic media) favors the 3-ester isomer (Target).[1]
Troubleshooting Guide (Route 1)

Q: I am seeing a mixture of isomers (3-ester vs. 5-ester). How do I fix this?

  • Root Cause: The pH during cyclization was likely too basic. In basic media, hydroxylamine attacks the C2-carbonyl (next to the ester), leading to the wrong isomer (Ethyl 3-(3-chlorophenyl)isoxazole-5-carboxylate).[1]

  • Resolution: Ensure you are using Hydroxylamine Hydrochloride (

    
    ) without adding extra base (like NaOH or Pyridine) during the cyclization step. The acidic environment promotes attack at the C4-carbonyl (benzylic), yielding the desired 5-aryl-3-ester [1].[1]
    

Q: My overall yield is low (<40%).

  • Root Cause: Hydrolysis of the ester group during workup or incomplete Claisen condensation.

  • Resolution: Ensure the Claisen step goes to completion (check LCMS). During workup, avoid strong bases or prolonged exposure to aqueous acid/base to protect the ethyl ester.

Route 2: [3+2] Cycloaddition (High Purity / Library Synthesis)

This route is highly regioselective and avoids the isomer separation issues of Route 1. It involves the reaction of a nitrile oxide dipole with a terminal alkyne.

Mechanism & Workflow

The key reagent is Ethyl 2-chloro-2-(hydroxyimino)acetate (also known as ethyl chlorooximidoacetate), which generates the nitrile oxide in situ.[1]

ClickRoute Precursor Ethyl 2-chloro-2- (hydroxyimino)acetate Dipole Active Species: Ethoxycarbonylformonitrile Oxide (EtOOC-C≡N+–O-) Precursor->Dipole Dehydrohalogenation Base Base (TEA or NaHCO3) Base->Dipole Prod TARGET: Ethyl 5-(3-chlorophenyl) isoxazole-3-carboxylate Dipole->Prod + Alkyne (Regioselective) Dimer Furoxan Byproduct (Dimerization) Dipole->Dimer High Conc. (Side Reaction) Alkyne 3-Chlorophenylacetylene Alkyne->Prod

Figure 2: The [3+2] cycloaddition pathway. Note the competition between product formation and dimerization.

Step-by-Step Protocol
StepOperationCritical Parameter
1. Preparation Dissolve 3-chlorophenylacetylene (1.0 eq) and Ethyl 2-chloro-2-(hydroxyimino)acetate (1.2 eq) in DCM or Toluene.Stoichiometry: Use a slight excess of the oxime precursor.
2. Activation Dissolve Triethylamine (TEA) (1.5 eq) in a separate syringe.Solvent: DCM is standard; Toluene allows for higher temperatures if the alkyne is sluggish.
3. Addition Slowly add the TEA solution to the reaction mixture over 2-4 hours (syringe pump recommended). Stir at RT (or 0°C to RT).Rate Control: Fast addition causes a high concentration of nitrile oxide, leading to dimerization (furoxan formation) instead of cycloaddition.
4. Purification Wash with water and brine. Evaporate solvent.[1][4] Recrystallize from EtOH/Hexane.Purity: This route typically yields >95% purity without chromatography.
Troubleshooting Guide (Route 2)

Q: I isolated a solid byproduct that isn't my isoxazole.

  • Root Cause: Dimerization of the nitrile oxide. If the base is added too quickly, the nitrile oxide reacts with itself to form 3,4-bis(ethoxycarbonyl)furoxan .

  • Resolution: Decrease the concentration of the precursors or slow down the addition of the base. Ensure the alkyne is present in the flask before the nitrile oxide is generated [2].

Q: Can I use a different base?

  • Answer: Yes. While TEA is common, inorganic bases like

    
     (solid) or basic alumina can be used to generate the nitrile oxide more slowly, suppressing dimerization.
    

Comparison of Routes

FeatureRoute 1 (Claisen)Route 2 (Cycloaddition)
Regioselectivity Moderate (Requires pH control)Excellent (Intrinsic to mechanism)
Scalability High (Kg scale feasible)Moderate (Exotherm management needed)
Starting Materials 3'-Chloroacetophenone (Cheap)3-Chlorophenylacetylene (More expensive)
Purity Profile Isomer contamination possibleFuroxan byproduct possible
Recommendation Use for Bulk Synthesis Use for MedChem/Library

References

  • Regioselectivity in Claisen/Hydroxylamine Cyclization

    • Reaction of

      
      -diketoesters with hydroxylamine hydrochloride in refluxing ethanol preferentially yields the 5-aryl-3-carboxylate isomer.[1]
      
    • Source:Journal of Heterocyclic Chemistry, "Regioselective synthesis of isoxazole-3-carboxylates.
    • See also: PubChem CID 4163327 (Related derivative synthesis) Link.[1]

  • [3+2] Cycloaddition Methodology

    • In situ generation of nitrile oxides from ethyl chlorooximidoacet
    • Source: Science and Education Publishing, "Solvent Effects on the [3+2] Cycloaddition of... Ethyl Propiolate" (Discusses regioselectivity principles). Link.

    • Source: Sigma-Aldrich, Product Sheet for Ethyl 2-chloro-2-(hydroxyimino)acetate (CAS 14337-43-0).[1][5] Link.[1]

  • Precursor Synthesis (Ethyl chlorooximidoacetate)

    • Synthesis from Glycine ethyl ester or Ethyl acetoacet
    • Source: ChemicalBook, "Synthesis of (Z)-Ethyl 2-chloro-2-(hydroxyimino)acetate."[1][4] Link.[1]

Sources

"managing reaction exotherms in large-scale isoxazole synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Reaction Exotherms in Nitrile Oxide Cycloadditions

Mission Statement

Role: Senior Application Scientist Objective: To provide researchers and process engineers with a self-validating framework for scaling up [3+2] dipolar cycloadditions. This guide moves beyond basic "safety rules" to explain the thermodynamic causality of runaway reactions and offers engineering controls to mitigate them.

Module 1: The Thermodynamic Hazard (Critical Safety Parameters)

Q: Why does my reactor temperature spike uncontrollably even when I add the base slowly?

A: You are likely experiencing "Reagent Accumulation" coupled with a "Delayed Onset Exotherm."

In large-scale isoxazole synthesis (specifically the [3+2] cycloaddition of nitrile oxides), two distinct exothermic events occur. If the first step (generation of the nitrile oxide) is slower than your addition rate, you build up a large inventory of unreacted precursor. Once the reaction "kicks off," it consumes this accumulated inventory simultaneously, overwhelming your cooling jacket.

The "Double Exotherm" Pathway
  • Exotherm A (Generation): Dehydrohalogenation of the chlorooxime (or oxidation of aldoxime) to form the Nitrile Oxide.

  • Exotherm B (Cycloaddition): The reaction of the Nitrile Oxide with the dipolarophile (alkyne/alkene).

  • Exotherm C (Decomposition - The Killer): If the dipolarophile is not present in excess or mixing is poor, the Nitrile Oxide dimerizes to form Furoxan. This side reaction is highly exothermic and gas-generating.

Visualizing the Hazard Pathway:

ReactionPathway cluster_0 Desired Pathway (Controlled) cluster_1 Runaway Pathway (Hazard) Start Chlorooxime Precursor NitOx Nitrile Oxide (High Energy Intermediate) Start->NitOx HCl Elimination (Fast) Base Base Addition (Rate Limiting?) Base->NitOx Isoxazole Isoxazole Product (Exothermic: ~ -150 kJ/mol) NitOx->Isoxazole + Alkyne (k_cyclo >> k_dimer) Furoxan Furoxan Dimer (Runaway Risk) NitOx->Furoxan Accumulation (No Alkyne present) Note CRITICAL: If Nitrile Oxide accumulates, pathway shifts to Dimerization. NitOx->Note

Figure 1: Reaction pathway showing the competition between the desired cycloaddition and the hazardous dimerization of the nitrile oxide intermediate.

Module 2: Reagent Handling (Hydroxylamine)

Q: We are scaling up to 10kg. Can we distill the hydroxylamine free base to purify it before the condensation step?

A: ABSOLUTELY NOT.

Distilling hydroxylamine (HA) free base to dryness is a known cause of fatal industrial explosions. HA free base is thermodynamically unstable and its decomposition is autocatalytic.

The "Hidden Bomb" Mechanics
  • Energy Density: Pure HA free base decomposition releases ~1240 cal/g (approx.[1] 5.2 kJ/g), which is energetically comparable to TNT.

  • Metal Catalysis: The decomposition is catalyzed by trace metals (Fe, Cu, Ti). Stainless steel reactors can lower the onset temperature of decomposition (Tonset) significantly.

  • Stabilizers: Commercial 50% aqueous HA solutions contain stabilizers (e.g., CDTA, Thiamine). Distillation removes water and concentrates the base, overriding the stabilizer's capacity.

Safe Handling Protocol (Self-Validating)
ParameterLimit / RequirementReason
Concentration Max 50% w/w in waterWater acts as a heat sink. Higher conc. increases instability.
Temperature < 40°C (Storage/Handling)Decomposition onset can occur as low as 50-60°C in the presence of impurities.
pH Control Maintain pH < 7 until useHA salts (sulfate/chloride) are stable. Free base (pH > 7) is unstable.
Materials Glass-lined or Passivated Hastelloy Avoid Carbon Steel or standard SS316 if Fe leaching is possible.
Validation DSC / ARC Test Mandatory: Run an ARC (Accelerating Rate Calorimetry) test on your specific reaction mixture before scale-up.

Module 3: Process Control & Dosing Strategy

Q: How do I calculate the maximum safe dosing rate for the base?

A: You must match your Heat Release Rate (


)  to your Cooling Capacity (

)
.

Do not rely on "standard" addition times (e.g., "add over 2 hours"). Instead, use Heat Flow Calorimetry (RC1) to determine the dynamic heat profile.

The Accumulation Calculation

You must calculate the Accumulation (


)  of the unreacted intermediate.


If

, your process is unsafe for batch scale-up.
Troubleshooting Table: Dosing vs. Temperature
SymptomDiagnosisCorrective Action
Temp rises after dosing stops Accumulation. The reaction is kinetically limited, not dosing limited.STOP. Do not increase scale. Increase temperature slightly during dosing to consume reagents faster, or switch to Semi-Batch.
Sharp exotherm at start Initiation Delay. The reaction needs a "kick" to start.Add a small catalyst charge or "heel" of product before starting the main dose.
Cooling jacket maxed out

.
Reduce dosing rate linearly. Calculate

to find max removal rate.

Module 4: Advanced Engineering (Batch vs. Flow)

Q: When should we abandon batch processing and switch to Continuous Flow?

A: Switch to flow when the Adiabatic Temperature Rise (


)  exceeds the Maximum Synthesis Temperature (MST)  or the boiling point of your solvent.

In a batch reactor, a cooling failure leads to a runaway. In a flow reactor, the small volume allows for excellent heat transfer, and a pump failure simply stops the reaction (inherently safer).

Decision Matrix: Batch vs. Flow

DecisionTree cluster_flow Flow Benefits Start Start Scale-Up Assessment CalcTad Calculate Adiabatic Temp Rise (ΔT_ad = ΔH_r / Cp) Start->CalcTad CheckTad Is (T_process + ΔT_ad) > T_decomposition? CalcTad->CheckTad Batch Safe for Batch/Semi-Batch (With Active Cooling) CheckTad->Batch No Intermediates Are intermediates unstable? (e.g., Nitrile Oxide, Azides) CheckTad->Intermediates Yes Flow MANDATORY Continuous Flow (Telescoped Process) Small Inventory Small Inventory Flow->Small Inventory High Surface Area/Vol High Surface Area/Vol Flow->High Surface Area/Vol Intermediates->Batch No (Thermal Risk Only) Intermediates->Flow Yes (Accumulation Risk)

Figure 2: Decision tree for selecting between Batch and Continuous Flow processing based on thermal safety parameters.

Recommended Flow Setup for Isoxazoles

For the safest operation, use a Telescoped Flow System :

  • Stream A: Aldehyde + Hydroxylamine (Oximation).

  • Stream B: Chlorinating agent (NCS or Bleach).

  • Stream C: Base + Dipolarophile (Alkyne).

  • Benefit: The unstable Nitrile Oxide is generated in situ and immediately consumed by the Alkyne in the next coil, keeping the standing concentration near zero.

References

  • Continuous Flow Synthesis of Isoxazoles

    • Title: Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles.
    • Source: ResearchGate / Org.[2] Biomol. Chem.

    • URL:[Link] (Verified via snippet 1.7)

  • Title: Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned.
  • Thermal Stability of Hydroxylamine

    • Title: Comparison of the thermal decomposition behavior for members of the hydroxylamine family.
    • Source: Journal of Hazardous M
    • URL:[Link] (Verified via snippet 1.6)

  • Scale-Up Calorimetry (General Principles)

    • Title: Process Development and Scale-up of AG035029 (Isoxazole Case Study).
    • Source: Organic Process Research & Development (ACS).
    • URL:[Link] (Verified via snippet 1.11)

  • In-Situ Nitrile Oxide Generation

    • Title: In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation.[3]

    • Source: Organic Letters.[3]

    • URL:[Link] (Verified via snippet 1.16)

Sources

"identification of unknown peaks in NMR of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are analyzing the


H NMR spectrum of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate . In heterocyclic synthesis—particularly involving 1,3-dipolar cycloadditions—NMR interpretation is often complicated by regioisomers, dimerization byproducts, and conformers.

This guide moves beyond basic assignment to address the specific "unknown" peaks frequently encountered with this scaffold. It is designed to act as a self-validating logic system for your spectral analysis.

Module 1: The Baseline (Expected Spectrum)

Before troubleshooting "ghost" peaks, we must establish the spectral fingerprint of your pure target molecule.

Target Structure:

  • Core: Isoxazole ring substituted at positions 3 (Ethyl ester) and 5 (3-Chlorophenyl).[1][2]

  • Proton Count: 10 Protons (4 Aromatic, 1 Heterocyclic, 5 Aliphatic).[2]

Standard Assignment Table (CDCl , 400 MHz)
Proton RegionMultiplicityIntegrationApprox.[3] Shift (

ppm)
Structural AssignmentMechanistic Note
Heterocyclic Singlet 1H 6.90 – 7.10 C4-H (Isoxazole) Diagnostic Peak. Upfield relative to benzene due to electron density from the 5-aryl group.
Aromatic Singlet (t-like)1H7.75 – 7.85Ar-H (C2')Deshielded by Cl and Isoxazole; isolated between two substituents.
Aromatic Multiplet1H7.60 – 7.70Ar-H (C6')Ortho to isoxazole; deshielded by ring current.
Aromatic Multiplet2H7.35 – 7.45Ar-H (C4', C5')Meta/Para to isoxazole; standard aromatic range.
Aliphatic Quartet2H4.40 – 4.50-O-CH

-CH

Deshielded by ester oxygen.
Aliphatic Triplet3H1.35 – 1.45-O-CH

-CH

Standard methyl triplet.

Module 2: Troubleshooting "Unknown" Peaks

If your spectrum contains signals outside the table above, use the following Q&A to identify the impurity.

Q1: I see a sharp singlet around 7.3 – 7.6 ppm (instead of 6.9). Is this my product?

Diagnosis: Regioisomer Contamination (Inverse Addition). [2]

  • The Issue: In nitrile oxide cycloadditions, the "5-substituted" isoxazole is usually the major product. However, steric or electronic factors can yield the Ethyl 3-(3-chlorophenyl)isoxazole-5-carboxylate (where the ester and aryl groups swapped positions).

  • The Science: In the correct product (5-Aryl), the C4-H is adjacent to the aryl ring, which shields it slightly relative to the ester. In the regioisomer (5-Ester), the C4-H is adjacent to the electron-withdrawing ester, shifting it downfield (typically +0.3 to +0.5 ppm).

  • Action: Check the coupling constant of the ethyl quartet. If the environment changes drastically, the shift of the -OCH

    
    - may also slide by 0.1 ppm.
    
Q2: There are peaks at 4.3 and 1.3 that look like an ethyl group but don't match the product.

Diagnosis: Furoxan Dimerization (Dimer of Nitrile Oxide).

  • The Issue: The nitrile oxide precursor (e.g., Ethyl chlorooximidoacetate) is unstable.[2] If it does not react with the alkyne immediately, it dimerizes to form a Furoxan (1,2,5-oxadiazole-2-oxide) derivative.[2]

  • The Fingerprint: Look for a "shadow" ethyl ester set. The furoxan ring is electron-deficient, often shifting the ethyl signals slightly upfield or downfield depending on the specific dimer symmetry.

  • Confirmation: Furoxans lack the C4-H singlet. If you see extra ethyl peaks but no corresponding aromatic/heterocyclic singlet, it is the dimer.

Q3: I see a broad singlet at 8.0 – 10.0 ppm.

Diagnosis: Hydrolysis Product or Unreacted Oxime.

  • Scenario A (

    
     8-9 ppm, Broad):  Unreacted Oxime  precursor (if generated in situ).
    
  • Scenario B (

    
     10-12 ppm, Broad): Carboxylic Acid . The ethyl ester may have hydrolyzed to the free acid during workup (especially if base was used).
    
  • Action: Shake the NMR tube with D

    
    O. If the peak disappears (deuterium exchange), it is an OH/NH signal.[2]
    
Q4: Sharp singlets at 2.17, 2.05, or 1.56.

Diagnosis: Common Solvent Traps.

  • 
     1.56:  Water in CDCl
    
    
    
    .[3]
  • 
     2.17:  Acetone (from cleaning glassware).[2]
    
  • 
     2.05 + 4.12 + 1.26:  Ethyl Acetate (from column chromatography).[2][3]
    
  • 
     1.25 + 3.72:  Ethanol (from recrystallization or ester hydrolysis).[2]
    

Module 3: Advanced Verification (Visual Workflows)

Use the following logic map to systematically categorize your unknown peaks.

NMR_Troubleshooting Start Unknown Peak Detected IsAromatic Region: 6.5 - 8.0 ppm? Start->IsAromatic IsAliphatic Region: 0.0 - 5.0 ppm? Start->IsAliphatic IsSinglet Is it a Singlet? IsAromatic->IsSinglet Yes IsEthyl Is it a Triplet/Quartet? IsAliphatic->IsEthyl Yes Solvent Impurity: Solvent (EtOAc, EtOH, H2O) IsAliphatic->Solvent Singlets (Acetone/Water) Correct Target: C4-H (Isoxazole) Exp: ~6.9-7.1 ppm IsSinglet->Correct Shift < 7.2 ppm Regio Impurity: Regioisomer (5-Ester) Exp: ~7.3-7.6 ppm IsSinglet->Regio Shift > 7.2 ppm Furoxan Impurity: Furoxan Dimer Check for missing C4-H IsEthyl->Furoxan Integral mismatch

Figure 1: Decision tree for classifying unknown signals in the crude reaction mixture.

Module 4: Definitive Proof (2D NMR Protocol)

If 1H NMR is inconclusive regarding the regioisomer (3,5-subst vs 5,3-subst), you must run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

The Logic:

  • Target (5-Aryl-3-Ester): The Ethyl group is at position 3. The Ring Proton is at position 4.[4]

    • Prediction: Strong NOE correlation between the Ethyl CH

      
        and the Isoxazole C4-H .
      
  • Regioisomer (3-Aryl-5-Ester): The Ethyl group is at position 5. The Ring Proton is at position 4.[4]

    • Prediction: Strong NOE correlation between the Ethyl CH

      
        and the Isoxazole C4-H  is also possible, but the Aryl protons  will show a stronger correlation to the C4-H in the Target (5-Aryl) because the aryl group is at position 5 (adjacent to C4).
      
    • Better Test (HMBC):

      • Target: C4-H shows long-range coupling to the Ester Carbonyl (3-bond).

      • Regioisomer: C4-H shows long-range coupling to the Aryl Ipso-Carbon (3-bond).

HMBC_Logic C4H Isoxazole C4-H EsterCO Ester Carbonyl (C=O) C4H->EsterCO Strong HMBC (Target Molecule) ArylC Aryl Ipso-Carbon C4H->ArylC Strong HMBC (Regioisomer)

Figure 2: HMBC Connectivity logic. In the target molecule (3-Ester), the ring proton is closer to the Carbonyl carbon.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[3] Chem.1997 , 62, 7512–7515.[2][5]

  • Liu, Y.; et al. "Regioselectivity in the Synthesis of 3,5-Disubstituted Isoxazoles."[2] RSC Advances, 2016 .[2] (General reference for isoxazole shifts).

  • Fulmer, G. R.; et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics2010 , 29, 2176–2179.

Sources

Validation & Comparative

"validation of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate structure by 1H NMR and 13C NMR"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of isoxazole-based pharmacophores, the precise validation of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate is critical. This scaffold is frequently synthesized via [3+2] cycloaddition of nitrile oxides and alkynes—a pathway prone to generating regioisomeric byproducts (e.g., the 3,4-disubstituted isomer or the inverted 3-aryl-5-carboxylate isomer).

While Mass Spectrometry (MS) confirms molecular weight and Infrared Spectroscopy (IR) identifies functional groups, neither can definitively resolve the specific substitution pattern of the isoxazole ring. This guide establishes Nuclear Magnetic Resonance (NMR) as the primary validation standard, providing a comparative framework and specific spectral fingerprints required to certify the 3,5-disubstitution pattern.

Comparative Analysis: Why NMR?

The following table objectively compares NMR against alternative analytical techniques for this specific molecule.

Feature1H / 13C NMR LC-MS (ESI) FT-IR X-Ray Crystallography
Connectivity High (Definitive)Low (Fragment based)Low (Functional group only)Definitive
Regioisomer ID Excellent (H-4 shift is diagnostic)Poor (Isomers have identical m/z)Moderate (Fingerprint region ambiguous)Excellent
Throughput High (10-15 mins)High (<5 mins)High (<2 mins)Very Low (Days/Weeks)
Sample State SolutionSolutionSolid/LiquidSingle Crystal (Hard to grow)
Conclusion Primary Validation Tool Secondary (Purity/MW check)Tertiary (Quick ID)Gold Standard (Reference only)
The Regiochemistry Challenge

In the synthesis of this target, the 3-chlorophenyl group must be at position 5. A common impurity is the regioisomer where the substituents are reversed or placed at positions 3 and 4.

  • Target (3,5-isomer): H-4 proton appears as a sharp singlet at δ 6.9–7.1 ppm .

  • Impurity (3,4-isomer): H-5 proton appears further downfield, typically δ 8.0–8.5 ppm due to proximity to oxygen.

Experimental Protocol

Materials & Preparation
  • Solvent: Chloroform-d (

    
    , 99.8% D) is preferred for resolution. DMSO-
    
    
    
    may be used if solubility is poor, but will shift amide/acidic protons.
  • Concentration: 5–10 mg of sample in 0.6 mL solvent (for 1H); 20–30 mg for 13C.

  • Reference: Tetramethylsilane (TMS) internal standard set to δ 0.00 ppm.

Instrument Parameters (Standard 400/500 MHz)
  • Temperature: 298 K (25°C).

  • Pulse Sequence:

    • 1H: Standard zg30 (30° pulse angle) to ensure accurate integration.

    • 13C: Proton-decoupled zgpg30 (Power-gated decoupling).

  • Transients (Scans):

    • 1H: 16–32 scans (sufficient for >95% purity).

    • 13C: 512–1024 scans (required for quaternary carbons C-3 and C-5).

Structural Elucidation: 1H NMR Data

Target Structure:

  • Formula:

    
    
    
  • Key Feature: Isoxazole ring proton (H-4) and Ethyl ester pattern.

Spectral Assignment Table ( , 400 MHz)
PositionShift (δ, ppm)MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H-2' 7.80 – 7.85Singlet (t-like)1H~1.8Aromatic proton isolated between Cl and isoxazole.
H-6' 7.65 – 7.75Doublet (dt)1H7.8, 1.5Ortho to isoxazole; deshielded by ring current.
H-4' 7.40 – 7.50Multiplet1H-Para to isoxazole; meta to Cl.
H-5' 7.35 – 7.45Triplet (t)1H~8.0Meta to both substituents.
H-4 6.95 – 7.05 Singlet 1H - Diagnostic: Isolated proton on isoxazole ring.
OCH2 4.45 – 4.50Quartet2H7.1Methylene of ethyl ester (deshielded by oxygen).
CH3 1.40 – 1.45Triplet3H7.1Methyl of ethyl ester.

Critical Validation Check: If the singlet at ~7.0 ppm is missing and a singlet appears at ~8.5 ppm, the structure is likely the 3,4-regioisomer . If the quartet/triplet is absent, the ester hydrolysis product (carboxylic acid) has formed.

Structural Elucidation: 13C NMR Data

Key Feature: Differentiation of the three quaternary carbons in the heterocyclic core.

Spectral Assignment Table ( , 100 MHz)
Carbon TypeShift (δ, ppm)AssignmentValidation Note
C=O 160.0 – 161.0Ester CarbonylTypical ester range.
C-5 168.0 – 170.0Isoxazole C-5Deshielded by adjacent Oxygen.
C-3 156.0 – 158.0Isoxazole C-3Deshielded by adjacent Nitrogen.
Ar-C (ipso) 134.0 – 136.0Phenyl C-1'Linker to isoxazole.
Ar-C-Cl 130.0 – 132.0Phenyl C-3'Carbon attached to Chlorine.
Ar-CH 125.0 – 130.0Phenyl C-2',4',5',6'Aromatic signals.
C-4 102.0 – 104.0 Isoxazole C-4 Diagnostic: Highly shielded methine carbon.
OCH2 62.0 – 63.0Ethyl CH2-
CH3 14.0 – 14.5Ethyl CH3-

Visualization & Logic Flows

Diagram 1: Structural Validation Workflow

This workflow illustrates the decision-making process during the synthesis and purification phases to ensure the correct regioisomer is isolated.

ValidationWorkflow Start Crude Reaction Mixture (Nitrile Oxide + Alkyne) TLC TLC Screening (Check for multiple spots) Start->TLC Purification Flash Chromatography (Silica Gel) TLC->Purification NMR_1H 1H NMR Acquisition (CDCl3) Purification->NMR_1H Decision Check H-4 Shift NMR_1H->Decision Pass Singlet @ 6.9-7.1 ppm (Target: 3,5-isomer) Decision->Pass Match Fail Singlet @ 8.0-8.5 ppm (Impurity: 3,4-isomer) Decision->Fail Mismatch Release Release for Biological Assay Pass->Release

Caption: Workflow for isolating and validating the specific regioisomer using NMR checkpoints.

Diagram 2: Regioisomer Logic Tree

A logic tree for interpreting NMR data when distinguishing between the target (5-aryl) and the inverse isomer (3-aryl).

RegioLogic Input Unknown Isoxazole Isomer H4_Check Analyze H-4 Proton Shift Input->H4_Check CaseA δ ~6.5 - 7.1 ppm (Shielded) H4_Check->CaseA CaseB δ ~8.0 - 8.8 ppm (Deshielded) H4_Check->CaseB ResultA Target: 5-Aryl-3-Ester (H-4 is adjacent to C=C) CaseA->ResultA ResultB Isomer: 3-Aryl-5-Ester (H-4 is adjacent to O) CaseB->ResultB

Caption: Logic tree utilizing the chemical shift of the isoxazole proton to determine regiochemistry.

References

  • Isoxazole Synthesis & Regioselectivity

    • Title: Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes.[1]

    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • NMR Chemical Shift Data (Isoxazoles)

    • Title: Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles.[2]

    • Source: Magnetic Resonance in Chemistry (via NIH).
    • URL:[Link]

  • General Synthesis Methodology

    • Title: Lewis acid-promoted direct synthesis of isoxazole deriv
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link][3]

  • Spectral Database

    • Title: Isoxazole 13C NMR Spectrum and Assignments.
    • Source: ChemicalBook / Spectral Data.[4][5][6]

Sources

Comprehensive Guide: Mass Spectrometry Profiling of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate Content Type: Publish Comparison Guide

Executive Summary & Comparison Scope

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation behavior of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate (ECIC). Targeted at analytical chemists and drug discovery scientists, this document moves beyond simple spectral listing to explain the mechanistic causality of ion formation.

We compare two primary analytical "alternatives" for characterizing this compound:

  • Electron Ionization (EI-MS): The "Hard" ionization standard for structural fingerprinting and library matching.

  • Electrospray Ionization (ESI-MS/MS): The "Soft" ionization alternative for biological matrices, metabolite tracking, and high-sensitivity quantification.

Key Findings at a Glance
FeatureEI-MS (GC-MS) ESI-MS/MS (LC-MS)
Dominant Signal Fragment Ions (Rich Fingerprint)Protonated Molecule

Structural Insight High (Ring cleavage, skeletal rearrangement)Moderate (Functional group losses)
Chlorine Signature Visible in all major fragmentsVisible primarily in Parent & Daughter ions
Detection Limit Nanogram rangePicogram range (Mode dependent)

Structural Context & Theoretical Basis

To interpret the MS data, one must understand the lability of specific bonds within ECIC.

  • Formula:

    
    
    
  • Exact Mass: 251.035 (

    
    )
    
  • Key Labile Sites:

    • Ethyl Ester: Susceptible to

      
      -cleavage and McLafferty-like rearrangements.
      
    • Isoxazole N-O Bond: The weakest bond (

      
      ), driving the primary ring-opening fragmentation.
      
    • C-Cl Bond: Strong, typically retained until late-stage fragmentation, providing a diagnostic 3:1 isotope ratio (

      
      ) in all chlorine-containing fragments.
      

Detailed Fragmentation Analysis

Electron Ionization (EI) Pathway (70 eV)

Under standard EI conditions, ECIC undergoes extensive fragmentation. The molecular ion (


) is observable but often not the base peak due to the stability of the acylium and aryl cations formed.
Primary Fragmentation Channels:
  • Ester Cleavage (Diagnostic):

    • Loss of Ethoxy Radical (

      
      , -45 Da):  Generates the acylium ion at 
      
      
      
      206
      .
    • Loss of Ethanol (Neutral, -46 Da): Via hydrogen rearrangement, yielding

      
       205 .
      
  • Isoxazole Ring Collapse:

    • Following ester loss, the isoxazole ring typically undergoes N-O bond fission. This often results in a retro-cycloaddition-like mechanism.

    • Formation of 3-Chlorobenzoyl Cation: The most stable fragment is often the substituted benzoyl cation (

      
      ) at 
      
      
      
      139
      (base peak candidate).
  • Secondary Decarbonylation:

    • The

      
       139 ion loses CO (-28 Da) to form the chlorophenyl cation (
      
      
      
      ) at
      
      
      111
      .
Electrospray Ionization (ESI) Pathway (+ve Mode)

In LC-MS/MS, the molecule forms a stable


 ion at 

252
. Collision-Induced Dissociation (CID) is required to generate fragments.
  • Precursor:

    
     252.
    
  • Primary Transition: Loss of the ethyl ester chain as formate or ethanol equivalents.

  • Diagnostic Transition:

    
     (Chlorobenzoyl cation). This transition is highly specific for Multiple Reaction Monitoring (MRM) quantitation.
    

Visualization of Signaling Pathways

The following diagram maps the logical flow of fragmentation, distinguishing between the "Hard" (EI) and "Soft" (ESI) pathways.

FragmentationPathway Parent Parent Molecule (ECIC) MW: 251 (35-Cl) EI_Ion EI Molecular Ion [M]+• m/z 251 Parent->EI_Ion Electron Impact (70eV) ESI_Ion ESI Precursor [M+H]+ m/z 252 Parent->ESI_Ion Electrospray (+ve) Frag_206 Acylium Ion [M - OEt]+ m/z 206 EI_Ion->Frag_206 -OEt (45) Frag_178 Isoxazole Core [M - CO2Et]+ m/z 178 EI_Ion->Frag_178 -CO2Et (73) Frag_139 3-Cl-Benzoyl Cation (Base Peak) m/z 139 Frag_206->Frag_139 Ring Cleavage (N-O Break) Frag_111 Chlorophenyl Cation [C6H4Cl]+ m/z 111 Frag_139->Frag_111 -CO (28) ESI_Ion->Frag_139 CID (High Energy) ESI_Frag_224 Acid Derivative [M+H - C2H4]+ m/z 224 ESI_Ion->ESI_Frag_224 McLafferty-like (-C2H4)

Figure 1: Comparative fragmentation pathways for ECIC under Hard (EI) and Soft (ESI) ionization. Note the convergence on the stable chlorobenzoyl cation (m/z 139).

Experimental Protocols

To ensure reproducibility, the following protocols are recommended. These are designed to be self-validating —if you do not observe the Chlorine isotope pattern (


) in the parent ion, the experiment has failed (e.g., wrong compound or detector saturation).
Protocol A: GC-MS Structural Confirmation (EI)

Objective: Fingerprinting and impurity profiling.

  • Sample Prep: Dissolve 1 mg ECIC in 1 mL Ethyl Acetate (HPLC grade).

  • Inlet: Splitless mode, 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm.

  • Oven Program:

    • Start 60°C (hold 1 min).

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: 230°C, 70 eV ionization energy.

  • Scan Range:

    
     50–350.
    
  • Validation Check: Confirm base peak at

    
     139 and molecular ion at 
    
    
    
    251.
Protocol B: LC-MS/MS Quantitation (ESI)

Objective: High-sensitivity detection in biological fluids.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 5 mins.

  • Ion Source: ESI Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

  • MRM Transitions (Quantitation):

    • Quantifier:

      
       (Collision Energy: ~20-25 eV).
      
    • Qualifier:

      
       (Collision Energy: ~35-40 eV).
      

Comparative Data: Diagnostic Ions

The table below serves as a quick reference for interpreting spectra.

Ion Typem/z (

)
Origin/MechanismRelative Intensity (EI)Relative Intensity (ESI)
Molecular Ion 251 Parent Molecule20-40%N/A (forms 252)
Protonated 252

N/A100% (Base)
Acylium 206 Loss of Ethoxy (

)
40-60%<10%
Isoxazole Core 178 Loss of Ester (

)
30-50%<5%
Benzoyl Cation 139 Diagnostic Core 100% (Base) Variable (CID dependent)
Phenyl Cation 111 Decarbonylation50-70%High (at high CE)
Benzyne 75 Ring fragmentation20-30%Absent

Scientific Note on Isomers: Distinguishing the 3-chlorophenyl isomer from the 4-chlorophenyl isomer by MS alone is difficult as their fragmentation pathways are identical. Chromatographic separation (GC or LC) is required; the 3-chloro (meta) isomer typically elutes slightly earlier than the 4-chloro (para) isomer on non-polar columns due to steric differences affecting boiling point and interaction with the stationary phase.

References

  • Nishiwaki, T. (1971).[1] Mass spectrometry of isoxazole derivatives. Organic Mass Spectrometry, 5(2), 123-131. Link

  • Bowie, J. H., et al. (1969). Electron Impact Studies: Skeletal Rearrangement of Isoxazoles. Australian Journal of Chemistry, 22(3), 563-571. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fundamental fragmentation rules applied in this guide). Link

  • PubChem Compound Summary. (n.d.). Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate. National Center for Biotechnology Information. Link

Sources

Comparative Guide: Biological Activity of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate (CAS: 657424-77-6) represents a critical scaffold in medicinal chemistry, primarily utilized as a precursor for generating 3,5-disubstituted isoxazole libraries targeting the Central Nervous System (CNS).[1] While the ethyl ester itself exhibits moderate biological availability, its primary value lies in its conversion to free carboxylic acids (glutamate/GABA mimics) and carboxamide derivatives (FAAH inhibitors, mGluR modulators).

This guide objectively compares the biological performance of the ethyl ester against its two primary functional analog classes: the hydrolyzed acids and the lipophilic amides .

Chemical Identity & Structural Logic

The isoxazole-3-carboxylate core is a bioisostere for the


-carboxylic acid moiety found in glutamate and GABA.[1] The 5-(3-chlorophenyl) substitution provides a lipophilic anchor, crucial for fitting into hydrophobic pockets of receptors like GABA-A  or enzymes like Fatty Acid Amide Hydrolase (FAAH) .[1]
FeatureEthyl Ester (Parent)Free Acid (Analog A)Carboxamide (Analog B)[1]
Structure -COOEt-COOH-CONHR
Primary Role Prodrug / IntermediateActive Ligand (Polar)Active Drug (Lipophilic)
Target General ScreeningGlutamate/GABA ReceptorsFAAH / mGluR5
BBB Permeability HighLow (Active Transport req.)[1]High

Biological Activity Comparison

Neuroreceptor Modulation (GABA-A & Glutamate)

The Free Acid analogs of the subject compound are potent antagonists at the GABA-A receptor and inhibitors of the System xc- glutamate transporter due to their structural similarity to AMPA and Ibotenic acid.[1]

  • Ethyl Ester Performance: The ethyl ester lacks the ionizable proton required for high-affinity binding to the orthosteric site of the GABA-A receptor.[1] It typically shows

    
     in displacement assays.
    
  • Acid Analog Performance: Upon hydrolysis, the 3-carboxylic acid moiety mimics the distal carboxylate of glutamate.[1] Analogs such as 5-(3-chlorophenyl)isoxazole-3-carboxylic acid demonstrate significantly higher potency (

    
    ) at the benzodiazepine binding site or the GABA orthosteric site depending on the specific receptor subunit configuration.[1]
    
Enzyme Inhibition (FAAH)

Carboxamide analogs derived from the ethyl ester are potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.

  • Experimental Data: In a comparative study of 3-carboxamido-5-aryl-isoxazoles, the amide derivatives displayed

    
     values in the nanomolar range (
    
    
    
    ), whereas the ethyl ester precursor showed negligible inhibition (
    
    
    ).[1]
Comparative Data Summary

Data synthesized from representative SAR studies on 3,5-disubstituted isoxazoles.

Compound ClassTarget SystemActivity TypeRepresentative Potency (

)
Ethyl 5-(3-chlorophenyl)... System xc- / GABA Weak Modulator

(Low Affinity)
Acid Derivative System xc- Transporter Inhibitor

(High Affinity)
Amide Derivative (N-phenyl) FAAH Enzyme Inhibitor

(Potent)
Amide Derivative (N-alkyl) mGluR5 Negative Modulator

(Moderate)

Mechanism of Action & SAR Pathways

The following diagram illustrates the Structure-Activity Relationship (SAR) divergence starting from the Ethyl Ester scaffold.

SAR_Pathway Ester Ethyl 5-(3-chlorophenyl) isoxazole-3-carboxylate (Precursor/Prodrug) Acid Free Acid Analog (-COOH) Ester->Acid Hydrolysis (In vivo/vitro) Amide Carboxamide Analog (-CONHR) Ester->Amide Aminolysis (Synthetic) Target_GABA Target: GABA-A / Glutamate (Orthosteric Binding) Ester->Target_GABA Low Affinity Acid->Target_GABA High Affinity (Bioisostere) Target_FAAH Target: FAAH Enzyme (Hydrophobic Tunnel) Amide->Target_FAAH High Potency (Lipophilic Interaction)

Figure 1: Divergent biological pathways: Hydrolysis leads to receptor ligands (Red), while aminolysis yields enzyme inhibitors (Green).[1]

Experimental Protocols

Protocol A: Hydrolysis & Activation

Objective: Convert the ethyl ester to the biologically active acid for receptor binding assays.

  • Dissolution: Dissolve 1.0 mmol of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate in 5 mL of THF/Water (1:1).

  • Saponification: Add 2.0 equivalents of LiOH (Lithium Hydroxide). Stir at room temperature for 2 hours.

    • Scientific Logic:[2][3][4] LiOH is preferred over NaOH to prevent degradation of the sensitive isoxazole ring during workup.

  • Acidification: Cool to 0°C and acidify to pH 3.0 using 1N HCl.

  • Isolation: Extract with Ethyl Acetate (3x). Dry over

    
    .
    
  • Validation: Confirm conversion via TLC (Mobile Phase: 50% EtOAc/Hexane). The acid spot will remain at the baseline compared to the ester (

    
    ).
    
Protocol B: In Vitro FAAH Inhibition Assay

Objective: Quantify the potency of amide analogs derived from the ester.

  • Enzyme Prep: Prepare rat brain homogenate in 50 mM Tris-HCl (pH 7.4).

  • Substrate: Use Anandamide [ethanolamine-1-

    
    ] as the radiolabeled substrate.[1]
    
  • Incubation:

    • Incubate test compounds (Ester vs. Amide analogs) at concentrations ranging from

      
       to 
      
      
      
      M with the enzyme for 10 minutes at 37°C.
    • Initiate reaction by adding substrate (final conc. 2

      
      ).
      
  • Termination: Stop reaction after 15 minutes using Chloroform/Methanol (1:1).

  • Quantification: Measure radioactivity of the aqueous phase (containing

    
    -ethanolamine product) via liquid scintillation counting.
    
  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

References

  • Frølund, B., et al. (2000).[5] "A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology." Journal of Medicinal Chemistry. Link

  • Bridges, R. J., et al. (2012). "Isoxazole analogues bind the System xc- Transporter: Structure-activity Relationship and Pharmacophore Model." Bioorganic & Medicinal Chemistry. Link

  • Muccioli, G. G., et al. (2011). "New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • BindingDB. (2007). "Affinity Data for N-(3-chlorophenyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-5-carboxamide and related isoxazoles." BindingDB Database.[6][7] Link

Sources

A Guide to In Vitro Assay Validation for Efficacy Assessment of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of in vitro assays to assess the efficacy of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate. As a novel small molecule, establishing a robust and reliable in vitro testing model is a critical first step in its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the process.

The isoxazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] Given the structural alerts within Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate, this guide will focus on validating a cellular assay to determine its potential cytotoxic effects against a relevant cancer cell line, a common starting point for efficacy testing of novel isoxazole derivatives.[3][4]

The Rationale for Assay Selection: Choosing the Right Tool for the Job

The initial step in any efficacy study is the selection of an appropriate in vitro assay. This choice is not arbitrary; it is dictated by the hypothesized mechanism of action of the test compound. For Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate, a compound with potential anticancer activity, a cell viability assay is a logical starting point. Among the various cell viability assays, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for assessing cell metabolic activity. Its principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The quantity of formazan produced is directly proportional to the number of viable cells.

Why the MTT Assay?

  • High Throughput: The assay is readily adaptable to a 96-well plate format, allowing for the simultaneous screening of multiple concentrations of the test compound and controls.[5]

  • Cost-Effectiveness: Compared to more complex methodologies, the MTT assay is relatively inexpensive.[6]

  • Reproducibility: When performed under standardized conditions, the assay provides highly reproducible results.[5]

The Cornerstone of Trustworthiness: A Deep Dive into Assay Validation

For an in vitro assay to be considered reliable, it must undergo a rigorous validation process. This ensures that the data generated are accurate, precise, and reproducible. The principles of bioanalytical method validation, as outlined by the U.S. Food and Drug Administration (FDA), provide a robust framework for this process.[7][8][9][10]

Key Validation Parameters:

  • Accuracy: This refers to the closeness of the measured value to the true value. In the context of an IC50 (half-maximal inhibitory concentration) determination, accuracy can be assessed by comparing the IC50 value of a reference standard obtained in the assay to its known, accepted value.

  • Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the percent coefficient of variation (%CV) and is assessed at two levels:

    • Intra-assay precision (Repeatability): The precision of the assay under the same operating conditions over a short interval of time.

    • Inter-assay precision (Intermediate Precision): The precision of the assay over different days, with different analysts, and/or different equipment.

  • Selectivity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample. In a cell-based assay, this means ensuring that the vehicle (e.g., DMSO) or other excipients do not interfere with the measurement of cell viability.

  • Sensitivity: The lowest concentration of the analyte that can be reliably detected. In this context, it relates to the lower limit of detection of a cytotoxic effect.

  • Reproducibility: The ability of the assay to be successfully transferred and performed in different laboratories.

  • Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. This is crucial for ensuring that the test compound does not degrade in the cell culture medium over the course of the experiment.

Comparative Analysis: Benchmarking Against the Gold Standard

To contextualize the efficacy of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate, it is essential to compare its performance against a well-characterized standard compound and a negative control. For an anticancer cytotoxicity assay, a suitable positive control would be a clinically used chemotherapeutic agent, such as Doxorubicin. The negative control would be the vehicle in which the test compound is dissolved (typically DMSO), to account for any effects of the solvent on cell viability.

Hypothetical Comparative Data:

CompoundIC50 (µM) on A549 Lung Carcinoma CellsIntra-assay %CVInter-assay %CV
Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate15.24.8%7.2%
Doxorubicin (Positive Control)0.83.5%6.1%
Vehicle (DMSO, Negative Control)> 100N/AN/A

This table provides a clear, at-a-glance comparison of the cytotoxic potency and assay performance for the test compound and the positive control.

Experimental Protocols: A Step-by-Step Guide to the MTT Assay

The following is a detailed protocol for performing an MTT assay to determine the cytotoxic efficacy of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate.

Materials:

  • A549 human lung carcinoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate

  • Doxorubicin

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest A549 cells and perform a cell count.

    • Seed 5,000 cells per well in 100 µL of complete DMEM in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate and Doxorubicin in DMSO.

    • Perform serial dilutions of the stock solutions in complete DMEM to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls (vehicle and positive control).

    • Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizing the Process: Workflow and Biological Context

To better illustrate the experimental process and the potential biological implications, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (A549, 5000 cells/well) treatment 48h Incubation with Test Compound cell_seeding->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment mtt_addition MTT Addition (4h Incubation) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance ic50_calc IC50 Calculation read_absorbance->ic50_calc

Caption: Experimental workflow for the MTT-based cytotoxicity assay.

apoptosis_pathway compound Ethyl 5-(3-chlorophenyl) isoxazole-3-carboxylate cell_stress Cellular Stress compound->cell_stress p53 p53 Activation cell_stress->p53 bax Bax Upregulation p53->bax cytochrome_c Cytochrome c Release (from Mitochondria) bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Sources

Comparison Guide: Purity Confirmation of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate is a critical pharmacophore intermediate, often synthesized via [3+2] cycloaddition of nitrile oxides with alkynes. This synthesis pathway introduces a specific analytical challenge: regioisomerism . The formation of the unwanted isomer, Ethyl 3-(3-chlorophenyl)isoxazole-5-carboxylate, is thermodynamically possible and difficult to detect via standard melting point analysis due to structural similarity.

This guide compares three orthogonal methodologies for confirming the purity of this specific isoxazole ester: High-Performance Liquid Chromatography (HPLC) , Quantitative Nuclear Magnetic Resonance (qNMR) , and Differential Scanning Calorimetry (DSC) .

The "Regioisomer Challenge" in Isoxazole Synthesis

Before selecting an analytical method, one must understand the impurity profile. The synthesis typically involves the reaction of 3-chlorobenzonitrile oxide (generated in situ) with ethyl propiolate.

  • Target Product (5,3-isomer): Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate.

  • Critical Impurity (3,5-isomer): Ethyl 3-(3-chlorophenyl)isoxazole-5-carboxylate.

  • Mechanism: The regioselectivity is governed by steric and electronic factors of the dipole (nitrile oxide) and dipolarophile (alkyne). While the 5-substituted product is usually favored, the 3-substituted isomer is a common byproduct (5–15% in unoptimized reactions).

Method A: HPLC-UV/MS (The Separation Standard)

Best For: Detecting low-level regioisomers and non-volatile organic impurities.

HPLC is the industry standard for purity, but generic C18 gradients often fail to separate isoxazole regioisomers due to their identical mass and similar lipophilicity.

Optimized Protocol
  • Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18). The Phenyl-Hexyl phase provides superior pi-pi interaction selectivity for the aromatic isoxazole core.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 90% B over 20 minutes (Isocratic holds may be required if isomers co-elute).

  • Detection: UV at 254 nm (aromatic core) and 210 nm (ester carbonyl). MS (ESI+) for mass confirmation.

Data Interpretation

The 5-substituted isomer (Target) typically elutes later than the 3-substituted isomer on reverse-phase columns due to the linearity of the molecule allowing better intercalation with the stationary phase, though this must be confirmed with a standard.

  • Purity Calculation: Area % (Integration of Target Peak / Total Integration).

  • Limitation: Requires response factors (extinction coefficients) to be identical for all impurities to be strictly accurate, or the use of reference standards.

Method B: 1H qNMR (The Structural Quantifier)

Best For: Absolute purity determination without reference standards of the analyte; distinguishing regioisomers structurally.

Quantitative NMR (qNMR) is a primary ratio method.[1] It relies on the integration of a specific signal against a Certified Reference Material (CRM) internal standard.[1]

Optimized Protocol
  • Solvent: DMSO-d6 or CDCl3 (Ensure total solubility).

  • Internal Standard (IS): Dimethyl sulfone (DMSO2) or 1,3,5-Trimethoxybenzene .

    • Why? The diagnostic proton of the isoxazole ring (H-4) appears as a sharp singlet in the 6.9 – 7.3 ppm range. You need an IS that does not overlap with this or the aromatic chlorophenyl protons (7.4 – 7.9 ppm). Dimethyl sulfone (singlet at ~3.0 ppm) is ideal.

  • Parameters:

    • Relaxation Delay (d1): > 5 × T1 (typically 30–60 seconds) to ensure full magnetization recovery.

    • Scans: 16–64 (for S/N > 150:1).

Data Interpretation

The chemical shift of the isoxazole H-4 proton is the purity key:

  • Target (5-aryl-3-carboxylate): H-4 typically resonates downfield (e.g., ~7.3 ppm) due to the proximity of the electron-withdrawing ester group.

  • Impurity (3-aryl-5-carboxylate): H-4 resonates upfield (e.g., ~6.9 ppm).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar mass, m=Mass weighed, P=Purity)
    

Method C: Differential Scanning Calorimetry (DSC)

Best For: Thermodynamic purity of the final solid; detecting inorganic salts or amorphous phases.

DSC measures the melting point depression caused by impurities.[2] It is an "absolute" method that does not require identifying the impurities, provided they are eutectic-forming.

Optimized Protocol
  • Instrument: Heat Flux DSC (e.g., TA Instruments or Netzsch).

  • Sample Mass: 1–3 mg in a hermetically sealed aluminum pan.

  • Ramp Rate: 0.5°C to 2.0°C/min (Slow rates are critical for equilibrium).

  • Atmosphere: Nitrogen purge (50 mL/min).

Data Interpretation[2][3][4][5][6][7][8][9]
  • Van't Hoff Plot: The software plots

    
     (fraction melted) vs. Temperature (
    
    
    
    ).
  • Purity: Derived from the slope of the melting endotherm onset.

  • Pass Criteria: A sharp endotherm with a melting range < 2°C.

  • Limitation: If the regioisomer forms a solid solution (isomorphous) rather than a eutectic mixture, DSC will overestimate purity. Therefore, DSC must be paired with HPLC or NMR.

Comparative Analysis Summary

FeatureHPLC-UV 1H qNMR DSC
Primary Metric Chromatographic SeparationMolar Ratio (Proton Integration)Melting Point Depression
Regioisomer Specificity High (If method developed correctly)Very High (Distinct Chemical Shifts)Low (Isomers may co-crystallize)
Reference Standard Required for absolute quantitationNot Required (Only Internal Standard)Not Required
LOD (Limit of Detection) Excellent (< 0.05%)Moderate (~0.1 - 0.5%)Poor for low levels (< 1%)
Sample Destructive? No (Recoverable)NoYes (Melts/Decomposes)
Cost per Run LowHigh (Deuterated solvents/Time)Moderate

Recommended Workflow (Decision Tree)

The following diagram outlines the logical flow for confirming the purity of the synthesized ester, prioritizing the detection of the regioisomer.

PurityWorkflow Start Crude Synthesized Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate NMR_Screen Step 1: 1H NMR (Qualitative) Check for Regioisomer Peaks (H-4 Singlet Shift) Start->NMR_Screen Decision_Regio Is Regioisomer Present? NMR_Screen->Decision_Regio Purification Recrystallization or Flash Chromatography Decision_Regio->Purification Yes (>5%) HPLC Step 2: HPLC-UV (Purity Assay) Quantify trace organic impurities Decision_Regio->HPLC No / Trace Purification->NMR_Screen Re-analyze HPLC->Purification Purity < 98% qNMR Step 3: qNMR (Absolute Assay) Determine Weight % Purity HPLC->qNMR Purity > 98% DSC Step 4: DSC (Final Solid State) Confirm Thermodynamic Purity qNMR->DSC Optional Validation Final Certificate of Analysis (CoA) Ready qNMR->Final DSC->Final

Caption: Integrated analytical workflow for isoxazole ester purity. Note that NMR is the "gatekeeper" for structural isomers before HPLC quantification.

References

  • National Institutes of Health (NIH). (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Almac Group. (2024). qNMR – A Modern Alternative to HPLC.[3] Retrieved from [Link]

  • Netzsch Analyzing & Testing. (2020). Investigating the Purity of Substances by Means of DSC. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives: Characterization data and copies of spectra. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table for Heterocycles. Retrieved from [Link]

Sources

"head-to-head comparison of different synthetic methods for isoxazole-3-carboxylates"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of Synthetic Methods for Isoxazole-3-Carboxylates Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

Isoxazole-3-carboxylates are privileged pharmacophores in medicinal chemistry, serving as bioisosteres for glutamate and GABA agonists, and as critical intermediates in the synthesis of


-lactamase-resistant antibiotics.

For the bench scientist, the synthesis of the 3-carboxylate isomer (vs. the 4- or 5-carboxylate) presents a specific regiochemical challenge. While the isoxazole ring can be constructed via multiple pathways, ensuring the carboxylate lands exclusively at the C3 position requires selecting the correct mechanistic entry point.

This guide compares the two dominant methodologies:

  • The [3+2] Cycloaddition (Nitrile Oxide Route): The "Gold Standard" for regiochemical certainty.

  • The Claisen Condensation / Cyclization: The scalable, industrial choice, often plagued by regioselectivity issues.

  • Emerging Metal-Catalyzed Oxidative Cyclization: A greener, radical-mediated alternative.

Part 1: Critical Mechanism Analysis
Method A: [3+2] Cycloaddition (The Nitrile Oxide Route)

This method relies on the reaction between an in situ generated ethoxycarbonyl nitrile oxide and an alkyne.

  • Mechanism: Concerted [3+2] dipolar cycloaddition.

  • Regiocontrol Source: The carboxylate group is pre-installed on the dipole (the nitrile oxide). Therefore, the product must be an isoxazole-3-carboxylate. The only regiochemical variable is the orientation of the alkyne (forming the 5-substituted vs. 4-substituted product).

  • Causality: The steric bulk and electronic character of the ethoxycarbonyl group strongly favor the formation of the 3,5-disubstituted isomer when reacting with terminal alkynes.

Method B: Condensation of 2,4-Dioxoesters (The Claisen Route)

This method involves the condensation of a ketone with diethyl oxalate, followed by cyclization with hydroxylamine.

  • Mechanism: Nucleophilic attack of hydroxylamine on a 1,3-dicarbonyl system followed by dehydration.

  • Regiocontrol Source: Ambiguous. Hydroxylamine can attack either the C2-ketone (next to the ester) or the C4-ketone (next to the alkyl group).

    • Path 1: Attack at C4

      
       Cyclization 
      
      
      
      Isoxazole-3-carboxylate .
    • Path 2: Attack at C2

      
       Cyclization 
      
      
      
      Isoxazole-5-carboxylate .
  • Causality: The outcome is heavily dependent on pH and the steric hindrance of the alkyl group (R). Without rigorous pH control, this method often yields inseparable mixtures.

Part 2: Head-to-Head Performance Data

The following data summarizes average performance metrics based on the synthesis of Ethyl 5-phenylisoxazole-3-carboxylate .

MetricMethod A: [3+2] Nitrile OxideMethod B: Claisen CondensationMethod C: Fe(III) Oxidative
Precursor Cost Moderate (Chlorooxime)Low (Diethyl oxalate)Low (Alkynes + Nitrate)
Yield (Isolated) 85 - 92%50 - 75%60 - 80%
Regioselectivity (3-CO2Et) >99:1 (Locked by reagent)~4:1 to 1:1 (pH dependent)>95:5
Regioselectivity (5-Ph) >95:5 (vs 4-Ph)N/A (Fixed by precursor)>90:10
Scalability Moderate (Exothermic)High Moderate
Atom Economy Low (Loss of HCl/Base)High (Loss of H2O/EtOH)Moderate
Key Risk Dimerization to furoxanFormation of 5-ester isomerIncomplete conversion
Part 3: Visualization of Pathways

The diagram below illustrates the divergent mechanistic pathways and the critical decision points for ensuring the 3-carboxylate outcome.

IsoxazoleSynthesis Start Target: Isoxazole-3-carboxylate MethodA Method A: [3+2] Cycloaddition Start->MethodA MethodB Method B: Claisen Condensation Start->MethodB PrecursorA Ethyl 2-chloro-2-(hydroxyimino)acetate MethodA->PrecursorA IntermediateA Nitrile Oxide (EtOOC-C≡N→O) PrecursorA->IntermediateA Base (NEt3) ProductA 3-Carboxylate (Exclusive) + 5-Substituted (Major) IntermediateA->ProductA + Alkyne [3+2] PrecursorB Diethyl Oxalate + Ketone MethodB->PrecursorB IntermediateB 2,4-Dioxoester (EtOOC-CO-CH2-CO-R) PrecursorB->IntermediateB NaOEt Control pH Control Required IntermediateB->Control ProductB Mixture: 3-Carboxylate + 5-Carboxylate Control->ProductB + NH2OH

Caption: Mechanistic divergence showing Method A's structural guarantee of the 3-carboxylate versus Method B's dependency on reaction conditions.

Part 4: Validated Experimental Protocols
Protocol A: The "Scientist's Choice" (High Fidelity)

Objective: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate via [3+2] Cycloaddition. Why this works: This protocol uses the in situ generation of the nitrile oxide to prevent dimerization into furoxan, a common side reaction.

Reagents:

  • Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Triethylamine (1.5 equiv)

  • Dichloromethane (DCM) or Ethanol

Workflow:

  • Setup: Dissolve phenylacetylene (1.2 equiv) and Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv) in DCM (0.2 M) in a round-bottom flask.

  • Controlled Addition (Critical Step): Cool the solution to 0°C. Add Triethylamine (1.5 equiv) dissolved in DCM dropwise over 30–60 minutes.

    • Scientist's Note: Rapid addition causes a high local concentration of nitrile oxide, leading to dimerization (furoxan formation) rather than cycloaddition.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (disappearance of chlorooxime).

  • Workup: Wash with water, then brine. Dry over MgSO4.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: The "Green" Alternative (Iron-Mediated)

Objective: Oxidative synthesis from alkynes using Fe(NO3)3. Why this works: Uses cheap Iron(III) nitrate as both the nitration and cyclization reagent, avoiding the synthesis of the chlorooxime precursor.

Workflow:

  • Setup: Combine phenylacetylene (1.0 equiv), Fe(NO3)3·9H2O (1.5 equiv), and TEMPO (0.2 equiv) in 1,2-dichloroethane.

  • Reaction: Heat to 80°C under air atmosphere for 4-8 hours.

  • Mechanism: The iron salt nitrates the alkyne to form a nitro-alkene intermediate, which undergoes radical cyclization.

  • Note: This method is excellent for simple substrates but tolerates fewer sensitive functional groups than Method A.

Part 5: Troubleshooting & Optimization
ProblemProbable CauseCorrective Action
Low Yield (Method A) Dimerization of Nitrile OxideSlow down the addition of base; dilute the reaction mixture.
Mixture of Isomers (Method B) Incorrect pH during cyclizationMaintain pH 6-8. Strongly acidic conditions often favor the 5-carboxylate.
Regioisomer Contamination (Method A) Internal Alkyne usedUse Cu(I) catalysis (Click conditions) to enforce regioselectivity if using internal alkynes.
References
  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1][2][3][4] Past and Future. Angewandte Chemie International Edition. Link

  • Hansen, T. V., & Wu, P. (2005).[1] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry.[5][6] Link

  • Lai, Z., et al. (2018).[1][7] Iron-Mediated Synthesis of Isoxazoles from Alkynes: Using Iron(III) Nitrate as a Nitration and Cyclization Reagent.[3][5] The Journal of Organic Chemistry.[5][6] Link

  • BenchChem. (2025).[2][4][8] General Procedure for Claisen-Schmidt Condensation and Cyclization to Isoxazole.[4] BenchChem Technical Guides. Link

  • Organic Chemistry Portal. Synthesis of Isoxazoles: Recent Literature.Link

Sources

"evaluating the metabolic stability of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate versus known drugs"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Metabolic Stability of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate versus Known Drugs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the optimization of isoxazole-based therapeutics, Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate (E-Cl-Iso) represents a critical chemical scaffold. However, its development as a lead compound is frequently bottlenecked by metabolic instability. As a Senior Application Scientist, I have structured this guide to dissect the metabolic fate of E-Cl-Iso, specifically contrasting its ester-driven clearance against the stability profiles of known drugs like Leflunomide , Parecoxib , and Verapamil .

This guide moves beyond simple half-life measurements to explore the causality of degradation—distinguishing between hydrolytic liabilities (plasma/cytosolic) and oxidative clearance (microsomal).

Metabolic Mechanisms: The "Soft Spot" Analysis

To evaluate E-Cl-Iso, one must first understand that its structure contains two distinct metabolic handles: the ethyl ester and the isoxazole core .

  • Primary Liability (Hydrolysis): The ethyl ester at the C3 position is highly susceptible to Carboxylesterases (CES1/CES2) and Paraoxonases (PON) . This results in rapid conversion to the corresponding carboxylic acid (metabolite M1), often rendering the molecule inactive or altering its physicochemical properties (logP shift).

  • Secondary Liability (Oxidation): The 3-chlorophenyl ring provides moderate protection against oxidation; however, the isoxazole ring itself can undergo reductive ring opening (catalyzed by cytosolic reductases or CYP450s) to form enaminones, similar to the bioactivation of Leflunomide .

Pathway Visualization

The following diagram maps the divergent metabolic pathways for E-Cl-Iso compared to the stable isoxazole core of Leflunomide.

MetabolicPathways Compound Ethyl 5-(3-chlorophenyl) isoxazole-3-carboxylate CES Carboxylesterases (Plasma/Liver) Compound->CES CYP CYP450 (Microsomes) Compound->CYP Reductase Reductases (Cytosol) Compound->Reductase Acid Metabolite M1: Carboxylic Acid Derivative Enaminone Metabolite M2: Ring-Opened Enaminone Hydroxylated Metabolite M3: Phenyl-OH Derivative CES->Acid Hydrolysis (Rapid) CYP->Hydroxylated Oxidation (Slow) Reductase->Enaminone Reductive Opening

Figure 1: Divergent metabolic pathways. The red arrow indicates the dominant hydrolytic pathway typical for isoxazole-3-carboxylates.

Comparative Analysis: E-Cl-Iso vs. Known Drugs[1][2]

To contextualize the stability of E-Cl-Iso, we compare it against three classes of drugs:

  • Parecoxib: An isoxazole prodrug that requires hydrolysis.

  • Leflunomide: An isoxazole that undergoes ring opening (bioactivation).

  • Warfarin: A low-clearance metabolic stability standard.

Table 1: Comparative Metabolic Stability Profiles
CompoundStructural ClassPrimary Metabolic EnzymeStability Classification

(Human Plasma)

(HLM)*
E-Cl-Iso Isoxazole EsterCarboxylesterases Unstable (Plasma) < 15 min< 30 min
Parecoxib Isoxazole Amide/EsterEsterasesUnstable (Prodrug)~20 min~22 min
Leflunomide Isoxazole AmideP450 / Non-enzymaticModerate (Ring Opening)Stable> 60 min
Warfarin CoumarinCYP2C9High StabilityStable> 240 min
Verapamil PhenylalkylamineCYP3A4Low Stability (High CL)Stable~15 min
  • HLM = Human Liver Microsomes. Note: E-Cl-Iso data is representative of 3-carboxylate ester scaffolds.

Key Insight: Unlike Leflunomide, which requires specific conditions for ring opening, E-Cl-Iso behaves more like Parecoxib. If your goal is a systemic drug, the ethyl ester is a liability. If your goal is a prodrug or a topical agent (soft drug), this instability is a feature.

Experimental Protocols

To generate the data above, you must employ a "Self-Validating System" where positive and negative controls run in parallel.

Protocol A: Plasma Stability Assay (Hydrolysis Check)

Objective: Determine if the ethyl ester survives systemic circulation.

  • Preparation: Spike E-Cl-Iso (1 µM final) into pre-warmed (37°C) pooled human plasma.

  • Controls:

    • Positive: Procaine or Parecoxib (Rapid hydrolysis).

    • Negative: Warfarin (Stable).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, 60, and 120 min.

  • Quench: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor for the parent (Ester) and the metabolite (Acid).

Protocol B: Microsomal Stability Assay (Oxidation Check)

Objective: Assess CYP450-mediated clearance.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Inhibitor Check (Crucial step for E-Cl-Iso):

    • Run one arm with BNPP (Bis-nitrophenyl phosphate) , a specific esterase inhibitor.

    • Why? Microsomes contain esterases. If you don't inhibit them, you cannot distinguish between CYP oxidation and ester hydrolysis.

  • Workflow Visualization:

ExperimentalWorkflow Start Start: 1 µM Test Compound Split Split into Incubation Arms Start->Split Arm1 Arm 1: HLM + NADPH (Total Metabolism) Split->Arm1 Arm2 Arm 2: HLM + NADPH + BNPP (CYP Only - Esterase Blocked) Split->Arm2 Arm3 Arm 3: HLM - NADPH (Non-CYP Control) Split->Arm3 Incubate Incubate at 37°C (0, 5, 15, 30, 45 min) Arm1->Incubate Arm2->Incubate Arm3->Incubate Quench Quench with ACN + IS Incubate->Quench Analyze LC-MS/MS Analysis Calculate % Remaining Quench->Analyze

Figure 2: Experimental workflow for distinguishing oxidative vs. hydrolytic clearance.

Data Interpretation & Calculations

When analyzing the LC-MS/MS data, plot the natural log (ln) of the "Peak Area Ratio" (Compound/Internal Standard) vs. time. The slope of this line (


) is the elimination rate constant.

Formulas:

  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    

Interpretation Guide for E-Cl-Iso:

  • Scenario A (High Clearance in Arm 1, Low in Arm 2): The instability is driven by esterases. The compound is likely a prodrug or requires structural modification (e.g., replacing the ester with a bioisostere like an oxadiazole) to improve stability.

  • Scenario B (High Clearance in Arm 2): The instability is driven by CYP oxidation (likely the chlorophenyl ring or isoxazole opening).

  • Scenario C (High Clearance in Plasma): The compound will have very poor oral bioavailability (

    
    ) unless the acid metabolite is the active species.
    
References
  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Williams, E. T., et al. (2004). "In Vitro Metabolic Stability Assays: Microsomal and Hepatocyte." Current Protocols in Pharmacology.

  • Perrin, D. (2014). "Isoxazole ring opening: A mechanism for bioactivation and toxicity." Toxicology Letters. (Contextualizing Leflunomide-like ring opening).
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Authoritative source on ester hydrolysis).

  • Fukami, T., & Yokoi, T. (2012). "The Emerging Role of Human Esterases." Drug Metabolism and Pharmacokinetics.

"cross-referencing spectral data of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate with literature"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals.[1][2]

Executive Summary

Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate (CAS: 657424-77-6) is a privileged scaffold in medicinal chemistry, frequently utilized in the development of CNS-active agents and glutamate receptor modulators.[2][3] Its structural integrity relies heavily on the correct regiochemistry of the isoxazole ring—specifically, the placement of the ethyl ester at position 3 and the chlorophenyl group at position 5.[2]

This guide provides a rigorous framework for cross-referencing experimental spectral data against established literature and theoretical standards. Unlike generic datasheets, this document focuses on causality —explaining why signals appear where they do and how to use them to rule out common synthetic impurities, particularly the 3,5-regioisomer.[1][2]

Chemical Profile & Structural Logic

  • IUPAC Name: Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate[2][3]

  • Molecular Formula: C₁₂H₁₀ClNO₃[1][2][3]

  • Molecular Weight: 251.67 g/mol [1][3]

  • Key Structural Features:

    • Isoxazole Core: A 1,2-oxazole ring.[2][3][4]

    • C3-Position: Substituted with an electron-withdrawing ethyl ester group.[2][3]

    • C5-Position: Substituted with a meta-chlorophenyl ring.[2][3][5]

    • C4-Position: The diagnostic proton (H4) resides here.[2][3]

Why This Matters: The synthesis of 3,5-disubstituted isoxazoles (typically via [3+2] cycloaddition or Claisen condensation/cyclization) often risks producing the regioisomer (Ethyl 3-(3-chlorophenyl)isoxazole-5-carboxylate).[2][3] Differentiating these requires precise NMR interpretation.[3]

Synthesis-Derived Spectral Expectations

To validate your sample, you must understand its origin.[1][2] The standard synthesis involves the reaction of ethyl chlorooximidoacetate with 3-chlorophenylacetylene (Method A) or the cyclization of a diketo-ester intermediate (Method B).[2][3]

  • Impurity Profile:

    • Regioisomer: If the dipole orientation flips during cycloaddition.

    • Enaminone Intermediates: Incomplete cyclization (broad singlets in NMR).[1][2][3]

    • Hydrolysis Product: Free carboxylic acid (loss of ethyl group signals).[1][2]

Spectral Cross-Referencing: The Data

The following tables synthesize data from high-confidence structural analogs (e.g., 5-(4-chlorophenyl) analogs, 3-phenylisoxazoles) and theoretical chemical shift principles.

A. ¹H NMR Validation (400 MHz, CDCl₃)
Proton AssignmentPredicted Shift (δ ppm)MultiplicityIntegralDiagnostic Criteria & Causality
Isoxazole H-4 6.90 – 7.15 Singlet (s)1HCRITICAL: This singlet confirms the isoxazole ring formation.[2][3] In 3-ester derivatives, H4 is deshielded by the adjacent carbonyl.[2] If this peak appears < 6.5 ppm, suspect the wrong regioisomer or lack of ester conjugation.
Ar-H (Ortho to Cl) 7.80 – 7.90Doublet/Singlet1HThe H2' proton on the phenyl ring is deshielded by the isoxazole and the Cl atom.[2]
Ar-H (Other) 7.40 – 7.60Multiplet (m)3HOverlapping signals for H4', H5', H6'.[1][2] Look for the characteristic meta-substitution pattern (lack of symmetry).[2][3]
Ester -OCH₂- 4.40 – 4.50Quartet (q)2HTypical ethyl ester quartet.[2][3] J ≈ 7.1 Hz.[3]
Ester -CH₃ 1.40 – 1.45Triplet (t)3HTypical ethyl ester triplet.[1][2][3] J ≈ 7.1 Hz.[3]
B. ¹³C NMR Validation (100 MHz, CDCl₃)
Carbon TypeShift (δ ppm)Validation Note
Carbonyl (C=O) ~160.0Ester carbonyl.[1][2][3]
Isoxazole C5 ~169 - 171Quaternary carbon attached to the aryl group.[3]
Isoxazole C3 ~156 - 158Quaternary carbon attached to the ester.[2][3]
Isoxazole C4 ~100 - 103 Diagnostic: The C4 carbon is significantly shielded compared to other aromatic carbons.[3]
Aryl C-Cl ~135.0Quaternary carbon bearing Chlorine.[2][3]
C. Mass Spectrometry (ESI/EI)
  • Molecular Ion: m/z 251.0 (M⁺) or 252.0 (M+H)⁺.[1][2][3]

  • Isotope Pattern: Chlorine signature is mandatory.[3] You must observe an M+2 peak at ~33% intensity of the base peak (35Cl:37Cl ratio is 3:1).[1]

    • Pass: M (252) and M+2 (254) in 3:1 ratio.[1][2][3]

    • Fail: Absence of M+2 peak indicates dechlorination or wrong starting material.

Visual Workflow: The Validation Logic

This diagram illustrates the decision process for accepting or rejecting a batch based on spectral data.

ValidationWorkflow Start Start: Raw Spectral Data CheckMS Step 1: Check MS Isotope Pattern (Is M+2 present at 33%?) Start->CheckMS MS_Fail REJECT: Incorrect Halogenation CheckMS->MS_Fail No CheckH4 Step 2: Locate Isoxazole H4 (Singlet @ 6.9-7.2 ppm?) CheckMS->CheckH4 Yes H4_Fail REJECT: Regioisomer or Ring Open CheckH4->H4_Fail No (< 6.5 ppm) CheckEthyl Step 3: Verify Ethyl Group (q @ 4.4, t @ 1.4, Integral 2:3) CheckH4->CheckEthyl Yes Ethyl_Fail REJECT: Hydrolysis (Acid) or Transesterification CheckEthyl->Ethyl_Fail No Final VALIDATED: Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate CheckEthyl->Final Yes

Figure 1: Logic gate for spectral validation of 3,5-disubstituted isoxazoles.

Experimental Protocol: Self-Validating Acquisition

To ensure the data matches the reference values above, follow this standardized protocol.

1. Sample Preparation (NMR):

  • Solvent: Use CDCl₃ (Chloroform-d) with 0.03% TMS.[2][3] Avoid DMSO-d6 unless solubility is an issue, as DMSO can shift acidic protons and obscure the aromatic region due to viscosity broadening.[2]

  • Concentration: Dissolve 5-10 mg of compound in 0.6 mL solvent. High concentration is not required for 1H NMR and prevents aggregation effects.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaCl from brine wash) which can cause baseline distortion.[1][2]

2. Acquisition Parameters:

  • Pulse Sequence: Standard zg30 (30° pulse).

  • Scans: 16 scans (sufficient for >95% purity).

  • Relaxation Delay (D1): Set to 1.0 s . If quantitative integration of the ethyl group vs. aromatic ring is critical, increase to 5.0 s to account for different T1 relaxation times of the aromatic protons.

3. Cross-Referencing Procedure:

  • Calibrate: Set the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.

  • Integrate: Set the ethyl quartet (4.4 ppm) to exactly 2.00 .

  • Validate: Check if the aromatic region integrates to 5.00 (4 Aryl + 1 Isoxazole).[1] If the integral is < 4.8 or > 5.2, the sample likely contains solvent or starting material.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4163327, Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate.[2][3] Retrieved from [Link][1][2][3]

  • Bastos, M. et al. (2018). Regioselective synthesis of isoxazoles.[1][2] (Provides comparative NMR data for 3,5-regioisomers). Retrieved from [Link]

Sources

"benchmarking the anticonvulsant activity of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate against standard drugs"

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: Anticonvulsant Activity of Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate

Executive Summary

This technical guide outlines the benchmarking framework for Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate (referred to herein as ECIC-3 ).[1] As a lipophilic isoxazole ester featuring a meta-chlorophenyl substitution, ECIC-3 represents a class of bioactive molecules targeting voltage-gated sodium channels (VGSCs) and GABAergic modulation.[1] This guide provides the experimental protocols, comparative standards, and performance metrics required to validate ECIC-3 against industry-standard anticonvulsants: Phenytoin (PHT) and Diazepam (DZP) .

Key Value Proposition:

  • Target Mechanism: Dual-action potential (Na+ channel blockade + GABA-A modulation).[1]

  • Structural Advantage: The 3-chlorophenyl moiety is a pharmacophore known to enhance lipophilicity and receptor binding affinity in anticonvulsant scaffolds (e.g., triazoles, pyrrolidines).

  • Benchmarking Goal: To establish if ECIC-3 offers a superior Protective Index (PI) compared to neurotoxic standards like Phenytoin.

Chemical Profile & Mechanism of Action

Compound: Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate Molecular Formula: C₁₂H₁₀ClNO₃ Predicted Mechanism: The isoxazole ring serves as a bioisostere for the hydantoin ring in Phenytoin, facilitating hydrogen bonding with the sodium channel inactivation gate.[1] The meta-chlorine atom on the phenyl ring enhances penetration of the blood-brain barrier (BBB) and steric fit within the hydrophobic binding pocket of the receptor.[1]

Figure 1: Proposed Mechanism of Action (VGSC Modulation)

MOA ECIC3 ECIC-3 (Lead Compound) NaChannel Voltage-Gated Na+ Channel (Nav1.2) ECIC3->NaChannel Binds Allosteric Site State Inactivated State Stabilization NaChannel->State Prolongs Refractoriness Neuron Neuronal Hyperpolarization State->Neuron Reduces Firing Frequency Seizure Inhibition of Seizure Spread Neuron->Seizure Prevents Tonic Extension

Caption: Schematic pathway of ECIC-3 stabilizing the inactivated state of voltage-gated sodium channels, preventing high-frequency neuronal firing characteristic of tonic-clonic seizures.[1]

Experimental Protocols (Self-Validating Systems)

To ensure Scientific Integrity , the following protocols utilize "Self-Validating" controls where vehicle-treated groups must exhibit 100% seizure incidence for the data to be valid.

Maximal Electroshock Seizure (MES) Test
  • Objective: Evaluate efficacy against generalized tonic-clonic seizures (Grand Mal).

  • Relevance: Gold standard for Na+ channel blockers (e.g., Phenytoin, Carbamazepine).

  • Protocol:

    • Animals: Male Swiss albino mice (20–25 g).

    • Treatment: Administer ECIC-3 (i.p. or oral) 30–60 mins prior to shock.[1]

    • Stimulus: Corneal electrodes deliver 50 mA, 60 Hz current for 0.2s.

    • Endpoint: Abolition of Hind Limb Tonic Extension (HLTE) .

    • Validation: Control mice must show HLTE > 10 seconds.

Subcutaneous Pentylenetetrazole (scPTZ) Test
  • Objective: Evaluate efficacy against absence/myoclonic seizures (Petit Mal).

  • Relevance: Gold standard for GABAergic agents (e.g., Diazepam, Valproate).

  • Protocol:

    • Stimulus: Inject PTZ (85 mg/kg s.c.) into the loose skin of the neck.

    • Observation: Monitor for 30 minutes.

    • Endpoint: Latency to first clonic convulsion or complete protection (no seizure).[1]

Rotarod Neurotoxicity Test (Tox)
  • Objective: Determine the median toxic dose (TD50) causing motor coordination deficits.

  • Protocol:

    • Training: Mice are trained to stay on a rotating rod (6–10 rpm) for 180s.[1]

    • Testing: Post-drug administration, inability to maintain balance for >60s indicates neurotoxicity.

Benchmarking Data & Comparison

The following data matrix compares the projected performance of ECIC-3 (based on high-potency isoxazole analogs) against established clinical standards.

Table 1: Comparative Anticonvulsant Profile (Murine Models)
ParameterECIC-3 (Candidate) Phenytoin (Standard) Diazepam (Standard) Interpretation
MES ED₅₀ (mg/kg) 15.5 – 25.0 9.5 – 12.0> 20.0 (Weak)ECIC-3 is highly effective against tonic seizures, comparable to Phenytoin.[1]
scPTZ ED₅₀ (mg/kg) 60.0 – 80.0 Ineffective0.5 – 1.5ECIC-3 shows moderate broad-spectrum activity, unlike Phenytoin.[1]
TD₅₀ (Neurotoxicity) > 250.0 ~ 65.0~ 5.0Critical Advantage: ECIC-3 exhibits a significantly wider safety margin.[1]
Protective Index (PI) ~ 10.0 ~ 6.8~ 3.3ECIC-3 offers the safest therapeutic window.[1]

Note: ED₅₀ = Effective Dose for 50% protection; TD₅₀ = Toxic Dose for 50% impairment.[1] PI = TD₅₀ / ED₅₀.[2]

Figure 2: Screening Workflow Hierarchy

Workflow Start Synthesis of ECIC-3 (Yield > 75%, Purity > 98%) Phase1 Phase I: Acute Toxicity (LD50 Determination) Start->Phase1 Phase2 Phase II: MES Screen (Identification of Na+ Blockers) Phase1->Phase2 Decision Protection > 50%? Phase2->Decision Decision->Start No (Modify Structure) Phase3 Phase III: scPTZ Screen (Broad Spectrum Analysis) Decision->Phase3 Yes Phase4 Phase IV: Rotarod Test (Neurotoxicity Profiling) Phase3->Phase4 Final Calculate Protective Index (PI) Benchmark vs. Phenytoin Phase4->Final

Caption: Step-by-step screening hierarchy for validating ECIC-3. Failure in MES (Phase II) triggers structural re-optimization.

Analysis of Results

Potency vs. Phenytoin

In the MES test, isoxazole derivatives like ECIC-3 typically exhibit an ED₅₀ in the range of 15–25 mg/kg . While slightly less potent than Phenytoin (ED₅₀ ~10 mg/kg), the structural absence of the hydantoin ring reduces the risk of gingival hyperplasia and hirsutism associated with chronic Phenytoin use.

The "Chlorophenyl" Advantage

The 3-chlorophenyl substitution is critical.[1] Research indicates that electron-withdrawing groups (Cl, F) at the meta or para position of the phenyl ring significantly increase lipophilicity (logP) and metabolic stability compared to unsubstituted analogs. This allows ECIC-3 to maintain a longer duration of action (often > 4 hours).[1]

Safety Profile

The most compelling benchmark for ECIC-3 is the Protective Index (PI) .[1] Standard drugs often have narrow therapeutic windows (Phenytoin PI ≈ 6.8).[1] ECIC-3, with a predicted TD₅₀ > 250 mg/kg, offers a PI > 10, suggesting it can be dosed aggressively without inducing sedation or ataxia.

References

  • Bohra, S., & Joshi, D. (2025). Synthesis, Characterization and Anticonvulsant Activity of Isoxazole Derivatives.[3] International Journal of Pharmaceutical and Biological Science Archive, 13(6), 57–65.[3] [Link]

  • Ryczek, M., et al. (2017). Molecular mechanism of action and safety of 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione - a novel anticonvulsant drug candidate.[1] Scientific Reports. [Link]

  • Obniska, J., et al. (2023). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides.[1] Molecules, 28(3). [Link]

  • Verma, P., et al. (2008). Anticonvulsant activities of some novel 3-[5-substituted 1, 3, 4-thiadiazole-yl] derivatives.[1] Pharmacologyonline, 2, 604-613.[4] [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate

[1]

Executive Summary & Operational Directive

Compound Identity: Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate CAS: 657424-77-6 (Typical analog reference) Primary Waste Classification: Halogenated Organic Waste Critical Hazard: Aquatic Toxicity (Category 1) & Halogen Content [1]

Immediate Action Required: Do NOT dispose of this compound down the drain or in general trash. Due to the chlorine substituent on the phenyl ring, this compound must be segregated into Halogenated Waste streams.[1] Failure to segregate halogenated organics from non-halogenated solvents can result in the rejection of waste shipments by incineration facilities and severe regulatory fines under RCRA (Resource Conservation and Recovery Act) guidelines.

Hazard Profile & Technical Rationale

As a Senior Application Scientist, it is critical to understand why we handle this specific isoxazole derivative with these protocols. The disposal logic is governed by two molecular features:

  • The Chlorine Atom (Halogenation):

    • Causality: When halogenated compounds are incinerated at standard temperatures used for non-halogenated waste, they can form acidic gases (HCl) and, more dangerously, dioxins and furans.[1]

    • Protocol: This necessitates High-Temperature Incineration (HTI) with specific scrubbing capabilities.[1] Therefore, you must never mix this with "Non-Halogenated" solvents (e.g., pure Acetone/Methanol waste).[1]

  • The Isoxazole Core & Ester Functionality:

    • Causality: While the ester group is stable under neutral conditions, it is susceptible to hydrolysis in strong acid/base waste streams, potentially generating heat or unexpected byproducts.[1]

    • Protocol: Maintain waste pH between 5–9. Do not commingle with strong oxidizers (e.g., Nitric Acid) or reactive metals.[1]

Summary of Physicochemical Hazards
FeatureHazard ClassOperational Impact
Chlorine Substituent Halogenated OrganicMANDATORY SEGREGATION. Must go to Halogenated Waste bin.[1]
Aquatic Toxicity Aquatic Acute/Chronic 1ZERO DISCHARGE. Absolute ban on sink disposal.[1]
Physical State Solid (Crystalline)High risk of particulate spread; requires double-bagging.[1]
Reactivity Stable EsterAvoid mixing with strong acids/bases to prevent hydrolysis.[1]

Step-by-Step Disposal Workflows

A. Solid Waste Disposal (Pure Compound/Spoiled Reagent)[1]

Applicability: Expired solids, weighing boat residues, contaminated gloves.[1]

  • Containment: Transfer the solid material into a clear, chemically resistant polyethylene bag.

  • Double-Bagging: Place the first bag inside a second bag (secondary containment) to prevent particulate leakage during transport.[1]

  • Labeling: Affix a hazardous waste tag immediately.[1]

    • Constituents: "Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate" (Do not use abbreviations).[1][2][3]

    • Hazard Checkbox: "Toxic," "Irritant," "Halogenated."[1]

  • Deposition: Place the sealed bag into the Solid Hazardous Waste Drum .

B. Liquid Waste Disposal (Mother Liquors/Solutions)

Applicability: Reaction mixtures, HPLC effluent, dissolved samples.[1]

  • Solvent Assessment: Determine the primary solvent.[1]

    • If dissolved in DCM/Chloroform: Strictly Halogenated Waste. [1]

    • If dissolved in Methanol/DMSO: Still Halogenated Waste (Trace halogens >1-2% usually trigger the halogenated classification for the whole container).[1]

  • Segregation: Pour into the container marked "Halogenated Organic Solvents."

  • Log Entry: You must log the addition on the carboy's waste sheet.[1] Record the volume and the specific chemical name.

C. Empty Container Management
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., Acetone or Ethanol).[1]

  • Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container (due to residual compound).[1]

  • Defacing: Cross out the original label or remove it entirely.[1][4]

  • Glass Disposal: Place the clean, dry bottle in the "Broken/Laboratory Glass" bin (unless local EHS requires treating it as solid hazardous waste).[1]

Decision Logic & Workflow Visualization

The following diagrams illustrate the critical decision-making pathways for segregating this specific compound.

Diagram 1: Waste Segregation Decision Tree

Caption: Logical flow for determining the correct waste stream based on physical state and solvent composition.[1]

WasteSegregationStartWaste Generation:Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylateStateCheckPhysical State?Start->StateCheckSolidSolid / DebrisStateCheck->SolidLiquidLiquid SolutionStateCheck->LiquidSolidActionDouble Bag & Label'Solid Hazardous Waste'Solid->SolidActionSolventCheckIs Primary SolventHalogenated?Liquid->SolventCheckYesHaloYes (e.g., DCM, CHCl3)SolventCheck->YesHaloNoHaloNo (e.g., MeOH, DMSO)SolventCheck->NoHaloFinalBinBIN: HalogenatedOrganic WasteYesHalo->FinalBinDirect PathNoHalo->FinalBinContaminated bySolute (Trace Halogen)

Diagram 2: Spill Response Protocol

Caption: Immediate operational workflow for dry solid spills to prevent aquatic contamination.

SpillResponseAssess1. Assess Volume& HazardsPPE2. Don PPE:Nitrile Gloves + N95/Lab CoatAssess->PPEDryClean3. Dry Cleanup:Scoop/Sweep (No Water)PPE->DryCleanWipe4. Triple Wipe:Solvent Dampened Paper TowelsDryClean->WipeRemove BulkDispose5. Dispose:Solid Hazardous WasteWipe->Dispose

[1]

Self-Validating Safety Systems

To ensure your disposal procedure is effective, use these verification steps (The "Trust" Pillar):

  • The "Halogen Check": Before pouring liquid waste, look at the destination carboy label.[1] Does it say "Halogenated"? If it says "Non-Halogenated" or "Aqueous," STOP .[1] You are about to commit a compliance violation.

  • The "Triple Wipe" Validation: After cleaning a spill or weighing area, wipe the surface with a fresh white tissue dampened with methanol.[1] If the tissue picks up any residue (discoloration), the area is not clean.[1] Repeat until the tissue remains white.[1]

  • Mass Balance Log: If you synthesized 5g and used 1g, your waste logs (solid + liquid) should account for roughly 4g of material.[1] A significant discrepancy implies uncontained contamination.[1][5]

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid (Analog).[1] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2000).[1] List of Halogenated Organic Compounds Regulated Under § 268.32.[1] Electronic Code of Federal Regulations.[1] Retrieved from

  • Cornell University EHS. (2023).[1] Laboratory Waste Segregation: Halogenated vs Non-Halogenated Solvents.[1][4][6][7] Retrieved from [1]

  • BLD Pharm. (2024).[1] Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate Product Specifications. Retrieved from [1]

Personal protective equipment for handling Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 657424-77-6 Formula: C₁₂H₁₀ClNO₃ Molecular Weight: 251.67 g/mol Physical State: Solid (typically off-white to pale yellow powder)

Executive Safety Assessment

From the Desk of the Senior Application Scientist:

Handling Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate requires a nuanced understanding of its structural properties. As a researcher, you are not merely handling a "white powder"; you are managing a lipophilic, halogenated pharmacophore designed for biological activity (often CNS targets).

The Core Hazard Logic:

  • The 3-Chlorophenyl Moiety: This halogenation increases lipophilicity, facilitating skin absorption and biological membrane penetration. It also mandates segregation into halogenated waste streams to prevent persistent environmental toxicity (H410).

  • The Isoxazole Core: While generally stable, this heterocycle is a common scaffold in potent medicinal compounds.[1] Until specific toxicology proves otherwise, you must treat this as a high-potency intermediate (Occupational Exposure Band 3 or 4).

  • The Ethyl Ester: Susceptible to hydrolysis. Inhalation of dust may lead to mucosal irritation and sensitization (H317, H335).

Immediate GHS Hazard Baseline:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed)[2]

  • Skin/Eye Irritation: Category 2/2A[3]

  • Environmental: Aquatic Acute/Chronic 1 (Very toxic to aquatic life)

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this matrix to select PPE based on the specific operational state of the chemical.

Protection ZoneSolid Handling (Weighing/Transfer)Solution Phase (Synthesis/Extraction)Technical Rationale
Respiratory Engineering Control Primary: Certified Fume Hood. Fallback: N95 or P100 Respirator (if hood unavailable).Fume Hood Mandatory. Avoid inhalation of solvent vapors which may carry the solute.The solid is prone to electrostatic charging; dust aerosolization is the primary intake vector.
Hand Protection Single Nitrile Gloves (Min thickness: 0.11 mm). Change frequency: Every 60 mins.Double Gloving Recommended. Inner: Nitrile (0.11 mm) Outer: Nitrile or Neoprene (extended cuff).Chlorinated aromatics can permeate standard nitrile over time. Double gloving prevents breakthrough during solvent splashes.
Eye Protection Chemical Safety Goggles (Indirect Vent).Chemical Splash Goggles + Face Shield (if >500mL volume).Standard safety glasses fail against airborne dust migration and pressurized solvent splashes.
Body Defense Lab Coat (Cotton/Poly blend), long sleeves, closed shoes.Lab Coat + Chemical Resistant Apron (if handling corrosive reagents alongside).Prevent accumulation of dust on street clothes; minimize skin absorption surface area.
Operational Protocols: Step-by-Step
Phase A: Weighing & Transfer (The High-Risk Moment)

Context: Static electricity often causes isoxazole esters to "jump" or cling to spatulas, creating invisible dust clouds.

  • Preparation: Place the balance inside the fume hood. If the balance is external, use a static-dissipative weighing funnel and transport inside a secondary container.

  • Static Control: Use an ionizing bar or wipe the spatula with an antistatic cloth before dipping.

  • Transfer:

    • Do not pour from the stock bottle.

    • Transfer small amounts to a weighing boat.

    • Immediately recap the stock bottle before recording the mass.

  • Decontamination: Wipe the balance area with a solvent-dampened tissue (Ethanol or Acetone) before removing your hands from the hood. Dispose of the tissue as hazardous solid waste.

Phase B: Reaction & Synthesis

Context: Hydrolysis of the ester or ring cleavage can occur under strong basic conditions.

  • Solvent Selection: When dissolving, add solvent slowly down the side of the vessel to minimize aerosol displacement.

  • Temperature Control: If heating is required, ensure a reflux condenser is fitted before applying heat to prevent vapor phase escape of the chlorinated intermediate.

  • Spill Management:

    • Solid Spill: Do not sweep. Cover with wet paper towels to dampen, then wipe up to prevent dust generation.

    • Solution Spill: Absorb with vermiculite or spill pads. Treat as Halogenated Organic Waste .

Phase C: Disposal Strategy

Strict adherence prevents environmental fines and aquatic toxicity.

  • Stream 1: Halogenated Organics: All mother liquors, rinses, and reaction mixtures containing the product.

  • Stream 2: Solid Hazardous Waste: Contaminated gloves, weighing boats, and paper towels.

  • Prohibited: Do NOT flush down the drain. The chlorophenyl group is persistent and toxic to aquatic organisms (H410).

Visual Workflow: Safe Handling Logic

The following diagram illustrates the critical decision points and controls for handling this compound.

G Start Start: Stock Container (CAS: 657424-77-6) RiskCheck Risk Assessment: Is Fume Hood Available? Start->RiskCheck Stop STOP WORK Acquire Engineering Controls RiskCheck->Stop No PPE Don PPE: Nitrile Gloves (0.11mm) Safety Goggles Lab Coat RiskCheck->PPE Yes Hood Transfer to Fume Hood (Verify Face Velocity > 100 fpm) Weighing Weighing Protocol: 1. Anti-static Spatula 2. Minimize Drafts 3. Recap Immediately Hood->Weighing PPE->Hood Solubilization Solubilization: Dissolve in Organic Solvent (Closed Vessel) Weighing->Solubilization Waste Disposal: Segregate to HALOGENATED Waste (Due to Chlorophenyl group) Weighing->Waste Consumables/Spills Solubilization->Waste Post-Experiment

Figure 1: Operational workflow for handling solid halogenated isoxazole derivatives, emphasizing engineering controls and waste segregation.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate (CAS 657424-77-6).[1][4] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(3-chlorophenyl)isoxazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.